Piperidione
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-diethylpiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h3-6H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEVWUKXWFOAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)CCNC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227804 | |
| Record name | 3,3-Diethyl-2,4-dioxopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-03-2 | |
| Record name | 3,3-Diethyl-2,4-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diethyl-2,4-dioxopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIPERIDIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3,3-Diethyl-2,4-dioxopiperidine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diethylpiperidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PIPERIDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ6KL0Q8UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Piperidione Core
This technical guide provides a comprehensive overview of the this compound core structure, its chemical properties, and its significant role in modern drug development. The focus is on the 2,6-piperidinedione (glutarimide) moiety, a key pharmacophore in a class of transformative therapeutic agents.
Core Structure and Nomenclature
The term "this compound" refers to a six-membered piperidine (B6355638) ring containing two ketone functional groups.[1] The most pharmacologically significant isomer is 2,6-piperidinedione , also known by its common name, glutarimide (B196013) .[2][3] This structure is formed from the dehydration of the amide of glutaric acid.[2]
The glutarimide ring is the foundational scaffold for several critical drugs, including thalidomide, lenalidomide (B1683929), and pomalidomide.[2]
Physical and Chemical Properties
The physical and chemical properties of the unsubstituted 2,6-piperidinedione (glutarimide) core are summarized below. These properties can be significantly altered by the addition of various substituents.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₂ | [2][3][4][5] |
| Molecular Weight | 113.11 g/mol | [2][3][4][5] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 152–157 °C | [2][5] |
| Solubility | Soluble in water, ethanol, and acetone | [2] |
| IUPAC Name | piperidine-2,6-dione | [3] |
| CAS Number | 1121-89-7 | [3][4] |
Synthesis and Reactivity
The piperidone core serves as a valuable building block in synthetic organic chemistry.[6] The glutarimide ring itself can be synthesized by heating glutaric acid with ammonia, which is then followed by dehydration to facilitate ring closure.[2] More complex derivatives are often synthesized through multi-step processes involving cyclization reactions.[6][7]
General Reactivity
The chemical reactivity of the this compound core is dictated by its functional groups:
-
Nucleophilic Addition : The carbonyl groups are susceptible to nucleophilic attack.[8]
-
Reduction : The ketone groups can be reduced to hydroxyl groups using standard reducing agents like sodium borohydride.[8]
-
Condensation Reactions : The ring can participate in condensation reactions with aldehydes or ketones to form more complex molecular architectures.[8]
Example Experimental Protocol: Synthesis of Substituted Piperidones
The following is a generalized protocol for the synthesis of substituted piperidin-4-ones, which are common precursors. This methodology is based on established chemical transformations.[9]
-
Protection : The nitrogen of a commercially available piperidin-4-one is protected using a suitable protecting group (e.g., Boc, Cbz, or Tosyl).
-
Oxidation : The protected piperidin-4-one is oxidized to an α,β-unsaturated ketone (a dihydropyridinone) using an oxidizing agent like iodoxybenzoic acid (IBX) in DMSO.[9] The reaction is typically stirred at a controlled temperature (e.g., 30°C) for 48-72 hours.
-
Conjugate Addition : A desired substituent, such as a phenyl group from phenylboronic acid, is introduced via a conjugate addition reaction to the α,β-unsaturated system.
-
Homologation & Derivatization : The ketone can be further modified, for example, through a Wittig reaction to introduce a side chain.[9] This side chain can then be converted into various functional groups, such as amines, through subsequent reduction or amination steps.
-
Deprotection & Purification : The final step involves the removal of the nitrogen protecting group and purification of the final compound, typically by column chromatography or recrystallization. Product purity is confirmed using HPLC.[9]
Pharmacological Significance: The Glutarimide Core in IMiDs®
The glutarimide (2,6-piperidinedione) core is the defining feature of a class of drugs known as Immunomodulatory Imide Drugs (IMiDs), which include thalidomide, lenalidomide, and pomalidomide.[10][11][12] These drugs are potent therapeutics for hematological malignancies, particularly multiple myeloma.[11][13]
Mechanism of Action: Cereblon E3 Ligase Modulation
The primary mechanism of action for IMiDs is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[10][14][15] CRBN is a substrate receptor within the Cullin 4-RING E3 ligase (CRL4) complex, which also includes DDB1, CUL4A, and ROC1.[11][15]
The process unfolds as follows:
-
Binding : The glutarimide ring of the IMiD molecule binds directly to Cereblon.[10][16]
-
Substrate Recruitment : This binding event alters the substrate specificity of the CRL4-CRBN complex, inducing the recruitment of "neosubstrates" that would not normally be targeted.[10][11]
-
Ubiquitination : Key neosubstrates in lymphocytes include the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11][17] The CRL4-CRBN complex tags these proteins with ubiquitin molecules.
-
Proteasomal Degradation : The ubiquitinated IKZF1 and IKZF3 are then targeted for degradation by the proteasome.[10][11]
-
Downstream Effects : The degradation of these transcription factors leads to two major therapeutic outcomes:
-
Direct Anti-Tumor Effects : The loss of IKZF1/3 leads to the downregulation of critical myeloma survival factors like IRF4 and c-MYC, triggering apoptosis (cell death) in malignant plasma cells.[11][17][18]
-
Immunomodulatory Effects : The degradation of IKZF1/3 in T-cells leads to increased production of immunostimulatory cytokines like Interleukin-2 (IL-2), which enhances the activity of T-cells and Natural Killer (NK) cells, boosting the body's anti-tumor immune response.[13][17][19]
-
Analytical Methodologies
Characterization and purity assessment of this compound-containing compounds are critical in research and development. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
General Protocol: HPLC Purity Analysis
-
Sample Preparation : A stock solution of the test compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Chromatographic Conditions :
-
Column : A reverse-phase column (e.g., C18, 250 x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase : A gradient elution is employed using two solvents. Solvent A is often deionized water with a small amount of acid (e.g., 0.05% trifluoroacetic acid), and Solvent B is an organic solvent like acetonitrile with the same acid concentration.[9]
-
Gradient : A typical gradient might run from 10% B to 100% B over 25-30 minutes.[9]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm).[9]
-
-
Data Analysis : The resulting chromatogram is analyzed. The purity of the compound is calculated based on the area of the main peak relative to the total area of all peaks. The identity of the compound is often confirmed by coupling the HPLC system to a mass spectrometer (LC-MS).
Conclusion
The this compound core, particularly the 2,6-piperidinedione (glutarimide) structure, is a privileged scaffold in medicinal chemistry. Its role as the cornerstone of the IMiD class of drugs has revolutionized the treatment of multiple myeloma and other diseases. The unique mechanism of action, involving the targeted degradation of disease-causing proteins via modulation of the Cereblon E3 ligase, represents a paradigm shift in drug discovery.[10][20] A thorough understanding of the this compound core's chemical properties, synthesis, and biological activity is essential for researchers and scientists working to develop the next generation of targeted therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glutarimide - Wikipedia [en.wikipedia.org]
- 3. Glutarimide | C5H7NO2 | CID 70726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glutarimide [webbook.nist.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Buy this compound (EVT-428314) | 77-03-2 [evitachem.com]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide - Wikipedia [en.wikipedia.org]
- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Thalidomide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 20. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity and Mechanism of Action of 2,6-Piperidinediones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,6-piperidinedione core is a privileged scaffold in medicinal chemistry, forming the backbone of a class of therapeutics with profound biological activities. This technical guide provides an in-depth exploration of the biological activities and intricate mechanisms of action of 2,6-piperidinedione derivatives, with a particular focus on the renowned immunomodulatory drugs (IMiDs) – thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide. This document details their molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these complex processes.
Core Biological Activities
2,6-Piperidinedione derivatives exhibit a remarkable spectrum of biological activities, primarily centered around their anti-cancer, immunomodulatory, and anti-angiogenic properties. These compounds have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.
Anti-Cancer Activity
The anti-proliferative effects of 2,6-piperidinedione derivatives have been extensively documented across various cancer cell lines. The primary mechanism involves the induction of cell cycle arrest and apoptosis in malignant cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key IMiDs in multiple myeloma cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Lenalidomide | MM.1S | ~1.5 | [1] |
| Pomalidomide | MM.1S | ~1.2 | [1] |
| Thalidomide | MM.1S | >10 | [2] |
| Lenalidomide | NCI-H929 | Micromolar range | [3] |
| Pomalidomide | NCI-H929 | Micromolar range | [3] |
Immunomodulatory Activity
A hallmark of this class of compounds is their ability to modulate the immune system. This includes the enhancement of T-cell and Natural Killer (NK) cell activity, alongside the modulation of cytokine production. IMiDs have been shown to increase the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) while inhibiting pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[4] Furthermore, they co-stimulate T cells, leading to increased production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4]
Anti-Angiogenic Activity
2,6-Piperidinedione derivatives, notably thalidomide and its analogs, are potent inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Lenalidomide has been shown to inhibit the formation of microvessels and capillary-like cord structures by endothelial cells in a dose-dependent manner.[6] This anti-angiogenic effect is attributed, in part, to the inhibition of vascular endothelial growth factor (VEGF) signaling pathways.[7]
Mechanism of Action: The Cereblon E3 Ubiquitin Ligase Complex
The pleiotropic effects of 2,6-piperidinedione derivatives are primarily mediated through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[8] CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, which also comprises DDB1, CUL4A, and ROC1.
Molecular Glue Mechanism
IMiDs act as "molecular glues," binding to a hydrophobic pocket in CRBN.[1] This binding event allosterically modulates the substrate specificity of the CRL4^CRBN^ complex, leading to the recruitment and subsequent ubiquitination of neosubstrates that are not typically targeted by this E3 ligase.
Degradation of Ikaros Family Zinc Finger Proteins (IKZF1 and IKZF3)
Two key neosubstrates targeted for degradation by the IMiD-bound CRL4^CRBN^ complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] These proteins are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of downstream targets, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately resulting in apoptosis of the malignant cells.[10]
Downstream Signaling Pathways
The degradation of IKZF1 and IKZF3 triggers a cascade of downstream signaling events that contribute to the therapeutic effects of IMiDs.
Caption: IMiD Mechanism of Action.
Experimental Protocols
Elucidating the biological activity and mechanism of action of 2,6-piperidinedione derivatives requires a suite of specialized in vitro assays. Detailed methodologies for key experiments are provided below.
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of compounds to the CRBN protein.[2][11][12][13]
Principle: The assay is a competitive binding format based on the displacement of a fluorescently labeled thalidomide analog from the CRBN protein. The change in fluorescence polarization (FP) is measured.
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled thalidomide (e.g., Cy5-labeled thalidomide)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Test compounds
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Further dilute the compounds in Assay Buffer to the final desired concentrations.
-
Add a fixed concentration of purified CRBN protein to each well of the microplate.
-
Add the diluted test compounds or vehicle control to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
Add a fixed concentration of the fluorescently labeled thalidomide to all wells.
-
Incubate for an additional 60-90 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Caption: Fluorescence Polarization Assay Workflow.
IKZF1 Degradation Assay (Western Blot)
This assay is used to visualize and quantify the degradation of the IKZF1 protein in cells treated with 2,6-piperidinedione derivatives.[14][15][16][17][18]
Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, NCI-H929)
-
Cell culture medium and supplements
-
Test compounds (e.g., lenalidomide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IKZF1 (e.g., rabbit anti-IKZF1)
-
Primary antibody against a loading control (e.g., mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with various concentrations of the test compound or vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against IKZF1 and the loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the IKZF1 signal to the loading control to determine the extent of degradation.
Anti-Angiogenesis Assay (Endothelial Tube Formation Assay)
This assay assesses the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells in vitro.[19][20][21][22][23]
Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), will form a network of tube-like structures. The extent of this network formation can be quantified and used as a measure of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
Test compounds
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in a medium containing the test compounds at various concentrations or a vehicle control.
-
Seed the HUVECs onto the solidified gel.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
The 2,6-piperidinedione scaffold is a cornerstone of modern therapeutics, particularly in the realm of oncology. The discovery of Cereblon as the primary target of IMiDs has unveiled a novel mechanism of action involving the hijacking of the ubiquitin-proteasome system. This understanding has not only rationalized the pleiotropic effects of these drugs but has also paved the way for the development of novel targeted protein degraders. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this important class of molecules. As research progresses, a deeper understanding of the intricate signaling networks modulated by 2,6-piperidinedione derivatives will undoubtedly lead to the design of more potent and selective therapies for a range of diseases.
References
- 1. Step-by-Step Guide to Using Graphviz for Graph Visualization in Python - AITechTrend [aitechtrend.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory drugs (IMiDs) increase the production of IL-2 from stimulated T cells by increasing PKC-theta activation and enhancing the DNA-binding activity of AP-1 but not NF-kappaB, OCT-1, or NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The anti-cancer drug lenalidomide inhibits angiogenesis and metastasis via multiple inhibitory effects on endothelial cell function in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lenalidomide restrains motility and overangiogenic potential of bone marrow endothelial cells in patients with active multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beyondspringpharma.com [beyondspringpharma.com]
- 10. labs.dana-farber.org [labs.dana-farber.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. amsbio.com [amsbio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. youtube.com [youtube.com]
- 19. ibidi.com [ibidi.com]
- 20. CliniSciences [clinisciences.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cellbiolabs.com [cellbiolabs.com]
N-substituted-4-piperidones pharmacological profile
An In-depth Technical Guide on the Pharmacological Profile of N-substituted-4-piperidones
Abstract
The N-substituted-4-piperidone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to the development of a vast number of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of these compounds, focusing on their anticancer, analgesic, antiviral, and antimicrobial properties. We present quantitative data from key studies in structured tables, detail the experimental protocols for the assays cited, and provide visual representations of critical pathways and workflows to facilitate a deeper understanding of their mechanisms and applications.
Introduction
The piperidine (B6355638) ring is a fundamental heterocyclic motif found in numerous pharmaceuticals and natural alkaloids[1]. The 4-piperidone (B1582916) derivative, in particular, offers a synthetically accessible and versatile template for drug design[1][2]. The nitrogen atom at position 1 is a key site for substitution, allowing for the fine-tuning of steric, electronic, and physicochemical properties. This modification capability has been extensively exploited to generate libraries of compounds with diverse and potent biological activities, including analgesic, anticancer, antiviral, antimicrobial, and central nervous system effects[2][3][4]. This guide synthesizes the current knowledge on the pharmacological profile of N-substituted-4-piperidones.
Anticancer Activity
A significant area of investigation for N-substituted-4-piperidones is their potential as anticancer agents. Many derivatives, particularly 3,5-bis(arylidene)-4-piperidone analogues which are considered mimics of curcumin (B1669340), have demonstrated potent cytotoxicity against a range of human cancer cell lines[5][6][7][8].
Data Presentation: Cytotoxic Activity of N-substituted-4-piperidones
| Compound Series | N-Substituent / Key Feature | Cancer Cell Line(s) | IC50 Values (µM) | Putative Mechanism of Action |
| 1c, 1d, 1e | 3-bromophenyl groups | SW1990, MIA PaCa-2, PG-BE1, NCI-H460, SK-BR-3 | 0.82 - 1.16 | Cytotoxicity |
| Series 32 | N-carboxamides | HCT116 (colon), MCF7 (breast), A431 (skin) | Potent, often higher than 5-fluorouracil | Topoisomerase II-α inhibition |
| Series 38 | N-[3-(4-methylpiperazin-1-yl)alkyl] | HCT116 (colon), MCF7 (breast) | Potent vs. sunitinib (B231) & 5-fluorouracil | Dual Topoisomerase I and IIα inhibition |
| Compound 5c | Hydroxyl-substituted Schiff-base | HepG2 (liver) | Potent | Apoptosis induction (Bax up-regulation, Bcl-2 down-regulation)[9] |
Experimental Protocol: CCK-8/MTT Assay for Cytotoxicity
The cytotoxic activity of N-substituted-4-piperidone derivatives is commonly assessed using cell viability assays like the Cell Counting Kit-8 (CCK-8) or MTT assay[5][6].
-
Cell Seeding: Human carcinoma cells (e.g., MIA PaCa-2, MCF-7, HepG2) are seeded into 96-well plates at a specified density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil) are included.
-
Incubation: The plates are incubated for a defined period, typically 24 to 72 hours.
-
Reagent Addition: After incubation, 10 µL of CCK-8 or 20 µL of MTT solution (5 mg/mL) is added to each well. The plates are incubated for an additional 1-4 hours.
-
Absorbance Reading: For CCK-8, the absorbance is read directly at 450 nm. For MTT, the medium is removed, and the formazan (B1609692) crystals are dissolved in 150 µL of DMSO before reading the absorbance at ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ (the concentration that inhibits cell growth by 50%) is determined by plotting the viability percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization: Anticancer Drug Discovery Workflow
Caption: A generalized workflow for the discovery of N-substituted-4-piperidone anticancer agents.
Analgesic Activity
The 4-piperidone scaffold is integral to many potent analgesics, particularly those acting on opioid receptors. The N-substituent is critical for modulating affinity and efficacy at these receptors[10][11][12].
Data Presentation: Analgesic Potency of Piperidine Derivatives
| Compound Class | N-Substituent | Key Structural Feature | Analgesic Potency (vs. Morphine) | Receptor Target |
| Fentanyl Analogue | 2-Phenylethyl | 4-[N-(1-oxopropyl)-N-phenylamino]carboxylate | 7682x | µ-opioid |
| Fentanyl Analogue | 2-(2-Thienyl)ethyl | 4-(Methoxymethyl)-N-phenylpropanamide | 3987x | µ-opioid |
| 4,4-disubstituted piperidines | Varied | Disubstitution at C4 position | Comparable to morphine | Opiate-like, high affinity for [³H]naloxone sites[11] |
Experimental Protocol: Mouse Tail-Flick Test
This is a standard in vivo assay to screen for centrally acting analgesics[11].
-
Animal Selection: Male mice (e.g., Swiss-Webster, 20-30g) are used.
-
Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the ventral surface of the tail.
-
Baseline Measurement: The mouse is gently restrained, and its tail is positioned over the heat source. The time taken for the mouse to "flick" its tail away from the heat (tail-flick latency) is recorded. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Drug Administration: The test compound, a vehicle control, or a standard (e.g., morphine) is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Post-treatment Measurement: Tail-flick latency is measured again at set intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.
-
Data Analysis: A significant increase in tail-flick latency compared to the vehicle control group indicates an analgesic effect. The data can be used to determine the dose-response relationship and calculate the ED₅₀ (the dose that produces the maximal effect in 50% of the animals).
Mandatory Visualization: Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade following µ-opioid receptor activation by an agonist.
Antiviral and Antimicrobial Activity
The 4-piperidone core has been incorporated into molecules targeting various pathogens.
Data Presentation: Antimicrobial and Antiviral Activity
| Compound Class | N-Substituent | Target Organism | Activity Metric | Notes |
| Purine Derivatives | N-(1-(substituted-aryl)piperidin-4-yl) | Influenza A/H1N1 | EC₅₀ lower than ribavirin (B1680618) & amantadine | Also showed anti-HIV activity[13] |
| 1,4,4-Trisubstituted Piperidines | N-benzyl | Influenza A H1N1 | Low µM activity | Acts as a hemagglutinin fusion inhibitor[14] |
| 1,4,4-Trisubstituted Piperidines | Varied | Coronavirus (HCoV-229E, SARS-CoV-2) | Low µM activity | Purportedly acts on the Mpro enzyme[15] |
| Curcuminoids | N-methyl | Streptococcus mutans, S. mitis, S. sanguinis | MIC: 250-500 µg/mL | Moderate activity against cariogenic bacteria[16][17] |
| Piperidone derivatives | Varied aryl/heteroaryl | S. aureus, E. coli, B. subtilis, P. vulgaris | Moderate activity | Synthesized via Mannich condensation[3] |
Experimental Protocol: Plaque Reduction Assay (Antiviral)
This assay quantifies the ability of a compound to inhibit the lytic cycle of a virus.
-
Cell Monolayer: A confluent monolayer of susceptible host cells (e.g., MDCK for influenza) is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a standardized amount of virus (e.g., 100 plaque-forming units) for 1-2 hours.
-
Compound Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Plates are incubated for 2-4 days until viral plaques (clear zones of dead cells) are visible.
-
Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), making the plaques visible for counting.
-
Data Analysis: The number of plaques in treated wells is compared to untreated control wells. The EC₅₀, the concentration that reduces the number of plaques by 50%, is calculated.
Structure-Activity Relationships (SAR)
The pharmacological profile of N-substituted-4-piperidones is highly dependent on the nature and position of substituents.
-
N-Substituent: This is a primary determinant of activity. For analgesic compounds, N-arylethyl groups like phenethyl or thienylethyl are often optimal for µ-opioid receptor affinity[10]. For antiviral activity against influenza, an N-benzyl group is a key feature[14]. In anticancer agents, the N-substituent can be varied widely to include alkyl, acyl, and complex heterocyclic moieties to modulate potency and selectivity[6][8].
-
C3/C5 Positions: In anticancer derivatives, the introduction of arylidene groups at the C3 and C5 positions is a common and effective strategy. The substitution pattern on these aryl rings (e.g., hydroxyl, bromo) significantly impacts cytotoxicity[5][9].
-
C4 Position: Modification at the C4 position is crucial for analgesic activity. The 4-anilino substitution is a hallmark of the fentanyl class of opioids. Moving from a ketone to other functionalities like esters or amides at C4 drastically alters the pharmacological profile[10][11].
Conclusion
The N-substituted-4-piperidone framework remains an exceptionally fruitful scaffold in modern drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its proven ability to interact with a multitude of biological targets ensures its continued relevance. The extensive research into its anticancer, analgesic, and anti-infective properties has yielded compounds with high potency and novel mechanisms of action. Future research will likely focus on optimizing the pharmacokinetic properties of these potent leads, exploring new substitution patterns to uncover novel biological activities, and developing multi-target ligands for complex diseases.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and bioevaluation of novel N-substituted-3,5-bis(arylidene)-4-piperidone derivatives as cytotoxic and antitumor agents with fluorescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria [mdpi.com]
- 17. chemrxiv.org [chemrxiv.org]
The Ascendancy of Piperidione Scaffolds: A Technical Guide to Synthesis and Discovery of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidione core, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent structural features allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antipsychotic properties. This technical guide provides an in-depth overview of the discovery and synthesis of novel this compound derivatives, complete with detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.
I. Synthesis of Novel this compound Derivatives
The construction of the this compound ring and its subsequent derivatization are critical steps in the development of new drug candidates. Various synthetic strategies have been employed, ranging from classical condensation reactions to modern transition-metal-free approaches.
A. One-Pot Synthesis of Spirooxindolopyrrolidine-Embedded Piperidones
A highly efficient one-pot, three-component cascade reaction has been developed for the synthesis of complex spirooxindolopyrrolidine-embedded piperidones. This method offers excellent yields and high regio- and stereoselectivity.[1]
Experimental Protocol:
A mixture of an appropriate arylidene-piperidin-4-one (1.0 mmol), isatin (B1672199) (1.0 mmol), and L-proline (1.0 mmol) in methanol (B129727) (10 mL) is refluxed for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold methanol, and dried under vacuum to afford the desired spirooxindolopyrrolidine-embedded piperidone. The product can be further purified by recrystallization from ethanol (B145695).[1]
B. Synthesis of 3,5-Bis(benzylidene)-4-piperidones
The Claisen-Schmidt condensation is a classical and effective method for the synthesis of 3,5-bis(benzylidene)-4-piperidones, which are known for their potent cytotoxic activities.[2]
Experimental Protocol:
To a solution of 4-piperidone (B1582916) hydrochloride monohydrate (10 mmol) and the desired aromatic aldehyde (22 mmol) in ethanol (50 mL), a 40% aqueous solution of sodium hydroxide (B78521) is added dropwise at 0°C with constant stirring. The reaction mixture is then stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with water and ethanol, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 3,5-bis(benzylidene)-4-piperidone.[2]
C. Synthesis of Piperlongumine (B1678438) Analogues
Piperlongumine, a natural product containing a this compound moiety, has garnered significant attention for its anticancer properties. Analogue synthesis is a key strategy to improve its potency and pharmacokinetic profile.
Experimental Protocol:
To a solution of the desired substituted cinnamic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0°C, oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) are added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then evaporated under reduced pressure to yield the crude acid chloride. In a separate flask, a solution of 5,6-dihydropyridin-2(1H)-one (1.2 eq) and triethylamine (B128534) (2.0 eq) in anhydrous DCM is prepared and cooled to 0°C. The freshly prepared acid chloride solution in DCM is added dropwise to this mixture. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired piperlongumine analogue.[3][4]
II. Biological Evaluation of Novel this compound Derivatives
The synthesized this compound derivatives are subjected to a battery of biological assays to determine their therapeutic potential. These assays are designed to assess their cytotoxicity against cancer cell lines, their anti-inflammatory effects, and their potential as antipsychotic agents.
A. Anticancer Activity
The cytotoxic effects of novel this compound derivatives are commonly evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay.
Table 1: Cytotoxicity of Spirooxindolopyrrolidine-Embedded Piperidones against FaDu Human Hypopharyngeal Carcinoma Cells [5]
| Compound | Substitution Pattern | IC50 (µM) |
| 5a | Unsubstituted | 20.1 ± 1.5 |
| 5g | 2-Methyl | 19.5 ± 1.1 |
| Bleomycin (Standard) | - | 21.8 ± 1.8 |
Table 2: Growth Inhibitory (GI50) Activity of 3,5-Bis(benzylidene)-4-piperidone Dimers against Human Colon Cancer Cell Lines [6]
| Compound | Linker | HCT116 GI50 (µM) | HT29 GI50 (µM) |
| 3a | Oxalyl | < 1 | < 1 |
| 4a | Malonyl | < 1 | < 1 |
| 5-Fluorouracil (Standard) | - | > 100 | > 100 |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
B. Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
-
RAW 264.7 macrophage cells are seeded in a 24-well plate at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.
-
The cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
Subsequently, the cells are stimulated with LPS (100 ng/mL) for 24 hours.
-
The cell culture supernatant is collected, and the concentration of TNF-α is measured using an ELISA kit according to the manufacturer's instructions.
-
The percentage of inhibition of TNF-α production is calculated relative to the LPS-stimulated control group.
C. Antipsychotic-like Activity
Animal models are employed to evaluate the potential of this compound derivatives as antipsychotic agents. The apomorphine-induced climbing test and the MK-801-induced hyperactivity test are two commonly used assays.
Experimental Protocol: Apomorphine-Induced Climbing in Mice
-
Male Swiss albino mice are placed individually in cylindrical wire mesh cages for a 30-minute acclimatization period.
-
The test compounds or vehicle are administered intraperitoneally (i.p.) 30 minutes before the administration of apomorphine (B128758).
-
Apomorphine (1 mg/kg) is administered subcutaneously (s.c.) to induce climbing behavior.
-
The climbing behavior (all four paws on the cage wall) is observed and scored at 10, 20, and 30 minutes after apomorphine injection.
-
The ability of the test compounds to inhibit apomorphine-induced climbing is evaluated.
Experimental Protocol: MK-801-Induced Hyperactivity in Mice
-
Mice are individually placed in an open-field apparatus to habituate for 30 minutes.
-
The test compounds or vehicle are administered i.p. 30 minutes before the administration of MK-801.
-
MK-801 (0.2 mg/kg) is administered i.p. to induce hyperlocomotion.
-
The locomotor activity (distance traveled, rearing frequency, etc.) is recorded for 60 minutes using an automated activity monitoring system.
-
The reversal of MK-801-induced hyperactivity by the test compounds is assessed.
III. Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents. Visualizing the complex signaling pathways and the experimental workflows can provide valuable insights.
A. Signaling Pathways
Many this compound derivatives exert their anticancer and anti-inflammatory effects by modulating key signaling pathways such as NF-κB and PI3K/Akt.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of a this compound derivative.
Caption: PI3K/Akt signaling pathway and the inhibitory action of a this compound derivative.
B. Experimental Workflow
The discovery of novel this compound derivatives follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Caption: A generalized experimental workflow for the discovery of novel this compound derivatives.
IV. Conclusion
The this compound scaffold remains a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for the generation of diverse libraries of this compound derivatives. The detailed biological evaluation protocols are essential for identifying lead compounds with potent and selective activities. Furthermore, a deeper understanding of the underlying signaling pathways will facilitate the rational design of next-generation this compound-based drugs with improved efficacy and safety profiles. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of drug discovery through the exploration of novel this compound chemistry.
References
- 1. Regio and stereoselective synthesis of anticancer spirooxindolopyrrolidine embedded piperidone heterocyclic hybrids derived from one-pot cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies | MDPI [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Senolytic activity of piperlongumine analogues: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio and stereoselective synthesis of anticancer spirooxindolopyrrolidine embedded piperidone heterocyclic hybrids derived from one-pot cascade protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of Piperidione Analogs in Forging Complex Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of alkaloids, a diverse and pharmacologically significant class of natural products, presents a formidable challenge in organic chemistry. The intricate stereochemistry and complex ring systems inherent to these molecules necessitate elegant and efficient synthetic strategies. Among the various building blocks employed, piperidione analogs have emerged as exceptionally versatile and powerful precursors for the construction of a wide array of alkaloid frameworks. This technical guide provides a comprehensive overview of the use of this compound analogs in alkaloid synthesis, detailing key experimental protocols, presenting quantitative data for comparative analysis, and visualizing the core synthetic pathways.
The Versatility of the this compound Scaffold
Piperidones, cyclic ketones containing a piperidine (B6355638) ring, and their dione (B5365651) counterparts (piperidinediones or glutarimides) offer a unique combination of reactivity and structural pre-organization that makes them ideal starting points for alkaloid synthesis. The carbonyl group(s) provide a handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and reductions, while the nitrogen atom allows for the introduction of various substituents and facilitates key cyclization reactions. The six-membered ring itself serves as a pre-formed scaffold for one of the most common heterocyclic cores in alkaloids.
Key this compound Analogs and Their Applications in Alkaloid Synthesis
2,6-Piperidinedione (Glutarimide) Derivatives
Glutarimide (B196013) and its derivatives are particularly valuable precursors for the synthesis of alkaloids containing a substituted piperidine ring. The two carbonyl groups can be selectively manipulated to introduce functionality and build complex polycyclic systems.
A common strategy involves the Michael addition of various nucleophiles to α,β-unsaturated glutarimide derivatives, followed by intramolecular cyclization. For instance, the synthesis of certain quinolizidine (B1214090) and indolizidine alkaloids utilizes this approach.
Table 1: Synthesis of Piperidine-2,6-dione Derivatives [1]
| Entry | Primary Amine | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | 3-nitroaniline | ZnCl₂ | 1 | 88 |
| 2 | 2-nitro, 4-chloroaniline | ZnCl₂ | 1 | 88 |
| 3 | α-naphthylamine | ZnCl₂ | 1 | 90 |
| 4 | 2-aminoazobenzene | ZnCl₂ | 1 | 92 |
| 5 | Aniline | ZnCl₂ | 1 | 92 |
4-Piperidone (B1582916) Derivatives
4-Piperidones are arguably one of the most widely employed classes of this compound analogs in alkaloid synthesis. Their symmetrical nature and the reactivity of the C-4 carbonyl group allow for a diverse range of synthetic elaborations. A classic example is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that assembles the 4-piperidone ring from an aldehyde, a β-ketoester, and an amine.[2]
Table 2: Enantioselective Synthesis of Tobacco Alkaloids from a Chiral Piperidine Precursor [3]
| Alkaloid | Number of Steps | Overall Yield (%) |
| (S)-Nornicotine | 5 | 70 |
| (S)-Nicotine | 6 | 65 |
| (S)-Anatabine | 8 | 30 |
| (S)-N-Methylanatabine | 8 | 25 |
| (S)-Anabasine | 8 | 35 |
| (S)-N-Methylanabasine | 8 | 25 |
Experimental Protocols
General Procedure for the Synthesis of 1-Substituted Piperidine-2,6-diones[1]
A mixture of glutaric acid (0.01 mol) and thionyl chloride (0.02 mol) is warmed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The appropriate primary amine (0.01 mol) is then added, and the reaction mixture is refluxed for 1 hour. After cooling, the reaction mixture is washed with 50% HCl to remove any unreacted primary amine, followed by a water wash. The crude product is purified by recrystallization from a 1:1 ethanol/water mixture.
Synthesis of Ethyl non-1-ynoate (Precursor for Microcosamine A)[4]
To a solution of 1-octyne (B150090) (5.5 g, 50 mmol) in dry THF (100 mL) at -78 °C is added n-BuLi (24 mL, 2.5 M in hexanes, 60 mmol) dropwise. The solution is stirred for 1 hour at the same temperature before adding ethyl chloroformate (5.5 mL, 60 mmol) in THF (15 mL) at -78 °C. The reaction mixture is stirred at that temperature for 1 hour and then warmed to 0 °C. After stirring for 1 hour at 0 °C, the reaction is quenched with a saturated aqueous NH₄Cl solution (50 mL). The aqueous layer is separated and extracted with Et₂O (2 x 100 mL). The combined organic layers are washed with brine (50 mL), dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Flash chromatography of the crude product over silica (B1680970) gel (hexanes/EtOAc 98:2) affords the title compound (5.5 g, 65%) as a colorless oil.
Total Synthesis of Dysidone A[5]
The total synthesis of dysidone A was achieved in 5 steps with an overall yield of 10.6%, starting from piperidine. A key step involves a PIDA/I₂-mediated dual C(sp³)–H bond oxygenation.[4]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic strategies for utilizing this compound analogs in alkaloid synthesis.
Caption: Petrenko-Kritschenko 4-Piperidone Synthesis.
Caption: General Synthesis of Alkaloids from Glutarimide.
Caption: Key Steps in the Total Synthesis of Microcosamine A.
Conclusion
This compound analogs represent a cornerstone in the synthetic chemist's toolbox for the construction of complex alkaloids. Their inherent reactivity and structural features provide a robust platform for the development of both classical and novel synthetic methodologies. The ability to introduce chirality and build intricate polycyclic systems from relatively simple this compound precursors underscores their importance in natural product synthesis and drug discovery. As synthetic methods continue to evolve, the strategic application of this compound analogs will undoubtedly lead to the efficient and elegant synthesis of even more complex and biologically significant alkaloids in the future.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 3. Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: In Silico Modeling of Piperidione Receptor Binding Affinity
Abstract
The piperidione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of biological receptors.[1] Predicting the binding affinity of novel this compound derivatives is a critical step in the drug discovery pipeline, enabling the prioritization of compounds for synthesis and experimental testing. In silico modeling offers a powerful, cost-effective, and rapid approach to estimate ligand-receptor binding affinity, thereby accelerating the design-test-analyze cycle. This technical guide provides an in-depth overview of the core computational methodologies for modeling this compound-receptor interactions, including molecular docking, molecular dynamics simulations, and free energy perturbation. It details experimental protocols for validation, presents quantitative binding data for representative compounds, and illustrates key workflows and pathways using standardized visualizations to bridge computational theory with experimental practice.
Introduction to the this compound Scaffold
The piperidine (B6355638) ring and its oxidized form, this compound, are heterocyclic motifs frequently incorporated into the design of centrally active agents and other therapeutics.[1][2] Their prevalence is due to the scaffold's ability to adopt well-defined three-dimensional conformations that can present substituents to receptor binding pockets in a sterically and electrostatically favorable manner.[1] Furthermore, the basic nitrogen atom in the piperidine ring is often protonated at physiological pH, allowing it to form crucial ionic interactions with acidic residues in receptor active sites.[3]
Computational modeling has become indispensable in drug discovery for its ability to predict how these molecules will interact with their targets.[4][5] By simulating the binding process at an atomic level, these methods provide insights into the molecular determinants of affinity and selectivity, guiding the rational design of more potent and specific drug candidates.[4][6]
Key Receptor Targets for this compound Ligands
This compound-based compounds are known to interact with a diverse range of protein targets, particularly within the central nervous system.[3] A prominent example is the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein involved in cellular stress responses and the modulation of various ion channels and signaling pathways.[2][7] S1R is a significant target for neuropsychiatric and neurodegenerative disorders.[7]
The Sigma-1 Receptor (S1R) Signaling Pathway
The S1R is not a classical cell surface receptor but an endoplasmic reticulum (ER) chaperone protein that translocates to different cellular compartments upon ligand binding or cellular stress. It modulates the function of other proteins, such as ion channels and kinases, through direct protein-protein interactions. A simplified representation of its modulatory role is depicted below.
In Silico Methodologies for Binding Affinity Prediction
A multi-tiered approach, ranging from rapid screening methods to more rigorous and computationally expensive calculations, is typically employed to predict binding affinity.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] The primary goal is to generate a series of possible binding poses and then use a scoring function to rank them, with the top-ranked pose representing the most likely binding mode. The scoring function provides a qualitative or semi-quantitative estimate of binding affinity (e.g., a docking score in kcal/mol).[9]
Typical Workflow:
-
Preparation: Obtain 3D structures of the receptor (often from the Protein Data Bank) and the this compound ligand. Prepare the receptor by adding hydrogens, assigning charges, and removing water molecules. Generate a low-energy 3D conformation of the ligand.
-
Grid Generation: Define the binding site (active site) on the receptor where the ligand is expected to bind.
-
Docking: The docking algorithm samples a large number of orientations and conformations of the ligand within the defined binding site.
-
Scoring & Analysis: Each generated pose is evaluated using a scoring function that approximates the binding free energy. The resulting poses are clustered and ranked to identify the most favorable binding mode.[6]
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations introduce flexibility and the effects of solvent to provide a more dynamic and realistic view of the ligand-receptor complex.[10] MD simulations are often used to refine the poses obtained from docking and to assess the stability of the ligand in the binding pocket over time (e.g., nanoseconds to microseconds).[11] Binding free energy can be estimated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Free Energy Perturbation (FEP)
FEP is a rigorous and computationally intensive method for calculating the relative binding free energy (ΔΔG) between two similar ligands (e.g., this compound analogs).[12] The method involves creating a non-physical, alchemical pathway to "mutate" one ligand into another, both in the solvated state and when bound to the receptor. The difference in the free energy of these two transformations yields a highly accurate prediction of the difference in binding affinity.[13] FEP is considered one of the most accurate methods for guiding lead optimization.[13]
Quantitative Data Presentation: this compound Analogs at S1R
Structure-Activity Relationship (SAR) studies provide valuable quantitative data for training and validating in silico models. The table below summarizes the binding affinities (Ki) of a series of piperidine/piperazine-based compounds for the Sigma-1 Receptor, demonstrating how small structural modifications can significantly impact binding.
| Compound ID | Core Scaffold | R1 Substituent | S1R Binding Affinity (Ki, nM)[7] |
| Haloperidol | Piperidine | p-fluorobenzoyl | 2.5 |
| Compound 1 | Piperidine | 4-phenylpiperazin-1-yl-ethanone | 3.2 |
| Compound 2 | Piperidine | 4-phenylpiperazin-1-yl-propanone | 14.0 |
| Compound 3 | Piperidine | 4-benzoylpiperazin-1-yl-ethanone | 10.0 |
| Compound 4 | Piperazine | Benzyl | > 10,000 |
| Compound 5 | Piperidine | Benzyl | 1531 |
Data synthesized from a study on piperidine/piperazine-based compounds, highlighting the importance of the core scaffold and substituents in achieving high affinity for the Sigma-1 Receptor.[7]
Experimental Validation and Protocols
Computational predictions must be validated through experimental assays to confirm their accuracy and relevance.[14] The radioligand binding assay is a gold standard for determining the affinity of a ligand for a receptor.[15]
Protocol: Radioligand Competition Binding Assay
This assay measures the affinity of a non-labeled test compound (e.g., a novel this compound derivative) by quantifying its ability to compete with a radioactively labeled ligand of known affinity for binding to the target receptor.[16][17]
Objective: To determine the inhibitory constant (Ki) of a test compound.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., from CHO cells transfected with S1R).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-(+)-pentazocine for S1R).
-
Test Compound: The unlabeled this compound derivative of interest, prepared in a series of dilutions.
-
Assay Buffer: A buffer solution appropriate for maintaining receptor integrity (e.g., Tris-HCl).
-
Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To quantify radioactivity.
Methodology:
-
Incubation Setup: In a series of tubes or a microplate, combine the receptor source, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.[16]
-
Total and Nonspecific Binding:
-
Total Binding: Tubes containing only the receptor and radioligand.
-
Nonspecific Binding (NSB): Tubes containing receptor, radioligand, and a saturating concentration of a known, unlabeled ligand to block all specific binding sites.[16]
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Separation: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through. Wash the filters quickly with ice-cold assay buffer to remove any remaining free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each test compound concentration: Specific Binding = Total Binding - Nonspecific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Conclusion
In silico modeling is an essential component of modern drug discovery for this compound-based ligands. Methodologies ranging from high-throughput molecular docking to high-accuracy free energy perturbation provide critical insights into receptor binding affinity and guide the rational design of novel therapeutics. When tightly integrated with experimental validation, these computational approaches significantly de-risk and accelerate the path from initial hit to lead optimization. The continued development of computational power, improved force fields, and advanced algorithms will further enhance the predictive power of these models, solidifying their role in the future of pharmaceutical research.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. ijritcc.org [ijritcc.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Computational Techniques in Binding Affinity Prediction of Drugs: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular dynamics and experimental evaluation of piperine as a potential mTOR inhibitor in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Free-energy perturbation - Wikipedia [en.wikipedia.org]
- 13. schrodinger.com [schrodinger.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Piperidione Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidione core, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, represents a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a diverse array of bioactive compounds targeting a wide range of therapeutic areas. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their application as anticancer agents, inhibitors of the MDM2-p53 protein-protein interaction, and peroxisome proliferator-activated receptor (PPAR) agonists. Detailed experimental protocols for key biological assays are provided, alongside visualizations of critical pathways and workflows to facilitate a deeper understanding of the underlying principles.
This compound Derivatives as Anticancer Agents
The this compound moiety has been extensively explored in the design of novel anticancer agents. SAR studies have revealed that modifications at various positions of the this compound ring, as well as the nature of the substituents, significantly influence their cytotoxic and antiproliferative activities.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Anticancer Activity of Furfurylidene 4-Piperidone (B1582916) Analogs [1]
| Compound | R | Cell Line | IC50 (µM) |
| 2a | H | Molt-4 | >100 |
| 2d | 4-Cl | Molt-4 | 15.6 |
| 3d | 4-Cl | Molt-4 | 12.8 |
| 5-Fluorouracil (Standard) | - | Molt-4 | 25.3 |
Table 2: Anticancer Activity of Piperidine (B6355638) Derivatives against Various Cancer Cell Lines [2]
| Compound | Cell Line | GI50 (µg/mL) |
| 1 | PC-3 | 6.3 |
| 25 | PC-3 | 6.4 |
| 16 | 786-0 | 0.4 |
| Doxorubicin (Standard) | PC-3 | 0.8 |
| Doxorubicin (Standard) | 786-0 | 1.2 |
Experimental Protocols
A general method for the synthesis of furfurylidene 4-piperidone analogs involves the Claisen-Schmidt condensation.
-
Materials: Substituted benzaldehydes, 4-piperidone, ethanol (B145695), aqueous sodium hydroxide (B78521).
-
Procedure:
-
A solution of the appropriate substituted benzaldehyde (B42025) (1 mmol) and 4-piperidone (1 mmol) in ethanol (10 mL) is prepared.
-
Aqueous sodium hydroxide (10%) is added dropwise to the solution with constant stirring at room temperature.
-
The reaction mixture is stirred for 24-48 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials: Cancer cell lines, culture medium, this compound compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol), 96-well plates, microplate reader.
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for determining cell viability using the MTT assay.
Piperidinone-Based Inhibitors of the MDM2-p53 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. Piperidinone-based compounds have emerged as potent inhibitors of this protein-protein interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis.
Quantitative Structure-Activity Relationship Data
The following table summarizes the inhibitory activity of piperidinone derivatives against the MDM2-p53 interaction, presented as IC50 values.
Table 3: Inhibitory Activity of Piperidinone Derivatives against MDM2-p53 Interaction [4][5]
| Compound | HTRF IC50 (µM) | SJSA-1 EdU IC50 (µM) |
| 1 (AM-8553) | 0.0011 | 0.073 |
| 6 | 0.005 | 0.28 |
| 7 | 0.003 | 0.25 |
| 14 | 0.005 | 0.26 |
| 15 | 0.004 | 0.21 |
| 23 | 0.008 | 0.094 |
Experimental Protocols
The synthesis of these complex piperidinone derivatives often involves multi-step reaction sequences. A representative key step is the alkylation of a piperidinone intermediate.
-
Materials: Piperidinone intermediate, appropriate alkyl halide, base (e.g., sodium hydride), aprotic solvent (e.g., DMF).
-
Procedure:
-
To a solution of the piperidinone intermediate in the aprotic solvent, add the base at 0°C.
-
Stir the mixture for 30 minutes.
-
Add the alkyl halide and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product using column chromatography.
-
This assay is used to measure the inhibition of the MDM2-p53 interaction.
-
Materials: Recombinant MDM2 protein, p53-derived peptide, HTRF donor and acceptor reagents.
-
Procedure:
-
In a 384-well plate, mix the MDM2 protein, p53 peptide, and the test compound.
-
Add the HTRF donor and acceptor reagents.
-
Incubate the plate at room temperature.
-
Measure the fluorescence at two different wavelengths to determine the HTRF ratio.
-
Calculate the percent inhibition and determine the IC50 value.
-
Caption: Inhibition of the MDM2-p53 interaction by piperidinone compounds.
Piperidine Derivatives as PPARγ Agonists
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Piperidine derivatives have been identified as potent PPARγ agonists, making them promising candidates for the treatment of type 2 diabetes and other metabolic disorders.
Quantitative Structure-Activity Relationship Data
The following table presents the PPARγ agonistic activity of piperine (B192125) derivatives, which contain a piperidine moiety, as EC50 values (the concentration of the compound that produces 50% of the maximal response).
Table 4: PPARγ Agonistic Activity of Piperine Derivatives [6]
| Compound | PPARγ Agonist Activity (IC50, µM) |
| 2a | 2.43 |
| Rosiglitazone (Standard) | 5.61 |
Experimental Protocols
The synthesis of piperine derivatives can be achieved through the hydrolysis of piperine followed by coupling with various amino acids.
-
Materials: Piperine, potassium hydroxide, ethanol, amino acid esters, coupling reagents (e.g., EDC, HOBt).
-
Procedure:
-
Hydrolyze piperine using ethanolic potassium hydroxide to obtain piperic acid.
-
Couple piperic acid with the desired amino acid ester using standard peptide coupling reagents.
-
Purify the resulting derivative by column chromatography.
-
This assay is used to identify and characterize PPARγ ligands.
-
Materials: PPARγ Ligand Screening Assay Kit (containing PPARγ protein, a fluorescent probe, and assay buffer).
-
Procedure:
-
Prepare a reaction mixture containing the PPARγ protein and the fluorescent probe in the assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate the mixture at room temperature.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.
-
Calculate the EC50 value from the dose-response curve.
-
Caption: Workflow for a fluorescence polarization-based PPARγ agonist assay.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the this compound core can lead to significant changes in biological activity and target selectivity. The provided experimental protocols and visualizations serve as a practical resource for researchers engaged in the design, synthesis, and evaluation of new this compound-based drug candidates. Further exploration of this versatile scaffold holds great promise for the development of next-generation therapeutics for a multitude of diseases.
References
- 1. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
Piperidione Derivatives: A Technical Guide to Targeting Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidione derivatives, a class of heterocyclic compounds, have emerged as a versatile scaffold in the development of novel therapeutics for a range of neurological disorders. Their structural diversity allows for the modulation of multiple key targets implicated in the pathophysiology of conditions such as Alzheimer's disease, epilepsy, neuropathic pain, and neuroinflammation. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with promising this compound-based compounds. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of neuroscience.
The therapeutic potential of this class of molecules is exemplified by compounds ranging from glutarimide (B196013) derivatives like thalidomide (B1683933) and its analogs (Immunomodulatory imide Drugs or IMiDs), which exhibit potent anti-inflammatory and immunomodulatory effects, to piperine (B192125) derivatives that modulate inhibitory neurotransmission. Other notable examples include derivatives designed to inhibit acetylcholinesterase (AChE), prevent the aggregation of amyloid-beta (Aβ) peptides, and modulate the activity of glutamate (B1630785) and GABA receptors, all of which are critical targets in neurological drug discovery.
Mechanisms of Action and Key Therapeutic Targets
This compound derivatives exert their effects on the central nervous system (CNS) through various mechanisms of action. The core this compound structure can be chemically modified to achieve selectivity for different biological targets.
Modulation of Neuroinflammation: Targeting the NF-κB Pathway
Chronic neuroinflammation, primarily mediated by activated microglia, is a hallmark of many neurodegenerative diseases. This compound derivatives have been developed to suppress this inflammatory cascade. A key pathway in this process is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines like TNF-α and IL-1β.
Certain 2-piperidone (B129406) and 3,5-bis(benzylidene)piperidin-4-one derivatives have been shown to inhibit the production of these inflammatory mediators in lipopolysaccharide (LPS)-activated microglial cells.[1][2] The proposed mechanism involves the inhibition of key components of the NF-κB signaling pathway, such as the myeloid differentiation primary response 88 (MyD88) adaptor protein or the IκB kinase (IKK) complex.[1][3] By preventing the nuclear translocation of NF-κB, these compounds effectively downregulate the expression of inflammatory genes.
Caption: TLR4/NF-κB Signaling Pathway in Microglia.
Modulation of the Ubiquitin-Proteasome System: Targeting Cereblon
Thalidomide and its more potent analogs, lenalidomide (B1683929) and pomalidomide, are based on a glutarimide (2,6-piperidinedione) scaffold. Their mechanism of action involves binding to the Cereblon (CRBN) protein. CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5]
Binding of a this compound-based modulator to CRBN alters the substrate specificity of the E3 ligase complex. This can lead to the ubiquitination and subsequent proteasomal degradation of "neosubstrates" that are not normally targeted by this complex. For instance, the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key mechanism for the anti-myeloma activity of these drugs. In the context of neurological disorders, this mechanism offers a novel way to target pathogenic proteins for degradation. Furthermore, thalidomide is known to enhance the degradation of TNF-α mRNA, contributing to its anti-inflammatory effects.
Caption: Cereblon E3 Ligase Modulation by Piperidiones.
Modulation of GABAergic Neurotransmission
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS. It is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuron and reduced excitability. Piperine, an alkaloid from black pepper with a piperidine (B6355638) moiety, and its derivatives act as positive allosteric modulators (PAMs) of GABA-A receptors.[6]
These compounds bind to a site on the receptor distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency or duration of channel opening, which potentiates the inhibitory chloride current.[7][8] This mechanism is responsible for the anxiolytic and anticonvulsant effects observed with these derivatives.[6]
Caption: GABA-A Receptor Positive Allosteric Modulation.
Targeting Alzheimer's Disease Pathologies
This compound derivatives have been developed as multi-target-directed ligands (MTDLs) for Alzheimer's disease, addressing both the cholinergic deficit and amyloid pathology.
-
Acetylcholinesterase (AChE) Inhibition: Following the structural blueprint of the Alzheimer's drug donepezil, which contains a piperidine ring, numerous derivatives have been synthesized to inhibit AChE. By blocking the breakdown of the neurotransmitter acetylcholine, these compounds aim to alleviate the cognitive symptoms of the disease.[9][10]
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: The aggregation of Aβ peptides into neurotoxic oligomers and plaques is a central event in Alzheimer's pathogenesis. Certain 2-piperidone derivatives have demonstrated the ability to inhibit the self-aggregation of the Aβ(1-42) peptide, representing a disease-modifying strategy.[1][11]
Quantitative Data on this compound Derivatives
The biological activity of this compound derivatives is quantified using various in vitro assays. The following tables summarize key data for representative compounds across different therapeutic targets.
Table 1: GABA-A Receptor Modulation by Piperine Derivatives
| Compound | GABA-A Receptor Subtype | EC₅₀ (µM) | Max IGABA Potentiation (%) | Reference |
|---|---|---|---|---|
| Piperine | α₁β₂ | 57.6 ± 4.2 | 271 ± 36 | [12] |
| Piperine | α₂β₂ | 42.8 ± 7.6 | 248 ± 48 | [6] |
| Piperine | α₃β₂ | 59.6 ± 12.3 | 375 ± 51 | [6] |
| SCT-66¹ | α₁β₂γ₂ₛ | 21.5 ± 1.7 | 378 ± 15 | [12] |
| Compound 23² | α₁β₂γ₂ₛ | 51.7 ± 9.5 | 1673 ± 146 | [13][14] |
| Compound 25³ | α₁β₂γ₂ₛ | 13.8 ± 1.8 | 760 ± 47 | [13][14] |
¹(2E,4E)-5-(1,3-benzodioxol-5-yl))-N,N-diisobutyl-2,4-pentadienamide ²(2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-dipropyl-2,4-pentadienamide ³(2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-dibutyl-2,4-pentadienamide
Table 2: Cholinesterase (ChE) Inhibition by Piperidine/Piperidione Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Donepezil | AChE | 0.6 ± 0.05 | [9] |
| PQM-189 (3g)¹ | AChE | 3.15 | [15] |
| Compound 5d² | AChE | 0.013 ± 0.0021 | [9] |
| Compound 19³ | AChE | 5.10 ± 0.24 | [16] |
| Compound 19³ | BuChE | 26.78 ± 0.81 | [16] |
| Compound 15b⁴ | eeAChE | 0.39 ± 0.11 | [10] |
| Compound 15j⁴ | eqBChE | 0.16 ± 0.04 | [10] |
¹Thalidomide-donepezil hybrid ²Benzamide derivative with piperidine core ³1-Benzoylpiperidine derivative ⁴1,3-dimethylbenzimidazolinone derivative
Table 3: Anti-Inflammatory and Anti-Aggregation Activity
| Compound | Assay | Activity | Concentration | Reference |
|---|---|---|---|---|
| Compound 7q¹ | Aβ(1-42) Aggregation Inhibition | 59.11% | 20 µM | [1] |
| Compound 7q¹ | TNF-α Production Inhibition | Effective Suppression | - | [1] |
| Compound c6² | TNF-α Production Inhibition | Potent Inhibition | - | [2] |
| Compound c10² | IL-6 Production Inhibition | Potent Inhibition | - | [2] |
| Thalidomide Analog 7b | TNF-α Production Inhibition | 51.2% (vs control) | - | [17] |
| Thalidomide Analog 24b | TNF-α Production Inhibition | 49.4% (vs control) | - | [17] |
¹2-piperidone derivative ²N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
General Procedure for N-Substituted 2,6-Piperidinediones: A common method involves the reaction of glutaric anhydride (B1165640) with a corresponding primary aniline (B41778) derivative.[17]
-
Dissolve the aniline derivative (1.0 eq) in a suitable solvent (e.g., toluene).
-
Add glutaric anhydride (0.9-1.0 eq) to the solution at room temperature.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with a non-polar solvent (e.g., n-pentane) to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum to yield the intermediate N-arylglutaramide acid.
-
Dissolve the crude intermediate in a solvent like chloroform (B151607) and add a cyclizing agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI).
-
Reflux the mixture for 12-16 hours.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
General Procedure for Piperine Analog Synthesis: Derivatives of piperine are often synthesized starting from the hydrolysis of piperine to piperic acid, followed by amidation.[18][19]
-
Hydrolysis (Saponification): Reflux piperine with an ethanolic solution of potassium hydroxide (B78521) (KOH) for 24 hours to yield the potassium salt of piperic acid.
-
Acidify the solution with HCl to precipitate piperic acid. Filter, wash with water, and dry.
-
Amidation: Activate the carboxylic acid of piperic acid using a coupling agent (e.g., SOCl₂, EDCI/HOBt).
-
React the activated piperic acid with the desired amine (e.g., a substituted aromatic amine or a different heterocyclic amine) in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., DCM, DMF).
-
Stir the reaction at room temperature for 12-24 hours.
-
Perform an aqueous workup, extract the product, and purify by column chromatography to obtain the desired piperine derivative.
In Vitro Biological Assays
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition: This assay measures the formation of amyloid fibrils by monitoring the fluorescence of ThT, a dye that binds specifically to β-sheet structures.
-
Prepare a stock solution of Aβ(1-42) peptide by dissolving it in HFIP, evaporating the solvent, and resuspending in DMSO. Dilute to the final working concentration (e.g., 20 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare serial dilutions of the test compounds (this compound derivatives) in the same buffer.
-
In a 96-well black, clear-bottom plate, mix the Aβ(1-42) solution, the test compound at various concentrations, and a ThT solution (e.g., 20 µM final concentration).
-
Include controls: Aβ(1-42) alone (positive control), buffer with ThT (negative control), and test compound with ThT (to check for intrinsic fluorescence).
-
Incubate the plate at 37°C, with or without shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 30 minutes for 48 hours) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Calculate the percentage of inhibition by comparing the fluorescence of wells with the test compound to the positive control.
LPS-Induced Inflammatory Response in BV-2 Microglia: This assay assesses the anti-inflammatory potential of compounds by measuring the production of inflammatory mediators in a microglial cell line.
-
Culture BV-2 microglial cells in DMEM supplemented with 10% FBS.
-
Seed the cells in 6-well or 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5-1 µg/mL) for 24 hours to induce an inflammatory response. Include an untreated control and an LPS-only control.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using commercial ELISA kits according to the manufacturer's instructions.
-
Nitric oxide (NO) production can be measured indirectly by quantifying nitrite (B80452) in the supernatant using the Griess reagent.
-
Assess cell viability using an MTT assay to rule out cytotoxicity of the compounds.
Experimental and Logical Workflows
The discovery and preclinical development of this compound derivatives for neurological disorders typically follow a structured workflow, integrating chemical synthesis with a cascade of biological assays.
Caption: Drug Discovery Workflow for this compound Derivatives.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry for targeting a spectrum of neurological disorders. Its synthetic tractability allows for the fine-tuning of pharmacological properties to engage with diverse targets, from modulating neuroinflammatory pathways and protein degradation machinery to enhancing inhibitory neurotransmission and combating Alzheimer's-related pathologies. The quantitative data and detailed protocols provided in this guide underscore the significant progress made in this area. Future research will likely focus on developing derivatives with improved potency, selectivity, and blood-brain barrier permeability, moving these promising compounds from preclinical models toward clinical application. The multi-target approach, in particular, holds considerable promise for addressing the complex, multifactorial nature of neurodegenerative diseases.
References
- 1. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. researchgate.net [researchgate.net]
- 6. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of Piperidione Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidione scaffold, a six-membered heterocyclic ring containing a ketone group, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to engage in diverse biological interactions have propelled the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic potential of this compound scaffolds, focusing on their mechanisms of action, diverse applications, and the experimental methodologies crucial for their evaluation.
Core Concepts: Mechanism of Action
The therapeutic versatility of this compound-containing compounds stems from their ability to interact with a range of biological targets. A preeminent example is the class of Immunomodulatory Drugs (IMiDs), which includes lenalidomide (B1683929) and pomalidomide. These drugs function as molecular glues, modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.
The CRL4-CRBN E3 Ubiquitin Ligase Pathway
The canonical function of the CRL4-CRBN complex is to target specific proteins for ubiquitination and subsequent proteasomal degradation. IMiDs bind to CRBN, altering its substrate specificity and inducing the degradation of neo-substrates, primarily the Ikaros family zinc finger proteins IKZF1 and IKZF3.[1] These transcription factors are crucial for the survival of certain cancer cells, particularly in multiple myeloma. The degradation of IKZF1 and IKZF3 leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4), which ultimately results in apoptosis of the malignant cells.[1][2]
Mechanism of action of this compound-based IMiDs.
Therapeutic Applications
The unique properties of the this compound scaffold have led to its exploration in a multitude of therapeutic areas.
Oncology
Beyond the well-established use of IMiDs in multiple myeloma, this compound derivatives are being investigated as inhibitors of various kinases implicated in cancer progression.[3] For instance, certain piperidinone-substituted quinolinones and naphthyridinones have demonstrated potent inhibition of p38 MAP kinase, a key regulator of inflammatory cytokine production.[3]
Table 1: In Vitro Activity of this compound-Based Kinase Inhibitors
| Compound ID | Target Kinase | Cell Line | IC50 (nM) | Reference |
| 1 | p38 MAP Kinase | - | - | [3] |
| AMG 232 | MDM2 | - | - | [4] |
| Compound 23 | MDM2 | SJSA-1 | - | [4] |
Infectious Diseases
The this compound core is a versatile scaffold for the development of novel antimicrobial and antiviral agents. Various derivatives have shown promising activity against a range of pathogens.
Substituted piperidones have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6] The mechanism of action often involves the disruption of essential cellular processes in the microorganisms.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microbes
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | S. mitis | 250 | [2] |
| Compound 13 | S. mutans | 250 | [2] |
| Compound 10 | L. paracasei | 250 | [2] |
| Compound 3 | S. aureus | 32-512 | [6] |
| Compound 5 | E. coli | 32-512 | [6] |
| Compound 6 | C. albicans | 32-512 | [6] |
| Compound 7 | K. pneumoniae | 32-512 | [6] |
Researchers have explored this compound-based compounds as potential inhibitors of viral replication. For example, certain piperidine-substituted purines have demonstrated significant activity against HIV and influenza A/H1N1 viruses. Additionally, a class of 1,4,4-trisubstituted piperidines has been shown to inhibit the replication of coronaviruses, including SARS-CoV-2, by targeting the main protease (Mpro).[7]
Table 3: Antiviral Activity of this compound Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| FZJ13 | HIV-1 | - | - | - | |
| FZJ05 | Influenza A/H1N1 | MDCK | - | - | |
| Compound 45 | HCoV-229E | - | - | 14-22 | [7] |
| Compound 46 | HCoV-229E | - | - | 14-22 | [7] |
| Compound 52 | HCoV-229E | - | - | 14-22 | [7] |
Neurodegenerative Diseases
The this compound scaffold is also being investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease. The focus of this research is on developing compounds that can inhibit the aggregation of β-amyloid (Aβ) peptides and reduce neuroinflammation.[8][9] Certain 2-piperidone (B129406) derivatives have been shown to effectively inhibit Aβ(1-42) self-aggregation and suppress the production of pro-inflammatory cytokines in microglial cells.[8]
Table 4: Activity of this compound Derivatives in Alzheimer's Disease Models
| Compound ID | Assay | Cell Line | Inhibition/Activity | Reference |
| Compound 7q | Aβ(1-42) self-aggregation | - | 59.11% at 20 µM | [8] |
| Compound 6b | Anti-inflammatory | BV-2 | Suppression of TNF-α, IL-1β, IL-6 | [8] |
| Compound 7p | Anti-inflammatory | BV-2 | Suppression of TNF-α, IL-1β, IL-6 | [8] |
| Donepezil Analog | Acetylcholinesterase Inhibition | - | - | [10] |
Experimental Protocols
A crucial aspect of drug discovery and development is the use of robust and reproducible experimental protocols. This section details some of the key methodologies for the synthesis and evaluation of this compound-based compounds.
Synthesis of this compound Scaffolds
The synthesis of substituted piperidiones can be achieved through various synthetic routes. A common and efficient method involves a one-pot multi-component reaction.
General workflow for the synthesis of this compound scaffolds.
Detailed Protocol for the Synthesis of 2,6-diaryl-3-methyl-4-piperidones:
This protocol is adapted from the Mannich reaction procedure.[5]
-
Reaction Setup: In a round-bottom flask, dissolve ethyl methyl ketone (1 equivalent), benzaldehyde (B42025) or a substituted aromatic aldehyde (2 equivalents), and ammonium (B1175870) acetate (B1210297) (1 equivalent) in ethanol.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with constant stirring.
-
Isolation: Collect the precipitated solid by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,6-diaryl-3-methyl-4-piperidone.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
The inhibitory activity of this compound derivatives against specific kinases can be determined using various in vitro assay formats. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Protocol Outline:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, the target kinase enzyme, and the appropriate substrate in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.
This method is a widely used qualitative test to determine the susceptibility of bacteria to a particular antimicrobial agent.
Workflow for antimicrobial susceptibility testing.
Detailed Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).
-
Inoculate Plate: Evenly swab the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Apply Discs: Aseptically place paper discs impregnated with a known concentration of the this compound compound onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.
-
Interpret Results: Compare the zone diameters to established interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.
Conclusion
The this compound scaffold represents a highly valuable and versatile core structure in modern drug discovery. Its ability to be readily synthesized and functionalized allows for the creation of diverse chemical libraries with a wide range of biological activities. From the targeted protein degradation mediated by IMiDs in oncology to the inhibition of key enzymes in infectious and neurodegenerative diseases, this compound-based compounds continue to demonstrate significant therapeutic potential. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers aiming to further explore and unlock the full therapeutic promise of this remarkable chemical scaffold. As our understanding of the intricate molecular interactions of these compounds deepens, we can anticipate the development of even more potent and selective this compound-based drugs to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Piperidione Moiety: A Privileged Scaffold in Natural Products for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-piperidone (B129406) and 4-piperidone (B1582916) structural motifs are prevalent heterocyclic cores found in a diverse array of natural products. These compounds, biosynthesized by a range of organisms from terrestrial plants and fungi to marine sponges, exhibit a wide spectrum of potent biological activities. Their inherent structural complexity and pharmacological relevance have established them as "privileged scaffolds" in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of representative natural products containing the piperidione moiety, their biological activities, detailed experimental protocols for their study, and insights into their mechanisms of action.
This compound-Containing Natural Products: A Structural and Biological Overview
Natural products featuring the this compound core are broadly classified as alkaloids. These compounds demonstrate significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties. Below are examples of such compounds from various natural sources.
Plant-Derived Piperidiones
The plant kingdom, particularly the Piper genus, is a rich source of this compound alkaloids.
-
Piperine (B192125): Isolated from black pepper (Piper nigrum), piperine is the most well-known and extensively studied this compound-containing natural product. It is responsible for the pungency of black pepper and exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, and bioavailability-enhancing properties.[1][2]
Marine-Derived Piperidiones
Marine invertebrates, especially sponges, produce a variety of structurally unique and biologically active this compound alkaloids.
-
Dysidone A: A novel piperidone alkaloid isolated from the marine sponge Dysidea sp., Dysidone A features an exocyclic double bond. It has been shown to exhibit weak anti-inflammatory activity.[3]
-
Arenosclerins A-C and Haliclonacyclamine E: These tetracyclic alkylpiperidine alkaloids were isolated from the Brazilian marine sponge Arenosclera brasiliensis. They have demonstrated cytotoxic effects against various cancer cell lines.[4]
Fungal-Derived Piperidiones
Fungi are a promising source of novel this compound-containing metabolites with interesting biological activities.
-
Gliocladride A and B: These piperazine-2,5-dione derivatives were isolated from the marine-derived fungus Gliocladium sp. They have shown moderate cytotoxic activity against several human cancer cell lines.[5]
-
Carbonarone B: A pyridone derivative from the marine-derived fungus Aspergillus carbonarius, carbonarone B, has demonstrated cytotoxic effects against K562 cells.[6]
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activities of selected natural products containing the this compound moiety.
Table 1: Cytotoxic Activity of this compound-Containing Natural Products
| Compound | Natural Source | Cell Line | IC₅₀ (µM) | Reference |
| Piperine | Piper nigrum | HEp-2 (laryngeal cancer) | 51.38% inhibition at 5 µg/ml | [7] |
| 3-dodecyl pyridine | Haliclona sp. (marine sponge) | A549 (lung carcinoma) | 41.8 | [8][9] |
| MCF-7 (breast adenocarcinoma) | 48.4 | [8][9] | ||
| HeLa (cervical cancer) | 33.2 | [8][9] | ||
| Gliocladride A | Gliocladium sp. (fungus) | HL-60 (leukemia) | 11.60 µg/ml | [5] |
| U937 (lymphoma) | 25.31 µg/ml | [5] | ||
| T47D (breast cancer) | 52.83 µg/ml | [5] | ||
| Gliocladride B | Gliocladium sp. (fungus) | HL-60 (leukemia) | 15.20 µg/ml | [5] |
| U937 (lymphoma) | 31.46 µg/ml | [5] | ||
| T47D (breast cancer) | 48.72 µg/ml | [5] | ||
| 6-methoxyspirotryprostatin B | Aspergillus sydowi (fungus) | A-549 (lung carcinoma) | 8.29 | [10] |
| HL-60 (leukemia) | 9.71 | [10] | ||
| 18-oxotryprostatin A | Aspergillus sydowi (fungus) | A-549 (lung carcinoma) | 1.28 | [10] |
| 14-hydroxyterezine D | Aspergillus sydowi (fungus) | A-549 (lung carcinoma) | 7.31 | [10] |
Table 2: Anti-inflammatory Activity of this compound-Containing Natural Products
| Compound | Natural Source | Assay | IC₅₀ (µM) | Reference |
| Piperine | Piper nigrum | NO inhibition in LPS-stimulated RAW264.7 cells | - | [7] |
| Dysidone A | Dysidea sp. (marine sponge) | NO inhibition | 378.27 | [3] |
| Alkaloids from Piper longum | Piper longum | NO inhibition in LPS-stimulated RAW264.7 cells | 1.90 ± 0.68 - 40.22 ± 0.45 | [11] |
| New Piperidine Amides | Piper longum | NO inhibition in LPS-stimulated RAW264.7 cells | 9.9 - 15.76 | [12] |
Table 3: Antimicrobial Activity of this compound-Containing Natural Products
| Compound | Natural Source | Microorganism | MIC (µg/mL) | Reference |
| Piperine | Piper nigrum | Candida albicans | 3.125 - 100 | [13] |
| Escherichia coli | 3.125 - 100 | [13] | ||
| Pseudomonas aeruginosa | 3.125 - 100 | [13] | ||
| Piperine | Piper nigrum | Candida albicans SC5314 | 1024 | [14] |
| Candida albicans CAAL256 (FLC-resistant) | 512 | [14] | ||
| (+)-aeroplysinin-1 | Pseudoceratina durissima (marine sponge) | MRSA | <32 | [15] |
| Bisdethiobis(methylthio)gliotoxin | Aspergillus fumigatus (fungus) | Candida albicans | 0.39 | [16] |
| Spirotryprostatin A | Aspergillus fumigatus (fungus) | Staphylococcus aureus | 0.39 | [16] |
| Escherichia coli | 0.39 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound-containing natural products.
Isolation and Purification
Protocol for Bioassay-Guided Isolation of this compound Alkaloids from a Marine Sponge (General Protocol)
-
Extraction:
-
The freeze-dried and ground sponge material is exhaustively extracted with a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (1:1, v/v) at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with n-hexane, CH₂Cl₂, and ethyl acetate (B1210297) (EtOAc).
-
Each fraction is concentrated, and the bioactivity of each is assessed using a relevant assay (e.g., cytotoxicity, antimicrobial).
-
-
Chromatographic Separation of the Active Fraction:
-
The most active fraction (e.g., the CH₂Cl₂ fraction) is subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of increasing polarity, for example, from n-hexane to EtOAc, followed by EtOAc to MeOH.
-
Fractions are collected and their bioactivity is tested.
-
-
Further Purification:
-
Active fractions from the initial column are further purified by repeated column chromatography on different stationary phases (e.g., Sephadex LH-20, reversed-phase C18 silica gel).
-
Final purification is often achieved by high-performance liquid chromatography (HPLC), typically on a C18 column with a suitable solvent system (e.g., a gradient of acetonitrile (B52724) in water).
-
-
Structure Elucidation:
-
The structure of the purified compound is determined by a combination of spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).[17]
-
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a further 24-72 hours.[13]
-
-
MTT Addition:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[16]
-
-
Formazan (B1609692) Solubilization:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[16]
-
-
Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.[16]
-
Anti-inflammatory Assay
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture and Treatment:
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 5 × 10⁵ cells/well and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for 1-2 hours.
-
Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[19][20]
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[20][21]
-
The mixture is incubated at room temperature for 10-15 minutes.[20][21]
-
-
Absorbance Reading:
-
The absorbance is measured at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[20]
-
Antimicrobial Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum:
-
A bacterial or fungal suspension is prepared and adjusted to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[22]
-
-
Serial Dilution of Test Compound:
-
The test compound is serially diluted in the broth in a 96-well microtiter plate.[15]
-
-
Inoculation and Incubation:
-
Each well is inoculated with the microbial suspension.
-
The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[23]
-
-
MIC Determination:
Signaling Pathways and Experimental Workflows
The biological activities of this compound-containing natural products are often mediated through the modulation of specific cellular signaling pathways. Piperine, for instance, has been shown to influence key inflammatory and cancer-related pathways.
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Piperine has been reported to inhibit the activation of NF-κB, thereby exerting its anti-inflammatory effects.[2][7]
References
- 1. Antibacterial and Antifungal Alkaloids from Asian Angiosperms: Distribution, Mechanisms of Action, Structure-Activity, and Clinical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Densazalin, a New Cytotoxic Diazatricyclic Alkaloid from the Marine Sponge Haliclona densaspicula [mdpi.com]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structure elucidation of a new indole alkaloid from Rauvolfia serpentina hairy root culture: the first naturally occurring alkaloid of the raumacline group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. A new 3-alkylpyridine alkaloid from the marine sponge Haliclona sp. and its cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new 3-alkylpyridine alkaloid from the marine sponge Haliclona sp. and its cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NF-KB Signaling Pathway | BioRender Science Templates [biorender.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new isoquinoline alkaloid from the marine sponge Haliclona species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3,3-diethylpiperidine-2,4-dione
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and pharmacological aspects of 3,3-diethylpiperidine-2,4-dione. The information is intended for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
3,3-diethylpiperidine-2,4-dione, also known by its former trade name Piperidione or Dihyprylon, is a piperidine (B6355638) derivative that has been investigated for its sedative and antitussive properties.[1] Its core structure consists of a piperidine ring substituted with two ethyl groups at the 3-position and two carbonyl groups at the 2- and 4-positions.
Identification
| Identifier | Value |
| IUPAC Name | 3,3-diethylpiperidine-2,4-dione[1] |
| Synonyms | This compound, Dihyprylon, Sedulon, Ascron, Nu 1510, Nsc75628[2] |
| CAS Number | 77-03-2[1][2] |
| Molecular Formula | C₉H₁₅NO₂[1][2] |
| Molecular Weight | 169.22 g/mol [1][2] |
Physicochemical Data
The following table summarizes the available physicochemical data for 3,3-diethylpiperidine-2,4-dione. It is important to note that while some experimental data is available, other values are estimates or predictions and should be considered as such.
| Property | Value | Source/Method |
| Melting Point | 102-107 °C | Experimental[2] |
| Boiling Point | 298.52 °C | Rough Estimate[2] |
| Density | 1.0873 g/cm³ | Rough Estimate[2] |
| Water Solubility | Moderate, influenced by temperature and pH.[3] | Qualitative |
| Organic Solvent Solubility | Soluble in ethanol, methanol, chloroform, and acetone.[3] | Qualitative |
| pKa | 12.07 ± 0.70 | Predicted[2] |
| LogP (XLogP3-AA) | 0.8 | Computed[1] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be applied to the characterization of 3,3-diethylpiperidine-2,4-dione.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid compound melts.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of 3,3-diethylpiperidine-2,4-dione is dry and finely powdered.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination (Microscale Method)
This method is suitable for determining the boiling point of a small quantity of liquid. Since 3,3-diethylpiperidine-2,4-dione is a solid at room temperature, it would first need to be melted.
Apparatus:
-
Thiele tube or other heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Place a small amount of the molten 3,3-diethylpiperidine-2,4-dione into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer and immerse it in the heating bath.
-
Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.
Solubility Assessment (Shake-Flask Method)
This protocol determines the solubility of a compound in a specific solvent.
Materials:
-
3,3-diethylpiperidine-2,4-dione
-
Selected solvent (e.g., water, ethanol)
-
Vials with screw caps
-
Shaker or orbital incubator
-
Analytical balance
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of 3,3-diethylpiperidine-2,4-dione to a known volume of the solvent in a vial.
-
Seal the vial and place it on a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC.
-
Calculate the solubility in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant of the compound.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH)
Procedure:
-
Dissolve a precisely weighed amount of 3,3-diethylpiperidine-2,4-dione in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, known volumes of the standardized titrant from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
LogP Determination (HPLC Method)
The octanol-water partition coefficient (LogP) can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).
Apparatus:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
-
Reference compounds with known LogP values
Procedure:
-
Prepare a series of standard solutions of reference compounds with a range of known LogP values.
-
Prepare a solution of 3,3-diethylpiperidine-2,4-dione.
-
Inject each standard and the sample onto the HPLC column under isocratic conditions.
-
Record the retention time (t_R) for each compound.
-
Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Plot the log k' of the reference compounds against their known LogP values to generate a calibration curve.
-
From the log k' of 3,3-diethylpiperidine-2,4-dione, determine its LogP value using the calibration curve.
Synthesis Workflow
A plausible synthetic route for 3,3-diethylpiperidine-2,4-dione can be conceptualized through a multi-step process. The following diagram illustrates a potential synthetic workflow.
Pharmacological Profile
3,3-diethylpiperidine-2,4-dione, under the name this compound, was formerly marketed as a sedative and for its antitussive (cough-suppressing) effects.
Sedative-Hypnotic Activity
Studies have indicated that piperidine derivatives can exhibit sedative actions. The sedative effects of these compounds are generally attributed to their interaction with the central nervous system (CNS). While the precise mechanism for 3,3-diethylpiperidine-2,4-dione is not extensively detailed in recent literature, many sedative-hypnotic drugs exert their effects by modulating neurotransmitter systems.
Proposed Mechanism of Action
The sedative effects of many piperidine-containing compounds are often linked to their ability to modulate inhibitory neurotransmission in the CNS. A common target for such drugs is the gamma-aminobutyric acid (GABA) system. The following diagram illustrates a generalized mechanism for sedative-hypnotic drugs that enhance GABAergic inhibition. It is plausible that 3,3-diethylpiperidine-2,4-dione shares a similar mechanism, though direct evidence is limited.
One study on the effects of piperidine on the central nervous system indicated a sedative action and an increased turnover of noradrenaline, while having no effects on serotonin (B10506) or dopamine.[4] This suggests that the mechanism of action may also involve the modulation of noradrenergic pathways.
Conclusion
3,3-diethylpiperidine-2,4-dione is a piperidine derivative with known sedative and antitussive properties. While its use as a pharmaceutical has declined, its physicochemical and pharmacological characteristics remain of interest to researchers in the fields of medicinal chemistry and drug discovery. This guide provides a summary of its known properties and outlines experimental protocols for its further characterization. Further research is warranted to determine the precise experimental values for all its physicochemical properties and to fully elucidate its mechanism of action at the molecular level.
References
- 1. 3,3-Diethyl-2,4-piperidinedione | C9H15NO2 | CID 6465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-diethylpiperidine-2,4-dione | 77-03-2 [amp.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Piperidine: effects on locomotor activity and brain monoamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Evaluation of New Piperidinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological evaluation of novel piperidinone derivatives. Piperidines are significant synthetic fragments in drug design, and their derivatives are found in numerous pharmaceutical classes and alkaloids.[1] This document details the diverse pharmacological activities of these compounds, presents quantitative data in structured tables, outlines detailed experimental protocols for key assays, and visualizes critical pathways and workflows.
Anticancer Activity
Piperidinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2] Studies have shown that these compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[3][4] For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of hematological cancer cell lines by increasing the expression of apoptosis-promoting genes like p53 and Bax.[2]
Quantitative Data: Cytotoxicity of Piperidinone Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Piperine (B192125) Derivative H7 | Hela (Cervical) | MTT | 11.86 ± 0.32 | [5] |
| Piperine Derivative H7 | MDA-MB-231 (Breast) | MTT | 10.50 ± 3.74 | [5] |
| Piperazinone Derivative 7g | HT-29 (Colon) | MTT | < 2 | [6] |
| Piperazinone Derivative 7g | A549 (Lung) | MTT | < 2 | [6] |
| 3,5-bis(ylidene)-N-substituted-4-piperidinone-1-carboxamides | HCT116 (Colon) | Not Specified | High Potency | [7] |
| 3,5-bis(ylidene)-N-substituted-4-piperidinone-1-carboxamides | MCF7 (Breast) | Not Specified | High Potency | [7] |
| EF24 (Piperidinone derivative) | Lung, Breast, Ovarian, Cervical | Not Specified | Potential Activity | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3][8]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[3]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)[3]
-
Cell culture medium (e.g., DMEM with 10% FBS)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3][10]
-
Multi-well spectrophotometer (ELISA reader)[3]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the piperidinone derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).[3]
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[3][6]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes.[6][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[3][10]
Visualization: Apoptosis Signaling Pathway
Some piperidinone compounds induce apoptosis through the intrinsic pathway, often initiated by an increase in reactive oxygen species (ROS).[3][4] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade, ultimately resulting in programmed cell death.[4]
Caption: Intrinsic apoptosis pathway induced by piperidinone derivatives.
Antimicrobial Activity
Novel piperidinone derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities against various pathogens.[11] Many of these compounds exhibit significant antimicrobial effects, with potencies sometimes comparable to standard drugs like ampicillin (B1664943) and ciprofloxacin.[7][11]
Quantitative Data: Antimicrobial Activity of Piperidinone Derivatives
| Compound/Derivative Series | Microbial Strain | Assay | MIC Value (µg/mL) | Reference |
| N-arylsulfonyl-3,5-diarylidene-4-piperidones | Aspergillus niger | Agar Well Diffusion | - (Best Activity) | [12] |
| N-arylsulfonyl-3,5-diarylidene-4-piperidones | Aspergillus fumigatus | Agar Well Diffusion | - (Best Activity) | [12] |
| 1,2,4-triazolo [3,4-b][1][3][11] thiadiazine derivatives (7a, 7b, 7i) | S. aureus, B. cereus, E. coli, P. aeruginosa | Broth Dilution | 1.56 - 100 | [13] |
| Curcumin-amino acid conjugates | S. aureus, S. pyogenes, S. typhi, P. aeruginosa | Not Specified | Higher potency than Norfloxacin | [7] |
| 2,6-diaryl-3-methyl-4-piperidones | S. aureus, E. coli, B. subtilis | Not Specified | Good activity vs. Ampicillin | [11] |
| 2,6-diaryl-3-methyl-4-piperidones | C. albicans, M. gypseum, T. rubrum | Not Specified | Good activity vs. Terbinafine | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Materials:
-
96-well microtiter plates
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi)[13]
-
Test compounds and standard drugs (e.g., Gentamicin, Miconazole) dissolved in a suitable solvent (e.g., DMSO)[13]
-
Microplate reader or visual inspection
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).[12]
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium to achieve a range of concentrations.[13]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-27°C for 48 hours for fungi).[13]
-
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13] This can be done visually or with a microplate reader.
Visualization: General Workflow for Biological Evaluation
The evaluation of new chemical entities follows a structured workflow, from initial synthesis to comprehensive biological testing.
Caption: General workflow for the biological evaluation of new compounds.
Anti-inflammatory Activity
Piperidinone derivatives have also been investigated for their anti-inflammatory properties.[7][14] Some compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced cells.[7][15] The mechanism often involves the suppression of key inflammatory signaling pathways like NF-κB.[7]
Experimental Protocol: Inhibition of LPS-Induced Cytokine Production
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells (like RAW 264.7 macrophages) stimulated with LPS.[7]
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture reagents
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in appropriate medium and seed them into 24- or 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of the piperidinone derivatives for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, or other cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control group to determine the percentage of inhibition.
Visualization: NF-κB Signaling Pathway
The NF-κB pathway is central to inflammation. Piperidinone derivatives can inhibit this pathway, preventing the transcription of pro-inflammatory genes.[7]
Caption: Inhibition of the NF-κB inflammatory pathway by piperidinones.
Neuroprotective Activity
Emerging research indicates that piperidinone derivatives may offer neuroprotective effects, making them potential candidates for treating neurodegenerative diseases like Alzheimer's.[15][16] These compounds have been shown to inhibit β-amyloid aggregation and protect neuronal cells from toxicity induced by agents like glutamate (B1630785).[15][16]
Experimental Protocol: Glutamate-Induced Neurotoxicity Assay
This in vitro assay assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from cell death induced by excessive glutamate, a mechanism relevant to several neurodegenerative conditions.[16]
Materials:
-
SH-SY5Y neuroblastoma cells
-
96-well plates
-
Cell culture medium (e.g., DMEM)
-
Glutamate solution
-
Test compounds
-
Cell viability assay reagents (e.g., MTS or MTT)
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of approximately 5x10⁴ cells/well and allow them to attach.[16]
-
Compound Treatment: Treat the cells with various concentrations of the piperidinone derivatives (e.g., 0.032 µM to 100 µM).[16]
-
Induction of Toxicity: After a pre-incubation period with the compounds, add a toxic concentration of glutamate (e.g., 7 mM) to the wells (except for the control group).[16]
-
Incubation: Incubate the cells for a specified duration (e.g., 48 hours).[16]
-
Viability Assessment: Measure cell viability using a standard method like the MTS or MTT assay, following the protocols described previously.
-
Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.[16] The results can be expressed as a percentage of protection or as an EC50 value.[16]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Piperidione Derivatives as Potential Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidione scaffold, particularly the 2,6-piperidinedione (glutarimide) ring system, is a cornerstone in the development of potent anticancer agents. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and preclinical data of notable this compound derivatives. It includes detailed experimental protocols for key assays and visual representations of critical signaling pathways to support further research and development in this promising area of oncology.
Introduction to this compound Derivatives in Oncology
Piperidine-containing compounds are a significant class of N-heterocycles with a broad range of biological activities, including anticancer properties.[1] Within this class, derivatives featuring a this compound core have demonstrated remarkable therapeutic efficacy. The story of thalidomide (B1683933), a 2,6-piperidinedione derivative, represents a paradigm shift in cancer therapy. Initially withdrawn from the market due to its severe teratogenic effects, thalidomide was repurposed and found to be a highly effective treatment for multiple myeloma.[2] This discovery spurred the development of more potent and safer analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), collectively known as immunomodulatory drugs (IMiDs).[3][4] These agents have become staples in the treatment of hematological malignancies.[3]
The anticancer effects of this compound derivatives are multifaceted, ranging from direct cytotoxicity and cell cycle arrest to modulation of the tumor microenvironment through immunomodulatory and anti-angiogenic activities.[4][5][6] More recent research has expanded beyond the classic IMiDs to explore novel this compound derivatives targeting a variety of cancer-related pathways.[7][8]
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of this compound and related piperidine (B6355638) derivatives has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are summarized below to provide a quantitative comparison of their potency. Lower values indicate greater potency.
Table 1: Anticancer Activity of 2,6-Piperidinedione Derivatives (IMiDs)
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Lenalidomide | Multiple Myeloma (MM.1S) | ~1.0 | [9] |
| Pomalidomide | Multiple Myeloma (MM.1S) | ~0.1 | [9] |
| Thalidomide | Multiple Myeloma (RPMI 8226) | >10 | [9] |
Table 2: Anticancer Activity of Other Piperidone and Piperidine Derivatives
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| EF24 (3,5-Bis(2-flurobenzylidene)piperidin-4-one) | Lung Cancer (A549) | ~0.2 | [10] |
| EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) | Macrophage (RAW264.7) | ~5 (NF-κB inhibition) | [11] |
| Compound 5 (a piperidine derivative) | Glioma (C6) | 4.33 ± 1.04 | [12] |
| Compound 5 | Lung Cancer (A549) | 10.67 ± 1.53 | [12] |
| Compound 16 (a piperidine derivative) | Colon Cancer (HT29) | 4.1 | [1] |
| Compound 16 | Renal Cancer (786-0) | 0.4 | [1] |
| Compound 17a (a piperidine derivative) | Prostate Cancer (PC3) | Concentration-dependent | [5] |
| HSP70-36 (a piperidine derivative) | Breast Cancer (BT474) | 1.41 | [13] |
| HSP70-36 | Lapatinib-resistant Breast Cancer (BT/Lap(R)1.0) | 1.47 | [13] |
| N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea | L1210 Leukemia | Active in vivo | [14] |
| Spirooxindolopyrrolidine-embedded piperidinone | Hypopharyngeal Cancer (FaDu) | Better than Bleomycin | [15] |
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Cereblon-Mediated Protein Degradation
The primary mechanism of action for immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide involves the E3 ubiquitin ligase Cereblon (CRBN).[16][17] These drugs act as "molecular glues," binding to CRBN and altering its substrate specificity. This leads to the recruitment of neo-substrates, primarily the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, for ubiquitination and subsequent proteasomal degradation.[9][13] The degradation of these factors, which are crucial for B-cell development and survival, results in the potent anti-myeloma and immunomodulatory effects of these drugs.[9]
Caption: Cereblon-mediated protein degradation pathway.
Inhibition of the NF-κB Signaling Pathway
Several piperidone derivatives, such as EF24, exert their anticancer effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway.[10][11] NF-κB is a transcription factor that plays a critical role in promoting inflammation, cell survival, and proliferation in many cancers.[10] By blocking the activation of NF-κB, these compounds can suppress the expression of anti-apoptotic proteins (e.g., Bcl-xL) and other survival factors, thereby inducing apoptosis in cancer cells.[10][18]
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments typically used to assess the anticancer activity of novel this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of 2,6-piperidinedione derivatives like thalidomide often involves a two-step process starting from a protected amino acid.[19][20]
Example: Synthesis of Thalidomide [20]
-
N-Phthaloyl-L-glutamine Synthesis:
-
To a stirred solution of L-glutamine (1 equivalent) in dimethylformamide (DMF), add phthalic anhydride (B1165640) (1 equivalent).
-
Heat the mixture to 90-95°C and stir for 3 hours.
-
Cool the reaction and concentrate under vacuum to remove DMF.
-
Add water and acidify with 6N HCl to a pH of 1-2 to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield N-Phthaloyl-L-glutamine.
-
-
Cyclization to Thalidomide:
-
Suspend N-Phthaloyl-L-glutamine (1 equivalent) in a suitable solvent like ethyl acetate.
-
Add triethylamine (B128534) (2 equivalents) followed by pivaloyl chloride (1.2 equivalents).
-
Heat the mixture to reflux for 2 hours. Thalidomide will crystallize out of the solution.
-
Cool the reaction mixture and filter the solid product. Wash with a small amount of cold solvent and dry.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][21][22]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound test compound
-
MTT solution (5 mg/mL in sterile PBS)[21]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[6]
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[23]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[21] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Caption: General workflow for an MTT cell viability assay.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins, such as those involved in apoptosis (e.g., caspases, Bcl-2 family proteins), to elucidate the mechanism of cell death induced by the test compound.[25][26]
Materials:
-
Treated and untreated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Perspectives
This compound derivatives, particularly the 2,6-piperidinedione-based immunomodulatory drugs, have revolutionized the treatment of certain hematological cancers. Their unique mechanism of action, involving the hijacking of the E3 ubiquitin ligase machinery, has opened up new avenues for targeted protein degradation in cancer therapy. The broader class of piperidone and piperidine derivatives also holds significant promise, with compounds demonstrating potent anticancer activity through various mechanisms, including the inhibition of key survival pathways like NF-κB.
Future research in this area will likely focus on several key aspects:
-
Development of Novel Analogs: Synthesizing new derivatives with improved potency, selectivity, and reduced toxicity.
-
Expansion to Solid Tumors: Investigating the efficacy of this compound-based agents in solid tumors, which has so far been limited.
-
Identification of New Targets: Exploring other E3 ligases and signaling pathways that can be modulated by this compound scaffolds.
-
Combination Therapies: Evaluating the synergistic effects of this compound derivatives with other anticancer agents, including chemotherapy, targeted therapy, and immunotherapy.
The continued exploration of the this compound scaffold is a highly promising strategy in the ongoing effort to develop more effective and safer cancer therapeutics. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sphinxsai.com [sphinxsai.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. benchchem.com [benchchem.com]
- 24. researchhub.com [researchhub.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
The Inner Workings of Piperidione-Based Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidione scaffold, a six-membered heterocyclic ring containing a ketone and a secondary amine, is a privileged structure in medicinal chemistry. Its derivatives have emerged as a versatile class of enzyme inhibitors, targeting a wide array of enzymes implicated in various diseases, from neurodegenerative disorders to cancer. This technical guide delves into the core mechanisms by which these compounds exert their inhibitory effects, providing a comprehensive overview of their modes of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Mechanisms of Enzyme Inhibition
This compound-based inhibitors employ a range of mechanisms to modulate enzyme activity. These can be broadly categorized as reversible and irreversible inhibition, with further subclassifications based on their interaction with the enzyme and its substrate.
Reversible Inhibition: In this mode of inhibition, the inhibitor binds to the enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The enzyme-inhibitor complex can readily dissociate, restoring enzyme function.
-
Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. The piperidine (B6355638) ring and its substituents can be designed to mimic the structure of the natural substrate, allowing it to occupy the active site and prevent the substrate from binding.[1][2]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the release of the product.
Irreversible Inhibition (Covalent Inhibition): This mechanism involves the formation of a stable, covalent bond between the inhibitor and the enzyme, typically with a nucleophilic amino acid residue in the enzyme's active site.[3][4][5][6][7] This type of inhibition is often time-dependent and can lead to a complete and permanent loss of enzyme activity.[8] this compound derivatives can be functionalized with electrophilic "warheads" that are designed to react with specific nucleophilic residues like cysteine, serine, or lysine (B10760008) within the target enzyme.[5][6][7] The this compound scaffold itself serves as the "guidance system," directing the warhead to the appropriate target.[5]
Quantitative Analysis of Inhibitor Potency
The potency of this compound-based enzyme inhibitors is quantified using several key parameters, most notably the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[9][10][11] The Ki, on the other hand, is a thermodynamic measure of the binding affinity of the inhibitor to the enzyme.[12]
A summary of reported inhibitory activities for various this compound-based compounds is presented below.
| Target Enzyme | Inhibitor Class | Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Acetylcholinesterase (AChE) | Piperidinone Derivatives | (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | 12.55 | - | - | [1] |
| Butyrylcholinesterase (BuChE) | Piperidinone Derivatives | (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | 17.28 | - | - | [1] |
| Histone-Lysine N-Methyltransferase (ASH1L) | Spiro-piperidine Derivatives | 66s (AS-254s) | 0.094 | - | - | |
| Farnesyltransferase (FTase) | 5-Nitropiperidin-2-one Derivatives | Compound 1 | 0.420 | - | Competitive | [2] |
| Farnesyltransferase (FTase) | Piperidine Derivatives | Compound 8 | 0.0037 | - | - | [2] |
| Urease | Piperidine Derivatives | Compound 4 | 15.26 | - | - | [13] |
| Monoamine Oxidase A (MAO-A) | Piperine (B192125) | Piperine | 49.3 | 19.0 | Competitive | [14] |
| Monoamine Oxidase B (MAO-B) | Piperine | Piperine | 91.3 | 3.19 | Competitive | [14] |
| HIV-1 Protease | Piperidine Derivatives | Compound 22a | 0.00361 | - | - | [15] |
Key Signaling Pathways Targeted by this compound-Based Inhibitors
This compound and its derivatives have been shown to modulate several crucial signaling pathways involved in cell growth, proliferation, inflammation, and survival. Understanding these pathways is critical for elucidating the broader biological effects of these inhibitors.
One of the central pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[16][17] NF-κB plays a key role in regulating the immune response to infection and inflammation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain piperidine derivatives can inhibit the activation of IκB kinase (IKK), a key enzyme in the NF-κB pathway, thereby preventing the downstream inflammatory response.[18][19]
Another significant pathway is the PI3K/Akt signaling pathway , which is central to cell growth, proliferation, and survival.[17] Piperine, a naturally occurring piperidine alkaloid, has been shown to inhibit this pathway in cancer cells.[1][17]
Furthermore, piperine has been demonstrated to interfere with the TGF-β/SMAD signaling pathway , which is involved in cell growth, differentiation, and apoptosis.[17][20] It also affects the MAPK (Mitogen-Activated Protein Kinase) pathways , including JNK and p38, which are crucial for cellular responses to a variety of stimuli.[1][17] Additionally, piperine has been shown to modulate the Notch signaling pathway , which plays a role in cell fate decisions.[21]
Experimental Protocols for Enzyme Inhibition Assays
The evaluation of this compound-based enzyme inhibitors relies on robust and reproducible experimental protocols. A general workflow for screening and characterizing these inhibitors is outlined below.
A detailed protocol for a common enzyme inhibition assay, the Ellman's method for acetylcholinesterase, is provided as an example.[22]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of test compounds against acetylcholinesterase (AChE).
Materials:
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in phosphate buffer.
-
Prepare a working solution of AChE (e.g., 0.2 U/mL) in phosphate buffer.[22]
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.[22]
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test compound solution at various concentrations to the respective wells. For the control, add 10 µL of the vehicle (e.g., DMSO).
-
Add 10 µL of the AChE working solution to all wells except for the blank wells (which receive an additional 10 µL of buffer).
-
-
Pre-incubation:
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.[22]
-
-
Data Acquisition:
-
Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.[22] The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.[23]
-
General Considerations for Enzyme Inhibition Assays: [24]
-
Buffer and pH: Use a buffer that maintains the optimal pH for the enzyme's activity.
-
Enzyme Concentration: The enzyme concentration should be chosen to provide a linear reaction rate over the measurement period.
-
Substrate Concentration: The substrate concentration can influence the apparent IC50 value for competitive inhibitors. It is often set at or near the Michaelis constant (Km) of the enzyme.
-
Controls: Include appropriate controls, such as a positive control (a known inhibitor), a negative control (no inhibitor), and a blank (no enzyme).
-
Replicates: Perform all experiments in triplicate to ensure the reproducibility of the results.
Conclusion
This compound-based compounds represent a rich and adaptable scaffold for the design of potent and selective enzyme inhibitors. Their ability to engage in a variety of inhibitory mechanisms, from reversible competitive binding to irreversible covalent modification, allows for fine-tuning of their pharmacological properties. A thorough understanding of their mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the successful development of novel therapeutics targeting a wide range of diseases. The continued exploration of the structure-activity relationships and the intricate interplay with key signaling pathways will undoubtedly pave the way for the next generation of this compound-based drugs.
References
- 1. acgpubs.org [acgpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Covalent Drug Discovery | MDPI [mdpi.com]
- 8. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro modulation the Notch pathway by piperine: A therapeutic strategy for docetaxel-resistant and non-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. superchemistryclasses.com [superchemistryclasses.com]
Methodological & Application
Application Notes: Synthesis of N-Substituted-4-Piperidones via Alkylation Reactions
Introduction
N-substituted-4-piperidones are crucial heterocyclic scaffolds extensively utilized in medicinal chemistry and drug development. The piperidone ring imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the nitrogen substituent provides a critical vector for modulating biological activity.[1] These compounds serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, antihistamines, and antipsychotics.[2] The primary methods for introducing substituents onto the piperidone nitrogen involve alkylation reactions, which can be broadly categorized into direct N-alkylation, reductive amination, and N-arylation.
This document provides detailed protocols and comparative data for the synthesis of N-substituted-4-piperidones, aimed at researchers, scientists, and drug development professionals.
Key Synthetic Strategies
The selection of a synthetic strategy for N-alkylation or N-arylation of 4-piperidone (B1582916) depends on the nature of the desired substituent (alkyl vs. aryl), the availability of starting materials, and the desired reaction conditions.
-
Direct N-Alkylation with Alkyl Halides : This is a straightforward method for introducing alkyl groups. The reaction involves the nucleophilic substitution of an alkyl halide by the secondary amine of the 4-piperidone ring, typically in the presence of a base to neutralize the resulting hydrohalic acid.[3][4] Common bases include potassium carbonate (K₂CO₃) and diisopropylethylamine (DIPEA).[1] To enhance the reactivity of alkyl chlorides or bromides, a catalytic amount of potassium iodide (KI) can be added.[3]
-
Reductive Amination : This is one of the most versatile and widely used one-pot methods for N-alkylation.[3][5] It involves the reaction of 4-piperidone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-substituted product.[1] For substrates where the piperidone nitrogen is unprotected, this method is used to introduce substituents at the 4-position amine, but the principle is fundamental to N-alkylation. A key advantage is the use of mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the iminium ion without affecting the ketone carbonyl group.[6][7] To prevent self-condensation or other side reactions, N-protected derivatives like N-Boc-4-piperidone are often used as starting materials.[5][8]
-
N-Arylation (Buchwald-Hartwig and Ullmann Couplings) : For the synthesis of N-aryl-4-piperidones, transition metal-catalyzed cross-coupling reactions are the methods of choice.[9] The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and tolerance for various functional groups.[10][11] The reaction couples an aryl halide or pseudohalide with the piperidone nitrogen in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[10] The Ullmann condensation is a copper-catalyzed alternative, also widely used for N-arylation.[9]
-
Microwave-Assisted Synthesis : The application of microwave irradiation can significantly accelerate reaction times, improve yields, and promote cleaner reactions for the synthesis of N-substituted piperidones and their derivatives.[12][13] This technique has been successfully applied to various N-alkylation and N-arylation protocols.[13][14]
Comparative Data for N-Alkylation Methods
The following tables summarize quantitative data for different synthetic routes, allowing for easy comparison of methodologies.
Table 1: Reductive Amination Conditions
| Starting Material | Aldehyde/Ketone | Reducing Agent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| N-Boc-4-piperidone | Aniline (B41778) | NaBH(OAc)₃ | Dichloromethane (B109758) | Room Temp | 2 h | High | [5] |
| N-Boc-4-piperidone | Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | 1 h (imine formation) | High | [1] |
| 4-Piperidone HCl | Phenylacetaldehyde | NaBH(OAc)₃ | Dichloroethane | Room Temp | 24 h | Good | [7] |
| N-(4-chlorophenyl)piperidin-4-amine | Aldehyde/Ketone | NaBH(OAc)₃ | Dichloromethane | Room Temp | 12-24 h | N/A |[3] |
Table 2: Direct N-Alkylation with Alkyl Halides
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Piperidin-4-amine derivative | Alkyl Halide | K₂CO₃ / DIPEA | DMF / Acetonitrile | Room Temp or Heat | N/A | Good | [1] |
| 4-Anilinopiperidine | 2-Phenethyl bromide | NaOH (100%) | N/A | 60°C | 5 h | Good | [7] |
| Piperidin-4-amine derivative | Alkyl Halide | K₂CO₃ | DMF | 50-70°C | 6-18 h | N/A | [3] |
| Piperidine (B6355638) | Alkyl bromide/iodide | None / KHCO₃ | Acetonitrile | Room Temp | Several hours | Good |[4] |
Table 3: N-Arylation (Buchwald-Hartwig Amination)
| Amine | Aryl Halide | Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| Piperidine | 4-Iodoanisole | (NHC)Pd(allyl)Cl | N/A | LiHMDS or NaOt-Bu | 1,4-Dioxane / Toluene | 80-100°C | High | [10] |
| Piperidine | 4-Halo-1H-1-tritylpyrazole | Pd(dba)₂ | tBuDavePhos | N/A | N/A | >80°C (MW) | Good | [15] |
| Piperidine | Aryl Chloride | Copper Catalyst | 2-aminopyridine 1-oxide | K₃PO₄ | DMF / DMSO | 80°C | 82-90% | [9] |
| Aliphatic Amines | 4-Bromothiazole | Pd-based | P1 | NaOTMS | THF | 50°C | Good |[16] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(phenylamino)piperidine via Reductive Amination[5][17]
This protocol describes the reaction between N-Boc-4-piperidone and aniline.
Materials:
-
N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid
-
Dichloromethane (DCM)
-
1M Aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane in a round-bottom flask.[17]
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.[17]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[17]
-
Quench the reaction by adding 1M aqueous NaOH solution and stir vigorously for 1 hour.[5][17]
-
Transfer the mixture to a separatory funnel. Separate the organic phase.
-
Extract the aqueous phase twice more with dichloromethane.[17]
-
Combine the organic extracts and wash sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Direct N-Alkylation of 4-Piperidone Derivative with an Alkyl Halide[3]
This protocol provides a general method for direct alkylation using an alkyl halide.
Materials:
-
4-Piperidone derivative (e.g., 4-anilinopiperidine) (1.0 eq)
-
Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq, optional)
-
Dry Dimethylformamide (DMF)
-
Ethyl Acetate (B1210297)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of the 4-piperidone derivative in dry DMF, add potassium carbonate and a catalytic amount of potassium iodide.
-
Add the alkyl halide dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-70°C and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: N-Arylation via Buchwald-Hartwig Amination[10]
This protocol describes a general procedure for the palladium-catalyzed N-arylation of a piperidine derivative.
Materials:
-
Piperidine derivative (1.2 eq)
-
Aryl Halide (e.g., 4-Iodoanisole) (1.0 eq)
-
Palladium catalyst (e.g., (NHC)Pd(allyl)Cl) (1-2 mol%)
-
Base (e.g., NaOt-Bu) (1.5 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Diethyl ether or Ethyl Acetate
-
Celite
Procedure:
-
In an inert atmosphere (glovebox or under Argon/Nitrogen): Charge a Schlenk tube with the palladium catalyst and the base.
-
Add the anhydrous solvent, followed by the aryl halide and the piperidine derivative.
-
Seal the tube and heat the reaction mixture to 80-100°C.
-
Stir the reaction and monitor its progress by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an appropriate drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflows and a key reaction mechanism in the synthesis of N-substituted-4-piperidones.
Caption: General workflow for the synthesis of N-substituted-4-piperidones.
Caption: Logical relationship of primary N-substitution strategies.
Caption: Key steps in the reductive amination pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
Petrenko-Kritschenko Piperidone Synthesis: A Detailed Protocol for Researchers
Introduction
The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that provides an efficient pathway to symmetrically substituted 4-piperidones. First described by P. Petrenko-Kritschenko, this reaction involves the condensation of two equivalents of an aldehyde with one equivalent of an amine and one equivalent of a diester of acetonedicarboxylic acid.[1][2] The resulting 4-piperidone (B1582916) core is a prevalent scaffold in a multitude of biologically active compounds and natural products, making this synthesis a valuable tool for medicinal chemists and researchers in drug development.[3] This application note provides a detailed protocol for the Petrenko-Kritschenko synthesis, a summary of reaction parameters from the literature, and a diagram of the experimental workflow.
Reaction Mechanism and Scope
The Petrenko-Kritschenko synthesis is closely related to the Robinson-Schöpf tropinone (B130398) synthesis. However, a key distinction is its use of simpler aldehydes in place of dialdehydes, which results in the formation of a monocyclic 4-piperidone structure rather than a bicyclic system.[1] The reaction proceeds via a cascade of reactions, including the formation of enamines and imines, followed by Mannich-type additions and a final cyclization. The versatility of the Petrenko-Kritschenko reaction allows for the use of a variety of aldehydes and primary amines, leading to a diverse range of substituted 4-piperidones.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted 4-piperidones based on a modified Mannich reaction, which is mechanistically related to the Petrenko-Kritschenko synthesis. This data is adapted from the work of Scott, M. E., et al., where acetic acid was employed as the solvent.
| Aldehyde | Amine | Ketone/Ester | Product | Yield (%) | M.p. (°C) |
| Benzaldehyde (B42025) | Methylamine hydrochloride | Acetone | 1-Methyl-2,6-diphenyl-4-piperidone | 65 | 110-111 |
| Benzaldehyde | Ethylamine hydrochloride | Acetone | 1-Ethyl-2,6-diphenyl-4-piperidone | 58 | 94-95 |
| Benzaldehyde | n-Propylamine hydrochloride | Acetone | 1-n-Propyl-2,6-diphenyl-4-piperidone | 62 | 86-87 |
| Benzaldehyde | Isopropylamine hydrochloride | Acetone | 1-Isopropyl-2,6-diphenyl-4-piperidone | 45 | 114-115 |
| Benzaldehyde | n-Butylamine hydrochloride | Acetone | 1-n-Butyl-2,6-diphenyl-4-piperidone | 68 | 78-79 |
| Benzaldehyde | Isobutylamine hydrochloride | Acetone | 1-Isobutyl-2,6-diphenyl-4-piperidone | 55 | 101-102 |
| Benzaldehyde | Benzylamine (B48309) hydrochloride | Acetone | 1-Benzyl-2,6-diphenyl-4-piperidone | 75 | 124-125 |
| p-Tolualdehyde | Methylamine hydrochloride | Acetone | 1-Methyl-2,6-di-p-tolyl-4-piperidone | 70 | 143-144 |
| Anisaldehyde | Methylamine hydrochloride | Acetone | 1-Methyl-2,6-dianisyl-4-piperidone | 60 | 130-131 |
Data adapted from Scott, M. E., et al. J. Am. Chem. Soc. 1947, 69, 9, 2165–2169.[4]
Experimental Protocol: Synthesis of Diethyl 1-Benzyl-2,6-diphenyl-4-oxopiperidine-3,5-dicarboxylate
This protocol describes a general procedure for the Petrenko-Kritschenko synthesis of a substituted 4-piperidone.
Materials:
-
Benzaldehyde
-
Benzylamine
-
Diethyl acetonedicarboxylate
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (2.12 g, 20 mmol) and benzylamine (1.07 g, 10 mmol) in 50 mL of absolute ethanol.
-
Addition of Diester: To the stirring solution, add diethyl acetonedicarboxylate (2.02 g, 10 mmol) dropwise over a period of 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture in an ice bath. A precipitate may form.
-
Filter the crude product and wash it with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure diethyl 1-benzyl-2,6-diphenyl-4-oxopiperidine-3,5-dicarboxylate.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for the Petrenko-Kritschenko piperidone synthesis.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Simplified reaction mechanism of the Petrenko-Kritschenko synthesis.
Conclusion
The Petrenko-Kritschenko piperidone synthesis remains a highly relevant and practical method for the construction of functionalized 4-piperidone frameworks. Its operational simplicity, the availability of diverse starting materials, and its multicomponent nature make it an attractive strategy in the synthesis of compound libraries for drug discovery and development. The provided protocol and data serve as a valuable resource for researchers aiming to utilize this powerful reaction.
References
Asymmetric Synthesis of Chiral Piperidinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperidinone scaffolds are privileged structural motifs frequently encountered in a wide array of natural products and pharmaceutically active compounds. The stereochemistry of these heterocyclic cores is often paramount to their biological activity, making the development of efficient and highly selective asymmetric syntheses a critical endeavor in medicinal chemistry and drug discovery. The introduction of chiral centers can significantly influence a molecule's physicochemical properties, biological activity, selectivity, pharmacokinetic profile, and even reduce off-target effects such as hERG toxicity.[1][2] This document provides detailed application notes and experimental protocols for key methodologies in the asymmetric synthesis of chiral piperidinone derivatives, with a focus on recent advancements and practical applications.
Key Asymmetric Strategies
Several powerful strategies have been developed for the enantioselective and diastereoselective synthesis of chiral piperidinones. The choice of method often depends on the substitution pattern of the target molecule, the desired stereochemical outcome, and the availability of starting materials. The primary approaches covered in this document include:
-
Organocatalytic Methods: Utilizing small chiral organic molecules to catalyze asymmetric transformations, offering a metal-free and often biomimetic approach.[3][4]
-
Metal-Catalyzed Reactions: Employing transition metal complexes with chiral ligands to achieve high levels of stereocontrol in reactions such as hydrogenations, cycloadditions, and cross-coupling reactions.[5][6]
-
Enzymatic Resolutions: Leveraging the high stereoselectivity of enzymes to resolve racemic mixtures or perform dynamic kinetic resolutions to afford enantiopure products.[7][8]
Data Presentation: Comparison of Key Strategies
The following tables summarize quantitative data for selected asymmetric syntheses of chiral piperidinone derivatives, allowing for a direct comparison of their efficiencies.
Table 1: Asymmetric Synthesis of Chiral 2-Piperidinone Derivatives
| Strategy/Reaction | Catalyst/Auxiliary | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Organophotocatalytic [1+2+3] Cycloaddition | 4CzIPN | Alkenes, acrylates, ammonium (B1175870) salts | 56-88 | 2.5:1 - 3.7:1 | N/A | [9] |
| Chemo-enzymatic Dual C-H Oxidation & Resolution | TEMPO / CAL-B | N-benzyl-4-hydroxypiperidine | High | >95:5 | >99 | [10] |
Table 2: Asymmetric Synthesis of Chiral 3-Piperidinone Derivatives
| Strategy/Reaction | Catalyst/Auxiliary | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Rh-catalyzed Reductive Heck Reaction | Rh(I)/Chiral Ligand | Pyridine derivatives, boronic acids | Good | N/A | High | [5] |
Table 3: Asymmetric Synthesis of Chiral 4-Piperidinone Derivatives
| Strategy/Reaction | Catalyst/Auxiliary | Substrate Scope | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Enzymatic Transamination with DKR | Transaminase | Substituted 4-piperidone (B1582916) | 40 (overall) | >10:1 | >99 | [7] |
| Organocatalytic Spirocyclization | Chiral Amine | 2-diazo-1,3-diketones, aldehydes | up to 76 | up to 80:20 | up to 97 | [3] |
Experimental Protocols
Protocol 1: Organophotocatalytic [1+2+3] Synthesis of 2-Piperidinones
This protocol describes a one-step synthesis of 2-piperidinone derivatives from readily available starting materials.[9]
Materials:
-
Alkene (0.1 mmol, 1.0 equiv)
-
Unsaturated carbonyl compound (e.g., acrylate) (0.2 mmol, 2.0 equiv)
-
Ammonium acetate (B1210297) (0.3 mmol, 3.0 equiv)
-
4CzIPN (photocatalyst, 1-5 mol%)
-
LiBF4 (0.1 mmol, 1.0 equiv)
-
Acetonitrile (CH3CN) and Phenyl chloride (PhCl) (100:1)
Procedure:
-
To a reaction vessel, add the alkene, unsaturated carbonyl compound, ammonium acetate, 4CzIPN, and LiBF4.
-
Add the solvent mixture (CH3CN:PhCl, 100:1) to achieve the desired concentration.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-piperidinone.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.
Protocol 2: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution (DKR)
This protocol is a key step in the concise, asymmetric synthesis of a Smoothened receptor (SMO) inhibitor.[7]
Materials:
-
Substituted 4-piperidone (1.0 equiv)
-
Transaminase enzyme
-
Amine donor (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of the buffer and PLP.
-
Add the transaminase enzyme to the buffer solution and gently agitate to dissolve.
-
Add the 4-piperidone substrate, typically dissolved in a minimal amount of a water-miscible organic co-solvent like DMSO.
-
Add the amine donor to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30-45 °C) with gentle agitation.
-
Monitor the reaction for the formation of the desired amine product and the consumption of the ketone starting material using a suitable analytical method (e.g., chiral HPLC).
-
Once the reaction has reached completion, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, to yield the enantiomerically enriched amino-piperidine derivative.
-
The resulting amine can then be carried forward to the final piperidinone product through subsequent synthetic steps.
Signaling Pathway and Application Notes
Chiral piperidinone derivatives have shown significant promise as modulators of important biological pathways, particularly in the context of cancer therapy. One such pathway is the Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and can lead to cancer when aberrantly activated in adults.[11][12]
A key protein in this pathway is the Smoothened (SMO) receptor, a G-protein-coupled receptor.[13] Certain chiral piperidinone-containing molecules have been developed as potent SMO inhibitors.[7]
The Hedgehog Signaling Pathway
In the "off" state (absence of Hedgehog ligand), the receptor Patched (PTCH1) inhibits SMO, preventing its localization to the primary cilium. This leads to the proteolytic cleavage of the GLI transcription factors into their repressor forms (GLIR), which then translocate to the nucleus and repress the transcription of Hh target genes.
In the "on" state (presence of Hedgehog ligand), the ligand binds to PTCH1, relieving its inhibition of SMO. SMO then translocates to the primary cilium and initiates a signaling cascade that prevents the cleavage of GLI proteins. The full-length activator forms of GLI (GLIA) accumulate and translocate to the nucleus, where they activate the transcription of target genes that promote cell proliferation, survival, and differentiation.
Application Note: The development of chiral piperidinone derivatives as SMO inhibitors is a promising strategy for the treatment of cancers driven by aberrant Hedgehog signaling, such as basal cell carcinoma and medulloblastoma.[12] The specific stereochemistry of these inhibitors is often crucial for their binding affinity and inhibitory potency against the SMO receptor. The protocols described herein provide a foundation for the synthesis of libraries of chiral piperidinone analogs for structure-activity relationship (SAR) studies aimed at discovering novel and more effective SMO inhibitors.
Visualizations
Caption: Organophotocatalytic synthesis of 2-piperidinones.
Caption: Enzymatic dynamic kinetic resolution of a 4-piperidinone.
Caption: The Hedgehog signaling pathway and SMO inhibition.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 12. ajosr.org [ajosr.org]
- 13. adooq.com [adooq.com]
One-Pot Synthesis of Functionalized Piperidines from Piperidinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of functionalized piperidines, a critical scaffold in medicinal chemistry, starting from readily available piperidinones. The piperidine (B6355638) moiety is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compounds. One-pot synthesis methodologies offer substantial advantages over traditional multi-step approaches by enhancing efficiency, minimizing waste, and conserving time and resources. These protocols focus on robust and practical one-pot strategies, including tandem reactions and multi-component approaches that commence with a piperidinone core.
Introduction to One-Pot Functionalization of Piperidinones
The transformation of a simple piperidinone scaffold into a more complex and functionally diverse piperidine derivative in a single synthetic operation is a highly desirable strategy in modern organic synthesis and drug discovery. This approach avoids the need for isolation and purification of intermediates, which can lead to significant savings in time, cost, and materials, while also improving the overall yield. The methodologies outlined below detail one-pot procedures for the α-functionalization and subsequent reduction of piperidinones, as well as the synthesis of spiro-piperidines.
I. One-Pot α-Alkylation and Reduction of Piperidinones
A powerful one-pot strategy for the synthesis of α-alkylated piperidines involves the initial activation of a lactam, such as a 2-piperidone, followed by the addition of a nucleophile (e.g., a Grignard reagent) and subsequent in-situ reduction. This method provides a direct route to α-substituted cyclic amines.
Reaction Scheme:
Application Notes and Protocols: Catalytic Hydrogenation of Pyridines to Piperidinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of pyridines to piperidinones represents a critical synthetic route in medicinal chemistry and drug development. Piperidinones, as saturated heterocyclic ketones, are valuable scaffolds found in a wide array of biologically active molecules and natural products. The catalytic hydrogenation of hydroxypyridines, which exist in tautomeric equilibrium with pyridones, offers a direct and atom-economical method for the synthesis of these important building blocks. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of pyridines to piperidinones, focusing on various catalytic systems and reaction conditions.
The direct hydrogenation of the pyridine (B92270) ring is a challenging transformation due to its aromatic stability and the potential for catalyst poisoning by the nitrogen lone pair.[1] However, the presence of a hydroxyl group allows for tautomerization to the corresponding pyridone, which can be more readily hydrogenated. Various transition metal catalysts, including those based on rhodium, iridium, ruthenium, and platinum, have been successfully employed for this transformation under both homogeneous and heterogeneous conditions.[2][3][4][5] The choice of catalyst, solvent, and reaction conditions can significantly influence the yield, selectivity, and stereochemical outcome of the reaction.
Catalytic Systems and Quantitative Data
The following tables summarize quantitative data for the catalytic hydrogenation of various hydroxypyridines and pyridones to their corresponding piperidinones, showcasing the efficacy of different catalytic systems.
Table 1: Iridium-Catalyzed Hydrogenation of 3-Hydroxypyridinium (B1257355) Salts [2]
| Substrate | Catalyst | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Yield (%) |
| N-Benzyl-3-hydroxypyridinium bromide | [Ir(cod)Cl]₂/dppp (B1165662) | Toluene (B28343)/CH₂Cl₂ | 600 psi | 28 | 24 | 93 |
| N-Benzyl-2-methyl-3-hydroxypyridinium bromide | [Ir(cod)Cl]₂/dppp | Toluene/CH₂Cl₂ | 600 psi | 28 | 24 | 91 |
| N-Benzyl-4-methyl-3-hydroxypyridinium bromide | [Ir(cod)Cl]₂/dppp | Toluene/CH₂Cl₂ | 600 psi | 28 | 24 | 95 |
dppp = 1,3-Bis(diphenylphosphino)propane
Table 2: Rhodium-Catalyzed Hydrogenation of 2-Hydroxypyridines [3]
| Substrate | Catalyst | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Yield (%) |
| 2-Hydroxypyridine (B17775) | Rh₂O₃ | Trifluoroethanol | 5 bar | 40 | 16 | >99 |
| 3-Methyl-2-hydroxypyridine | Rh₂O₃ | Trifluoroethanol | 5 bar | 40 | 16 | >99 |
| 5-Methyl-2-hydroxypyridine | Rh₂O₃ | Trifluoroethanol | 5 bar | 40 | 16 | >99 |
Table 3: Ruthenium-Catalyzed Asymmetric Hydrogenation of 2-Pyridones [4]
| Substrate | Catalyst | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Ratio |
| 1-Benzyl-2-pyridone | Ru(OAc)₂[(R)-C₃-tunephos] | Methanol | 50 bar | 25 | 16 | 92 | 85:15 |
| 1-Benzyl-3-methyl-2-pyridone | Ru(OAc)₂[(R)-C₃-tunephos] | Methanol | 50 bar | 25 | 16 | 82 | 82:18 |
| 1-Benzyl-4-methyl-2-pyridone | Ru(OAc)₂[(R)-C₃*-tunephos] | Methanol | 50 bar | 25 | 16 | 91 | 66:34 |
Table 4: Platinum-Catalyzed Hydrogenation of Hydroxypyridines [5][6]
| Substrate | Catalyst | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Yield (%) |
| 3-Hydroxypyridine | PtO₂ | Acetic Anhydride | 50-70 bar | Room Temp. | 6-10 | High |
| 4-Hydroxypyridine | PtO₂ | Acetic Anhydride | 50-70 bar | Room Temp. | 6-10 | High |
| 2-Chloro-3-hydroxypyridine | PtO₂ | Acetic Acid | 50 bar | Room Temp. | 6-8 | High |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Hydrogenation of N-Benzyl-3-hydroxypyridinium Bromide[2]
Materials:
-
N-Benzyl-3-hydroxypyridinium bromide
-
[Ir(cod)Cl]₂ (1 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (2.2 mol%)
-
Toluene/Dichloromethane (1:1 mixture)
-
Hydrogen gas (600 psi)
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297)
Procedure:
-
In a glovebox, to a dried Schlenk tube, add N-benzyl-3-hydroxypyridinium bromide (0.25 mmol), [Ir(cod)Cl]₂ (1 mol%), and dppp (2.2 mol%).
-
Add 3 mL of a 1:1 mixture of toluene and dichloromethane.
-
Place the Schlenk tube in an autoclave.
-
Pressurize the autoclave with hydrogen gas to 600 psi.
-
Stir the reaction mixture at 28 °C for 24 hours.
-
After 24 hours, carefully release the hydrogen pressure.
-
Add saturated sodium carbonate solution to the reaction mixture and stir for 15-30 minutes.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (10:1) as the eluent to afford the desired piperidin-3-one.
Protocol 2: Rhodium Oxide-Catalyzed Hydrogenation of 2-Hydroxypyridine[3]
Materials:
-
2-Hydroxypyridine (0.79 mmol)
-
Rhodium(III) oxide (1.0 mg, 0.5 mol%)
-
Trifluoroethanol (1 mL)
-
Hydrogen gas (5 bar)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Add 2-hydroxypyridine and rhodium(III) oxide to a glass vial equipped with a stirrer bar.
-
Degas the vial and then introduce trifluoroethanol.
-
Briefly flush the mixture with nitrogen.
-
Place the vial in an autoclave and purge with hydrogen three times.
-
Charge the autoclave with hydrogen gas to 5 bar.
-
Heat the reaction mixture to 40 °C and stir for 16 hours.
-
After the allocated time, cool the autoclave to room temperature and carefully release the pressure in a fume hood.
-
Add an internal standard to the crude mixture for yield determination by NMR spectroscopy.
Protocol 3: General Procedure for Platinum Oxide-Catalyzed Hydrogenation of Substituted Hydroxypyridines[6]
Materials:
-
Substituted hydroxypyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Glacial acetic acid (5 mL)
-
Hydrogen gas (50-70 bar)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Celite
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
In a high-pressure reactor, dissolve the substituted hydroxypyridine in glacial acetic acid.
-
Add the catalytic amount of PtO₂.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Quench the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Filter the combined organic layers through a pad of Celite and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (60-120 mesh) using 5% ethyl acetate in petroleum ether as the eluent to furnish the corresponding piperidinone.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. thieme-connect.com [thieme-connect.com]
- 5. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols: The Role of Piperidione in the Synthesis of Alzheimer's Disease Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of the piperidione scaffold in the synthesis of potential therapeutic agents for Alzheimer's disease (AD). The this compound core is a versatile building block for creating compounds that target key pathological features of AD, including cholinergic dysfunction and amyloid-beta (Aβ) plaque formation.
Synthesis of α,β-Unsaturated Piperidinone Derivatives as Cholinesterase Inhibitors
The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine (B1216132) levels contributes to cognitive deficits. A primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). α,β-Unsaturated piperidinone derivatives have been synthesized and shown to be effective cholinesterase inhibitors.[1][2]
Experimental Protocol: Synthesis of 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one
This protocol details the synthesis of a potent AChE inhibitor.[1]
-
Reaction Setup: A mixture of 1-benzyl-4-piperidone (1 mmol), 4-nitrobenzaldehyde (B150856) (2 mmol), and pulverized sodium hydroxide (B78521) (4 mmol) in ethanol (B145695) (20 mL) is prepared.
-
Reaction Execution: The mixture is stirred at room temperature for 4-6 hours.
-
Work-up and Purification: The resulting solid is filtered, washed with cold ethanol, and then purified by recrystallization from ethanol to yield the final product.
Experimental Workflow
Caption: Synthetic workflow for an α,β-unsaturated piperidinone.
Quantitative Data: Cholinesterase Inhibition
The inhibitory activities of synthesized α,β-unsaturated piperidinone derivatives against AChE and BuChE are summarized below.
| Compound | Substituent (R) | AChE IC₅₀ (µM)[1] | BuChE IC₅₀ (µM)[1] |
| 1d | 4-NO₂ | 12.55 | > 50 |
| 1g | 4-Cl | 18.62 | 17.28 |
| 1a | H | 23.75 | > 50 |
| 1b | 4-CH₃ | 20.15 | > 50 |
| 1c | 4-OCH₃ | 22.40 | > 50 |
| 1e | 4-CN | 16.88 | > 50 |
| 1f | 4-F | 19.53 | 45.31 |
| 1h | 4-Br | 17.91 | 39.87 |
Synthesis of Donepezil Analogues from 2-Substituted 4-Piperidones
Donepezil is a well-established AChE inhibitor used in the treatment of Alzheimer's disease. The synthesis of novel analogues of Donepezil often involves the use of 4-piperidone (B1582916) building blocks. A concise and high-yielding double aza-Michael reaction can be used to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones.[3] These piperidones are then converted into Donepezil analogues.[3][4]
Experimental Protocol: Aza-Michael Cyclization to form 2-Substituted-4-Piperidones
This protocol describes a key step in the synthesis of chirally enriched Donepezil analogues.[3]
-
Reaction of Vinyl Aldehydes: Suitable vinyl aldehydes are reacted with vinylmagnesium bromide under standard Grignard conditions to obtain dienols in high yield.
-
Oxidation: The dienols are then oxidized using an oxidizing agent like manganese dioxide to form divinyl ketones.
-
Aza-Michael Cyclization: The divinyl ketones undergo an aza-Michael cyclization with a primary amine (e.g., S-α-phenylethylamine) to yield the 2-substituted-4-piperidone products.
Experimental Workflow
Caption: Workflow for the synthesis of 2-substituted 4-piperidones.
Quantitative Data: Yields of 2-Substituted-4-Piperidones
The yields for the synthesis of various 2-substituted 1-(S)-α-phenylethyl-4-piperidones are presented below.
| Compound | R¹ | R² | Yield (%)[3] |
| 2a | H | Me | 75 |
| 2b | H | Et | 72 |
| 2c | H | Ph | 80 |
| 2d | Me | Me | 68 |
| 2e | Me | Ph | 76 |
Synthesis of 2-Piperidone (B129406) Derivatives for Inhibition of β-Amyloid Aggregation
The aggregation of β-amyloid peptides into plaques is a central event in the pathology of Alzheimer's disease. Novel 2-piperidone derivatives have been designed and synthesized as agents to inhibit this aggregation process.[5]
Experimental Protocol: General Synthesis of 2-Piperidone Derivatives
A general synthetic route to novel 2-piperidone derivatives is outlined below.[5]
-
Synthesis of Intermediate: An appropriate aniline (B41778) is reacted with 5-bromovaleryl chloride in the presence of a base to form an amide intermediate.
-
Cyclization: The amide intermediate undergoes intramolecular cyclization, typically promoted by a strong base like sodium hydride, to form the 2-piperidone ring.
-
Further Modification: The 2-piperidone core can be further functionalized to produce a library of derivatives.
Experimental Workflow
Caption: General synthetic workflow for 2-piperidone derivatives.
Quantitative Data: Inhibition of Aβ₄₂ Self-Aggregation
The efficacy of synthesized 2-piperidone derivatives in inhibiting the self-aggregation of Aβ₄₂ is shown below.[5]
| Compound | Inhibition of Aβ₄₂ Aggregation (%) at 20 µM[5] |
| 7q | 59.11 |
| 7p | 52.34 |
| 6b | 48.76 |
| Curcumin (Reference) | 65.23 |
Signaling Pathways in Alzheimer's Disease Targeted by this compound-Based Compounds
This compound-based compounds can modulate signaling pathways implicated in the neuroinflammation and neurotoxicity associated with Alzheimer's disease. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which, upon activation by lipopolysaccharide (LPS) or Aβ, can lead to the production of pro-inflammatory cytokines.
TLR4/MyD88/NF-κB Signaling Pathway
Some 2-piperidone derivatives have been found to exhibit anti-inflammatory properties by potentially interfering with the MyD88-dependent TLR4 signaling pathway.[5] This interference can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by 2-piperidone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Piperidione in Polymer and Material Science
Introduction
Piperidione, a heterocyclic compound featuring a six-membered ring with a nitrogen atom and one or more carbonyl groups, serves as a versatile building block in the realms of polymer chemistry and material science. Its derivatives, particularly those belonging to the glutarimide (B196013) (piperidine-2,6-dione) class, have garnered significant attention not only for their utility in creating novel polymers but also for their profound biological activity, which can be harnessed in advanced materials for biomedical applications. These notes provide an overview of key applications, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Section 1: Piperidiones as Monomers in Polymer Synthesis
The piperidone structure can be directly incorporated into polymer backbones to create novel materials with unique properties. One prominent example is the synthesis of high-molecular-weight polymers from 4-piperidone (B1582916) derivatives.
Application: Synthesis of Hyperbranched and Linear Poly(4-piperidone)s
N-substituted 4-piperidones can undergo acid-catalyzed self-condensation to yield both linear and hyperbranched polymers.[1] These polymers are of interest for their potential applications in specialty plastics and functional materials.
Data Presentation: Properties of Polymers Synthesized from 4-Piperidones
The following table summarizes the properties of polymers synthesized from various N-substituted 4-piperidones.
| Monomer | Polymer ID | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | Inherent Viscosity (dL/g) |
| N-(1-phenethyl)piperidone | 2bB | 98 | 15,850 | 22,630 | 0.65 |
| N-(1-phenethyl)piperidone (fiber-like) | 2g | 93 | 54,490 | 67,714 | - |
Data sourced from a study on one-pot syntheses of polymers from 4-piperidones.[1]
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(4-piperidone) (Polymer 2bB)
Objective: To synthesize a linear polymer from N-(1-phenethyl)piperidone.
Materials:
-
N-(1-phenethyl)piperidone (1g)
-
Trifluoromethanesulfonic acid (TFSA)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
5 mL single-neck flask
-
Magnetic stirrer
Procedure:
-
In a 5 mL single-neck flask, combine 0.275 g (0.00135 mol) of N-(1-phenethyl)piperidone, 1.8 mL of TFSA, and 0.2 mL of TFA.
-
Stir the mixture at room temperature for 41 hours. The solution will become viscous and yellow.
-
Slowly pour the viscous solution into 100 mL of water to precipitate the polymer.
-
Filter the white precipitate and dry it thoroughly to obtain the final polymer.[1]
Protocol 2: Characterization of Poly(4-piperidone)s
Objective: To determine the molecular weight and thermal properties of the synthesized polymers.
Materials & Equipment:
-
Synthesized polymer
-
1-methyl-2-pyrrolidinone (NMP) or Tetrahydrofuran (THF) for dissolving the polymer
-
Ubbelohde viscometer
-
Gel Permeation Chromatography (GPC) system equipped with Styragel columns
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Inherent Viscosity:
-
Prepare a 0.2% polymer solution in NMP.
-
Measure the viscosity at 25 °C using an Ubbelohde viscometer.[1]
-
-
Molecular Weight Determination (GPC):
-
Dissolve the polymer in THF.
-
Analyze the solution using a GPC system with Waters Styragel columns at 40 °C with THF as the eluent at a flow rate of 1.0 mL/min.[1]
-
-
Glass Transition Temperature (Tg) Determination (DSC):
-
Place a small sample of the polymer in the DSC instrument.
-
Measure the Tg by heating at a rate of 10 °C/min.[1]
-
Visualization
Caption: Workflow for the synthesis and characterization of linear poly(4-piperidone).
Section 2: this compound-Containing Molecules in Functional Materials
This section focuses on the application of this compound-containing molecules, particularly those with biological activity, as components in advanced functional materials. A prime example is the use of glutarimide derivatives, such as thalidomide (B1683933) and its analogs, in materials for drug delivery and other biomedical applications.
Application: Glutarimide-Based Immunomodulatory Drugs (IMiDs) in Material Science
Thalidomide, lenalidomide, and pomalidomide (B1683931) are well-known drugs containing a glutarimide (a piperidine-2,6-dione) moiety.[2][3][4] These molecules function as "molecular glues" that modulate the activity of the E3 ubiquitin ligase Cereblon (CRBN).[4] This mechanism is being exploited in the development of Proteolysis Targeting Chimeras (PROTACs), a new class of drugs.[5][6][7] In material science, these bioactive molecules can be incorporated into polymer matrices to create materials for controlled drug release and targeted therapies.[8]
Signaling Pathway: Mechanism of Action of Glutarimide-Based IMiDs
The binding of an IMiD to Cereblon (CRBN) alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors IKZF1 and IKZF3 in multiple myeloma cells.[9]
Visualization
Caption: Mechanism of glutarimide-based IMiDs via Cereblon (CRBN) E3 ligase.
Application: Piperidine-Based Bioactive Films for Drug Delivery
Piperidine (B6355638) derivatives can be incorporated into biocompatible polymer films, such as those made from sodium alginate and poly(vinyl alcohol) (PVA), to create materials with antimicrobial properties for potential use in wound dressings and controlled drug delivery systems.[10]
Experimental Protocols
Protocol 3: Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN)
Objective: To synthesize a piperidine-based building block for incorporation into a polymer film.
Materials:
-
Ethylcyanoacetate
-
Piperidine
-
Stirring apparatus
-
Filtration equipment
Procedure:
-
In a suitable flask, dissolve 0.01 mol of ethylcyanoacetate in 20 mL of ethanol.
-
Add 0.02 mol of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the resulting white precipitate.
-
Crystallize the product from ethanol to obtain pure 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN).[10]
Protocol 4: Preparation of Piperidine-Based Sodium Alginate/PVA Films
Objective: To prepare bioactive polymer films containing the synthesized PPN.
Materials:
-
Sodium alginate (SA)
-
Poly(vinyl alcohol) (PVA)
-
3-oxo-3-(piperidin-1-yl)propanenitrile (PPN)
-
Deionized water
-
Petri dishes
Procedure:
-
Prepare a homogenous solution of sodium alginate in deionized water.
-
In a separate container, prepare a solution of poly(vinyl alcohol) in deionized water.
-
Mix the sodium alginate and PVA solutions.
-
Add the desired amount of PPN to the polymer blend solution and stir until fully dissolved.
-
Cast the final solution into Petri dishes and allow the solvent to evaporate to form the film.[10]
Visualization
Caption: Logical workflow for the preparation of piperidine-based bioactive films.
References
- 1. rsc.org [rsc.org]
- 2. syntides.com [syntides.com]
- 3. Glutarimide | C5H7NO2 | CID 70726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Piperidione Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidione scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a diverse range of biologically active compounds. As a key heterocyclic motif, it serves as a versatile backbone for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. High-throughput screening (HTS) of this compound compound libraries offers a rapid and efficient strategy for identifying novel "hit" compounds that can modulate the activity of specific biological targets.[1] This document provides detailed application notes and protocols for the HTS of this compound compound libraries against common drug target classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cellular signaling pathways.
High-Throughput Screening Workflow
A typical HTS campaign for a this compound compound library follows a multi-stage process, beginning with a primary screen to identify initial hits, followed by confirmatory and secondary assays to validate activity and elucidate the mechanism of action.[2]
Caption: A generalized workflow for high-throughput screening of a this compound compound library.
Potential Signaling Pathways for Modulation
Piperidine-containing compounds have been shown to modulate a variety of critical cellular signaling pathways implicated in disease.[3][4][5][6] The following diagram illustrates a simplified representation of a generic kinase signaling cascade, a common target for this compound-based inhibitors.
Caption: A simplified diagram of a generic kinase signaling pathway targeted by this compound inhibitors.
Experimental Protocols
Kinase Activity Assay (Fluorescence-Based)
This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a specific kinase.
Materials and Reagents:
-
Purified recombinant kinase
-
Kinase substrate (e.g., a fluorescently labeled peptide)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound compound library (dissolved in 100% DMSO)
-
Positive control (known kinase inhibitor, e.g., Staurosporine)
-
Negative control (DMSO)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound compound from the library into the wells of a 384-well assay plate. This typically results in a final compound concentration of 10 µM in a 10 µL assay volume.[1]
-
Control Wells: Dispense 50 nL of the positive control inhibitor and 50 nL of DMSO into their respective control wells.[7]
-
Enzyme Addition: Prepare a working solution of the kinase in assay buffer. Dispense 5 µL of the enzyme solution into each well of the assay plate.
-
Pre-incubation: Briefly centrifuge the plates to mix the contents and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.[1]
-
Reaction Initiation: Prepare a solution of the kinase substrate and ATP in the assay buffer. Dispense 5 µL of this solution to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plates at 37°C for 60 minutes, protected from light.[1]
-
Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
GPCR Calcium Mobilization Assay (Cell-Based)
This protocol outlines a cell-based assay to screen for modulators of Gq-coupled GPCRs by measuring changes in intracellular calcium.
Materials and Reagents:
-
A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound compound library (dissolved in 100% DMSO)
-
Agonist for the target GPCR (positive control)
-
Antagonist for the target GPCR (positive control for antagonist screening)
-
Negative control (DMSO)
-
384-well, black, clear-bottom cell culture plates
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density (e.g., 10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[1]
-
Compound Addition: Using a liquid handler, add the this compound compounds and controls to the plate. Incubate at room temperature for 15-30 minutes.[1]
-
Signal Detection (Agonist Mode): Place the assay plate in a fluorescence imaging plate reader. Measure the baseline fluorescence for 10-20 seconds, then add a known agonist to stimulate the receptor and continue measuring the fluorescence signal for an additional 60-120 seconds.
-
Signal Detection (Antagonist Mode): After compound incubation, place the assay plate in the plate reader. Measure baseline fluorescence, then add a known agonist to all wells and record the fluorescence signal. Antagonists will inhibit the agonist-induced calcium flux.
Data Presentation and Analysis
Quantitative data from HTS should be summarized in a clear and structured format to facilitate hit identification and comparison.
Table 1: Primary Screening Hit Summary
| Metric | Value |
| Total Compounds Screened | 100,000 |
| Hit Cutoff (% Inhibition) | > 50% |
| Number of Initial Hits | 500 |
| Hit Rate (%) | 0.5% |
| Z'-factor | 0.75 |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 / EC50 (µM) | Hill Slope | Max Response (%) |
| PPD-001 | 1.2 | 1.1 | 98 |
| PPD-002 | 3.5 | 0.9 | 95 |
| PPD-003 | 0.8 | 1.3 | 100 |
| ... | ... | ... | ... |
Data analysis for HTS involves several steps, including normalization of raw data, calculation of percent inhibition or activation, and statistical analysis to determine hit thresholds (e.g., mean ± 3 standard deviations of the negative control).[7] For dose-response experiments, data is typically fitted to a four-parameter logistic equation to determine IC50 or EC50 values.[9]
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the high-throughput screening of this compound compound libraries. By employing these methodologies, researchers can efficiently identify and characterize novel modulators of various biological targets, thereby accelerating the drug discovery process. Successful HTS campaigns rely on careful assay development, automation, and rigorous data analysis to identify promising lead candidates for further optimization.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modulation the Notch pathway by piperine: A therapeutic strategy for docetaxel-resistant and non-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemits.com [chemits.com]
- 10. japsonline.com [japsonline.com]
- 11. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Analytical Characterization of Piperidione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of piperidione derivatives, a significant class of compounds in medicinal chemistry. The protocols cover a range of analytical techniques essential for structural elucidation, quantification, and purity assessment.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound derivatives in various matrices.
Application Note: Quantitative Analysis of this compound Derivatives by Reverse-Phase HPLC
This method is suitable for determining the concentration of this compound derivatives in bulk drug substances and pharmaceutical formulations. Pre-column derivatization can be employed to enhance the chromatographic properties of the analytes.[1][2]
Protocol: HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm) is commonly used.[1][2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[1][2] A typical mobile phase composition is a 32:68 (v/v) mixture of water with 0.1% phosphoric acid and acetonitrile.[1][2]
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[1][2]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.[1][2]
-
Detection: UV detection at a wavelength determined by the chromophore of the specific this compound derivative. For derivatized compounds, the wavelength will be specific to the derivatizing agent (e.g., 254 nm for benzoyl chloride derivatives).[3]
-
Sample Preparation (with Derivatization):
-
Standard Preparation: Prepare a series of calibration standards of the derivatized this compound derivative in the mobile phase.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Linearity Range | 0.44 - 53.33 µg/mL | [1][2] |
| Correlation Coefficient (R²) | > 0.999 | [1][2] |
| Limit of Detection (LOD) | ~0.15 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | ~0.44 µg/mL | [1][2] |
| Average Recovery | ~101.8% | [1][2] |
| Relative Standard Deviation (RSD) | < 1% | [1][2] |
Experimental Workflow for HPLC Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation and sensitive quantification of this compound derivatives, often coupled with liquid chromatography (LC-MS/MS).
Application Note: Structural Characterization and Quantification by LC-MS/MS
LC-MS/MS provides high selectivity and sensitivity for the analysis of this compound derivatives in complex matrices such as biological fluids. Electrospray ionization (ESI) is a common ionization technique for these compounds.[4]
Protocol: LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).[4]
-
LC Conditions:
-
Column: A C18 column (e.g., Atlantis C18, 5 µm, 3.9 x 100 mm).[5]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and an organic solvent like methanol (B129727) or acetonitrile.[5][6]
-
Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.[2][5]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[5]
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective.[4]
-
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used. For structural elucidation, full scan and product ion scan modes are employed.[6]
-
MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺) and a specific product ion are monitored. The collision energy is optimized for each compound.[6]
-
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard (ideally a stable isotope-labeled version of the analyte).[7]
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and vortexing.[6][7]
-
Evaporate the supernatant to dryness under a stream of nitrogen.[6][7]
-
Reconstitute the residue in the mobile phase for injection.[6][7]
-
Quantitative Data and MS/MS Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.03 - 400 ng/mL | [6] |
| LLOQ | 0.03 ng/mL | [6] |
| LOD | 0.01 ng/mL | [6] |
| Intra-day Precision (%CV) | < 15% | [6] |
| Inter-day Precision (%CV) | < 15% | [6] |
| Accuracy (%RE) | ± 15% | [6] |
| Recovery | 85 - 115% | [6] |
Illustrative MRM Transitions for Piperidine-Containing Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Piperidine (B6355638) | 86.1 | 70.1 | 15 |
| Ropivacaine | 275.2 | 126.1 | 20 |
| Fentanyl | 337.2 | 188.2 | 25 |
| Haloperidol | 376.2 | 165.1 | 30 |
| Risperidone | 411.2 | 191.1 | 35 |
| Data for illustrative purposes, adapted from a source on piperidine compounds.[6] |
Mass Spectrometry Fragmentation Pathway
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound derivatives. ¹H and ¹³C NMR provide detailed information about the molecular structure.
Application Note: Structural Elucidation by ¹H and ¹³C NMR
This protocol outlines the general procedure for acquiring and interpreting ¹H and ¹³C NMR spectra to confirm the chemical structure of a synthesized this compound derivative.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg for ¹H NMR and 10-20 mg for ¹³C NMR of the this compound derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz).[8]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze chemical shifts, multiplicities, and coupling constants to assign protons to their respective positions in the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.2 ppm).[8]
-
Assign the carbon signals based on their chemical shifts. Additional experiments like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Representative NMR Data for a this compound Derivative
The following data is illustrative for a substituted this compound derivative.[8]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.33–7.44 | m | Aromatic protons |
| ¹H | 5.34 | bs | 5-H |
| ¹H | 5.26 | bs | CH₂-benzyl |
| ¹H | 4.04 | t | 2-H |
| ¹H | 2.56 | t | 3-H |
| ¹³C | 193.5 | - | C-4 (C=O) |
| ¹³C | 143.3 | - | C-6 |
| ¹³C | 127.1-129.0 | - | Aromatic carbons |
| ¹³C | 107.9 | - | C-5 |
| ¹³C | 69.2 | - | CH₂-benzyl |
| ¹³C | 42.7 | - | C-2 |
| ¹³C | 35.8 | - | C-3 |
NMR Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.
Application Note: Functional Group Analysis of this compound Derivatives
FTIR is particularly useful for confirming the presence of the characteristic carbonyl (C=O) group of the this compound ring and other functional groups introduced during synthesis.
Protocol: FTIR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[8]
-
Sample Preparation:
-
For solid samples, a small amount is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr and pressing it into a disk.
-
-
Data Acquisition:
-
Record the background spectrum.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Characteristic FTIR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | 1700 - 1725 | Strong |
| C-N (amine) | 1020 - 1250 | Medium to Strong |
| C-H (alkane) | 2850 - 2960 | Medium to Strong |
| N-H (if secondary amine) | 3300 - 3500 | Medium, Sharp |
| Aromatic C=C | 1400 - 1600 | Medium to Weak |
| Aromatic C-H | 3000 - 3100 | Weak |
Signaling Pathways of this compound Derivatives
Many this compound derivatives exhibit biological activity by modulating specific signaling pathways. Understanding these interactions is crucial in drug development. For instance, some piperidine derivatives are known to interact with opioid receptors or influence pathways involved in cancer progression, such as the PI3K/Akt pathway.[9][10]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Piperidione (Glutethimide) in Human Plasma
An LC-MS/MS method for the quantification of piperidione is a crucial tool in drug development and clinical research, offering high sensitivity and selectivity. This document provides a detailed application note and protocol for the analysis of this compound, using glutethimide as a representative compound, in human plasma.
Introduction
Piperidiones, specifically compounds containing the 2,6-piperidinedione structure, are a class of molecules with significant pharmacological interest. Glutethimide (3-ethyl-3-phenyl-2,6-piperidinedione) is a sedative-hypnotic drug that acts as a central nervous system depressant.[1] Its use has been largely superseded, but it serves as an excellent model compound for this class.[2][3] Accurate quantification of such compounds in biological matrices is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its superior sensitivity, specificity, and speed.[4]
This application note describes a validated LC-MS/MS method for the determination of glutethimide in human plasma. The method utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The method demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in a regulated bioanalytical laboratory.
Experimental Protocols
1. Materials and Reagents
-
Glutethimide analytical standard (≥98% purity)
-
Glutethimide-d5 (internal standard, IS) (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.
2. Instrument and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
LC Gradient:
Time (min) %B 0.0 30 2.5 95 3.5 95 3.6 30 | 5.0 | 30 |
3. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of glutethimide and glutethimide-d5 in methanol.
-
Working Stock Solutions: Prepare serial dilutions of the glutethimide primary stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the glutethimide-d5 primary stock solution in 50:50 (v/v) acetonitrile:water.
4. Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples (which receive 25 µL of 50:50 acetonitrile:water instead).
-
For calibration standards and QCs, add 25 µL of the corresponding working stock solution. For unknown samples, add 25 µL of 50:50 acetonitrile:water.
-
To precipitate plasma proteins, add 200 µL of ice-cold acetonitrile to each tube.[5][6]
-
Vortex each tube for 1 minute to ensure thorough mixing.[5]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
Data Presentation and Results
The method was validated for its performance characteristics. All quantitative data are summarized in the tables below.
Table 1: Optimized Mass Spectrometer Parameters Multiple Reaction Monitoring (MRM) parameters were optimized by infusing standard solutions of glutethimide and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Glutethimide | 218.1 | 132.1 | 100 | 22 |
| Glutethimide-d5 (IS) | 223.1 | 137.1 | 100 | 22 |
Table 2: Calibration Curve Summary The calibration curve was constructed using a linear regression model with a 1/x² weighting factor.
| Parameter | Value |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Accuracy (%) | 95.8 - 104.2% |
| Precision (%CV) | ≤ 8.5% |
Table 3: Inter- and Intra-Day Precision and Accuracy Determined by analyzing three batches of QC samples on three different days (n=6 per batch).
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | 7.9 | 103.5 | 9.1 | 105.1 |
| Low (LQC) | 3 | 6.2 | 98.7 | 7.5 | 99.8 |
| Mid (MQC) | 100 | 4.5 | 101.2 | 5.8 | 102.3 |
| High (HQC) | 800 | 3.8 | 97.9 | 4.9 | 98.6 |
Table 4: Matrix Effect and Recovery Assessed at low and high QC concentrations (n=6).
| QC Level | Concentration (ng/mL) | Mean Matrix Effect (%) | Mean Recovery (%) |
|---|---|---|---|
| Low (LQC) | 3 | 98.2 | 91.5 |
| High (HQC) | 800 | 101.7 | 94.2 |
Mandatory Visualizations
Caption: Experimental workflow for this compound (glutethimide) analysis.
Caption: Metabolic pathway of glutethimide via hydroxylation.[2][7]
Conclusion
The LC-MS/MS method described provides a sensitive, specific, rapid, and reliable approach for the quantification of glutethimide in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, and the excellent results for linearity, precision, and accuracy demonstrate its suitability for regulated bioanalysis in support of drug development studies. This method can be readily adapted for other this compound-class compounds with appropriate optimization of mass spectrometric parameters.
References
- 1. Glutethimide - Wikipedia [en.wikipedia.org]
- 2. Glutethimide | C13H15NO2 | CID 3487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glutethimide [chemeurope.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Glutethimide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for the Synthesis of 3-bromo-2,6-piperidinedione
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-bromo-2,6-piperidinedione, also known as 3-bromoglutarimide, is a pivotal synthetic intermediate in medicinal and organic chemistry.[1][2] Its molecular formula is C₅H₆BrNO₂ with a molecular weight of 192.01 g/mol .[1][3] This compound features a piperidine-2,6-dione core with a bromine atom at the 3-position, which serves as a reactive site for further chemical modifications.[1][2] The significance of 3-bromo-2,6-piperidinedione lies in its role as a critical building block for synthesizing a range of biologically active molecules, including immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[2][4][5]
The piperidine-2,6-dione scaffold is a privileged structure in pharmacology, and the bromine atom provides a handle for introducing various functionalities through nucleophilic substitution reactions.[1][6] This versatility makes 3-bromo-2,6-piperidinedione a valuable compound for drug discovery and development programs aimed at treating cancers, inflammatory diseases, and autoimmune disorders.[2][7]
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties and predicted spectroscopic data for 3-bromo-2,6-piperidinedione is provided below.
| Property | Value | Reference(s) |
| CAS Number | 62595-74-8 | [1] |
| Molecular Formula | C₅H₆BrNO₂ | [7] |
| Molecular Weight | 192.01 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 120-123°C | [7] |
| Solubility | Insoluble in water; soluble in polar organic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4] | [4] |
| Density | 1.748 g/cm³ | [8] |
| Boiling Point | 336.42°C at 760 mmHg | [8] |
| ¹H-NMR (CDCl₃, 400 MHz) | δ 8.34 (s, 1H), 4.64 (t, J = 3.6 Hz, 1H), 2.91-3.00 (m, 1H), 2.66-2.73 (m, 1H), 2.28-2.47 (m, 2H) | [8] |
Experimental Protocols
Two primary methods for the synthesis of 3-bromo-2,6-piperidinedione are detailed below. The first is a direct bromination of 2,6-piperidinedione, and the second is a two-step process starting from cyclopentanedioic anhydride (B1165640).
Protocol 1: Direct Bromination of 2,6-Piperidinedione
This protocol is based on the direct bromination of commercially available 2,6-piperidinedione (glutarimide).
Materials:
-
2,6-Piperidinedione (glutarimide)
-
Liquid bromine (Br₂)
-
Chloroform (B151607) (CHCl₃)
-
Pressure-resistant glass reaction vessel with a Teflon spiral cap
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a pressure-resistant glass reaction vessel, suspend 2,6-piperidinedione (10.2 g, 50.3 mmol) in chloroform (20 ml).[3]
-
Carefully add liquid bromine (4.5 ml, 87.8 mmol) to the suspension.[3]
-
Seal the vessel and heat the mixture to 110°C in a temperature-controlled bath for 90 minutes with stirring.[3]
-
After the reaction period, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood to allow for the escape of hydrogen bromide gas. Continue stirring until no more gas evolves.[3]
-
Concentrate the reaction mixture under vacuum using a rotary evaporator to remove the chloroform.[3]
-
Dissolve the resulting residue in ethanol and then evaporate the ethanol under vacuum. This step helps to remove any remaining traces of bromine and hydrogen bromide.[3]
-
The final product, 3-bromo-2,6-piperidinedione, is obtained as white crystals.[3]
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 2,6-Piperidinedione | 113.12 | 10.2 | 50.3 | - |
| Bromine | 159.81 | 14.03 | 87.8 | - |
| 3-bromo-2,6-piperidinedione | 192.01 | ~9.66 | ~50.3 | ~99 |
Note: The yield is reported to be as high as 99%.[3] The final product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis from Cyclopentanedioic Anhydride
This method provides an alternative route starting from cyclopentanedioic anhydride.[9]
Step 1: Amidation of Cyclopentanedioic Anhydride
-
In a reaction vessel, dissolve cyclopentanedioic anhydride in a suitable solvent such as isopropyl alcohol.
-
Add an aqueous solution of ammonia (B1221849) (e.g., 25% ammonia water).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature to allow for the crystallization of the intermediate product, 2,6-piperidinedione.
-
Filter the crystals, wash with a mixture of isopropyl alcohol and water, and dry.
Step 2: Bromination of 2,6-Piperidinedione
-
The 2,6-piperidinedione obtained from Step 1 can then be brominated using a suitable brominating agent. A patent describes the use of TBICA (1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione) for the bromination step, which is presented as a safer and more environmentally friendly alternative to liquid bromine.[9]
-
The specific conditions for the TBICA bromination would be as described in the patent literature.[9]
Visualizations
Experimental Workflow: Direct Bromination
The following diagram illustrates the workflow for the direct bromination of 2,6-piperidinedione.
Caption: Workflow for the synthesis of 3-bromo-2,6-piperidinedione.
Signaling Pathway: Role in IMiD and PROTAC Action
The glutarimide (B196013) ring, derived from 3-bromo-2,6-piperidinedione, is essential for the biological activity of immunomodulatory drugs (IMiDs) and as an E3 ligase binder in PROTACs. These molecules function by binding to the protein cereblon (CRBN), which is a component of an E3 ubiquitin ligase complex.[1]
Caption: Role of the glutarimide moiety in CRBN-mediated protein degradation.
References
- 1. 3-Bromopiperidine-2,6-dione (CAS 62595-74-8) [benchchem.com]
- 2. 3-Bromopiperidine-2,6-dione (CAS 62595-74-8) [benchchem.com]
- 3. 3-broMopiperidine-2,6-dione synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. data.epo.org [data.epo.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 3-bromopiperidine-2,6-dione, CAS No. 62595-74-8 - iChemical [ichemical.com]
- 9. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]
Green Chemistry Approaches to Piperidine-2,6-Dione Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine-2,6-dione, or glutarimide (B196013), scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the well-known immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. Traditional synthetic routes to these compounds often rely on harsh reagents, toxic solvents, and multi-step procedures, posing significant environmental and economic challenges. This document outlines several green chemistry approaches for the synthesis of piperidine-2,6-diones, emphasizing methodologies that offer improved safety, efficiency, and sustainability. These protocols are designed to be readily adaptable in a research and development setting.
Transition-Metal-Free Synthesis from Methyl Acetates and Acrylamides
This approach offers a facile and practical route to a wide range of α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones under mild, transition-metal-free conditions. The reaction proceeds via a Michael addition/intramolecular imidation cascade.
Experimental Protocol
General Procedure:
-
To a solution of substituted methyl acetate (B1210297) (2.0 mmol) and acrylamide (B121943) (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 3 mL) in a round-bottom flask, add potassium tert-butoxide (KOtBu) (2.0 mmol) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired piperidine-2,6-dione.
Data Presentation
Table 1: Synthesis of Substituted Piperidine-2,6-diones using a Transition-Metal-Free Approach
| Entry | Methyl Acetate (Substituent) | Acrylamide (Substituent) | Time (h) | Yield (%) |
| 1 | Phenyl | H | 6 | 85 |
| 2 | 4-Chlorophenyl | H | 6 | 82 |
| 3 | 4-Methoxyphenyl | H | 6 | 88 |
| 4 | 2-Thienyl | H | 6 | 75 |
| 5 | Methyl | H | 12 | 65 |
| 6 | Phenyl | Methyl | 8 | 78 |
Data is representative of typical yields and reaction times.
Workflow Diagram
Zinc Chloride Catalyzed Synthesis in Ethanol (B145695)
This method provides an efficient and environmentally friendly approach using a mild, non-toxic, and water-soluble Lewis acid catalyst, zinc chloride (ZnCl₂), with ethanol as a green solvent.[1] The reaction involves the condensation of glutaric acid with a primary amine.
Experimental Protocol
General Procedure:
-
In a round-bottom flask, take glutaric acid (0.01 mol) and ethanol.
-
Add zinc chloride (ZnCl₂) as a catalyst.
-
Reflux the mixture for a short period.
-
Gradually add the primary amine (0.01 mol) to the reaction mixture.[1]
-
Continue refluxing for 1 hour, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture and pour it into cold water.
-
Wash the solid product with 50% HCl to remove any unreacted primary amine, followed by a water wash.[1]
-
Filter the solid product and recrystallize from aqueous ethanol to obtain the pure piperidine-2,6-dione.[1]
Data Presentation
Table 2: ZnCl₂ Catalyzed Synthesis of N-Substituted Piperidine-2,6-diones [1]
| Entry | Primary Amine | Yield (%) |
| 1 | Aniline | 92 |
| 2 | 3-Nitroaniline | 88 |
| 3 | 4-Chloroaniline | 85 |
| 4 | α-Naphthylamine | 90 |
| 5 | 2-Aminoazobenzene | 92 |
Data sourced from Rajput et al. (2016).[1]
Signaling Pathway/Reaction Mechanism
Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. This protocol describes the synthesis of glutarimide from glutaric acid and urea (B33335) or thiourea.
Experimental Protocol
General Procedure:
-
Thoroughly mix glutaric acid (1 mmol) and urea (or thiourea) (1.1 mmol) in a microwave-safe vessel.
-
Place the vessel in a domestic microwave oven (e.g., 1000W).
-
Irradiate the mixture at a set power (e.g., 70% power) for 15 minutes.
-
After irradiation, allow the mixture to cool to room temperature.
-
The resulting solid is the crude glutarimide, which can be purified by recrystallization if necessary.
Data Presentation
Table 3: Microwave-Assisted Synthesis of Unsubstituted Glutarimide
| Entry | Nitrogen Source | Time (min) | Yield (%) |
| 1 | Urea | 15 | 90 |
| 2 | Thiourea | 15 | 98 |
This data highlights the efficiency of microwave-assisted, solvent-free synthesis.
Experimental Workflow
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. While specific protocols for piperidine-2,6-dione are emerging, the principles have been successfully applied to the synthesis of various heterocyclic compounds, suggesting its potential for this scaffold.[2] The protocol below is a proposed adaptation for the synthesis of piperidine-2,6-diones.
Proposed Experimental Protocol
General Procedure:
-
In a suitable vessel, dissolve glutaric anhydride (B1165640) (1 mmol) and a primary amine (1 mmol) in a green solvent such as ethanol or water.
-
Place the vessel in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) and power at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, isolate the product by filtration or extraction.
-
Purify by recrystallization.
Data Presentation
Table 4: Projected Data for Ultrasound-Assisted Synthesis
| Entry | Solvent | Time (min) | Projected Yield (%) |
| 1 | Water | 30-60 | 85-95 |
| 2 | Ethanol | 30-60 | 80-90 |
This data is projected based on the known efficiencies of ultrasound-assisted synthesis for similar heterocyclic systems.
Conclusion
The green chemistry approaches presented here for the synthesis of piperidine-2,6-diones offer significant advantages over traditional methods. These protocols utilize milder reaction conditions, greener solvents, and energy-efficient techniques like microwave and ultrasound irradiation. The transition-metal-free and zinc-catalyzed methods provide high yields and operational simplicity. By adopting these methodologies, researchers and drug development professionals can contribute to a more sustainable and environmentally responsible pharmaceutical industry. Further exploration into biocatalysis and flow chemistry for the synthesis of this important scaffold is warranted and represents a promising future direction.
References
Vilsmeier-Haack Reaction for Piperidine-2,6-dione Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich heterocyclic and aromatic compounds.[1] A significant application of this reaction in medicinal chemistry and drug development is the functionalization of the piperidine-2,6-dione scaffold, a core structure in many biologically active molecules. This reaction transforms N-substituted piperidine-2,6-diones (also known as glutarimides) into highly functionalized 2,6-dichloro-1,4-dihydropyridine-3,5-dicarboxaldehydes. These products serve as valuable intermediates for the synthesis of a diverse range of novel heterocyclic compounds with potential therapeutic applications.
The V-H reagent, typically a chloroiminium salt, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[1] The subsequent electrophilic substitution on the piperidine-2,6-dione ring leads to the formation of the di-formylated and chlorinated dihydropyridine (B1217469) product. This transformation opens up avenues for further chemical modifications, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Reaction Mechanism and Experimental Workflow
The Vilsmeier-Haack reaction on N-substituted piperidine-2,6-diones proceeds through a series of steps involving the formation of the Vilsmeier reagent, electrophilic attack, and subsequent rearrangement and hydrolysis to yield the final product.
References
Enzymatic Strategies for the Synthesis of Piperidones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidone structural motif is a cornerstone in a vast array of pharmaceuticals and natural products. Traditional chemical synthesis of these heterocyclic compounds often involves harsh reaction conditions, the use of toxic reagents, and challenges in achieving high stereoselectivity. Biocatalysis, leveraging the inherent selectivity and efficiency of enzymes, presents a powerful and sustainable alternative for the synthesis of chiral piperidones and their derivatives. This document provides detailed application notes and experimental protocols for key enzymatic strategies in this field.
Transaminase-Mediated Asymmetric Synthesis
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. This strategy is particularly effective for the asymmetric synthesis of aminopiperidines, which can be subsequently cyclized to form piperidones (lactams).
Application Note:
This protocol describes the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones using a transaminase. The enzyme catalyzes the stereoselective amination of the ketone, and the resulting amino group undergoes spontaneous intramolecular cyclization to form the piperidine (B6355638) ring. The choice of (R)- or (S)-selective transaminase allows for access to both enantiomers of the target molecule.
Key Experimental Data:
| Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 6-chloro-2-hexanone | (S)-selective TA | (S)-2-methylpiperidine | - | >99.5 |
| 6-chloro-2-hexanone | (R)-selective TA | (R)-2-methylpiperidine | - | >99.5 |
| 1-(4-chlorophenyl)-5-chloropentan-1-one | (R)-selective TA | (R)-2-(p-chlorophenyl)piperidine | 84 (isolated) | >99.5 |
| N-Boc-3-piperidone | ω-transaminase | (R)-3-amino-1-Boc-piperidine | High | High |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocol: Transaminase-Triggered Cyclization[1][3][4]
-
Reaction Setup: In a suitable vessel, combine the ω-chloroketone substrate (50 mM), pyridoxal-5'-phosphate (PLP, 1 mM), and isopropylamine (B41738) (IPA, 1 M) as the amine donor in a potassium phosphate (B84403) buffer (100 mM, pH 8.0).
-
Co-solvent: Add dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 20% (v/v) to aid substrate solubility.
-
Enzyme Addition: Add the selected transaminase (e.g., cell-free extract or purified enzyme) to a final concentration of 10 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C with shaking (e.g., 700 rpm) for 24-48 hours.
-
Work-up: After the reaction, add a strong base (e.g., 50 μL of 10 M NaOH) and incubate for an additional hour to ensure complete cyclization.
-
Extraction: Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE).
-
Analysis: Determine the conversion and enantiomeric excess of the product using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.
Experimental Workflow:
Caption: Transaminase-catalyzed synthesis of chiral piperidines.
Imine Reductase (IRED)-Catalyzed Reductive Amination
Imine reductases (IREDs) catalyze the NADPH-dependent reduction of imines to amines. In a one-pot reaction, a ketone and an amine can be converted to a chiral amine product. This is a powerful tool for the synthesis of N-substituted piperidines from piperidones.
Application Note:
This protocol details the asymmetric reductive amination of N-Boc-3-piperidone to produce a chiral 3-aminopiperidine derivative, a key intermediate for various drug molecules. Structure-guided engineering of IREDs has led to variants with excellent stereoselectivity.[1][5][6]
Key Experimental Data:
| Ketone Substrate | Amine Donor | IRED Mutant | Product | Yield (%) | Enantiomeric Excess (ee %) |
| N-Boc-3-piperidone | Benzylamine (B48309) | I149D/W234I | (S)-3-(benzylamino)-1-Boc-piperidine | 84 | 99 |
| N-Boc-3-piperidone | Benzylamine | S241L/F260N | (R)-3-(benzylamino)-1-Boc-piperidine | - | up to 99 |
Data from Zhang et al.[1][5][6]
Experimental Protocol: IRED-Catalyzed Reductive Amination[1][5][6]
-
Reaction Mixture: Prepare a reaction mixture containing N-Boc-3-piperidone (e.g., 50 mM), benzylamine (e.g., 50 mM), NADP+ (1 mM), and a glucose dehydrogenase (GDH) system for cofactor regeneration (e.g., 1 mg/mL GDH, 100 mM glucose) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Enzyme Addition: Add the engineered imine reductase (lyophilized powder or cell-free extract).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up and Analysis: Upon completion, quench the reaction and extract the product. Analyze the yield and enantiomeric excess by chiral HPLC.
Reaction Pathway:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
Application of Piperidones as Versatile Building Blocks in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Piperidones, six-membered heterocyclic ketones, represent a privileged scaffold in medicinal chemistry. Their inherent structural features and synthetic tractability make them ideal starting points for the development of a diverse array of therapeutic agents. This document provides detailed application notes and experimental protocols to guide researchers in leveraging piperidone cores for drug discovery across various disease areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases.
Introduction to Piperidones in Medicinal Chemistry
The piperidone nucleus is a key structural motif found in numerous natural products and FDA-approved drugs.[1][2] Its prevalence stems from its ability to serve as a versatile three-dimensional framework that can be readily functionalized to interact with a wide range of biological targets. The carbonyl group and the nitrogen atom within the piperidone ring offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity.[3] Piperidones are often precursors to the piperidine (B6355638) ring, a ubiquitous moiety in many alkaloids and drug candidates.[4]
Synthetic Protocols for Piperidone Derivatives
The synthesis of substituted piperidones is a cornerstone of their application in drug discovery. Various methods have been developed to access a wide range of derivatives.
Petrenko-Kritschenko Piperidone Synthesis
A classic multi-component reaction for the synthesis of 4-piperidones.[1][5][6]
Experimental Protocol:
-
Dissolve the amine (or ammonium (B1175870) acetate, 1 equivalent) in glacial acetic acid.
-
Add the aldehyde (2 equivalents) and the ketone (e.g., ethyl acetoacetate, 1 equivalent) to the solution.
-
The reaction can be conducted at room temperature or with heating (e.g., to 100°C), with reaction times varying from a few hours to overnight.
-
Upon completion, the reaction mixture is typically poured into water and neutralized with a base (e.g., sodium carbonate).
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Synthesis of N-Substituted-4-Piperidones
Direct N-alkylation or N-arylation of a 4-piperidone (B1582916) core is a common strategy to introduce diversity.[7][8]
Experimental Protocol:
-
To a solution of 4-piperidone (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Et₃N, 1.5-2 equivalents).
-
Add the desired alkyl or aryl halide (e.g., benzyl (B1604629) bromide, 1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).
-
After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Synthesis of 3,5-Bis(arylidene)-4-piperidones
These curcumin (B1669340) analogs are synthesized via a Claisen-Schmidt condensation.
Experimental Protocol:
-
Dissolve N-substituted-4-piperidone (1 equivalent) and an appropriate aromatic aldehyde (2.2 equivalents) in a solvent such as ethanol (B145695) or methanol.
-
Add a catalytic amount of a base (e.g., aqueous NaOH or KOH).
-
Stir the mixture at room temperature for several hours until a precipitate forms.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization.
Applications in Drug Discovery
Anticancer Agents
Piperidone derivatives, particularly 3,5-bis(arylidene)-4-piperidones, have shown significant potential as anticancer agents.[5][9][10][11] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Quantitative Data on Anticancer Activity:
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 3,5-Bis(arylidene)-4-piperidones | A2780 (Ovarian) | Varies (low µM) | [9] |
| 3,5-Bis(arylidene)-4-piperidones | MCF-7 (Breast) | Varies (low µM) | [9] |
| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | HeLa (Cervical) | 0.15 - 0.28 | [10] |
| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | HCT116 (Colon) | 0.15 - 0.28 | [10] |
| 1-[4-(2-Alkylaminoethoxy) phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones | L1210 (Murine Leukemia) | Low µM to sub-µM | [12] |
| 1-[4-(2-Alkylaminoethoxy) phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones | Molt 4/C8 (Human T-lymphocyte) | Low µM to sub-µM | [12] |
| 1-[4-(2-Alkylaminoethoxy) phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones | CEM (Human T-lymphocyte) | Low µM to sub-µM | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity [4][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the piperidone derivatives to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Signaling Pathway: Apoptosis Induction
Many piperidone-based anticancer agents exert their effect by inducing apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are key signaling cascades involved.
Anti-inflammatory Agents
Piperidone derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity:
| Compound Class | Assay | Effect | Reference |
| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | Inhibition of IL-6 and TNF-α in LPS-stimulated RAW264.7 cells | Significant Inhibition | [15] |
| 2-Piperidone derivatives | Suppression of TNF-α, IL-1β, and IL-6 in LPS-induced BV-2 cells | Effective Suppression | [6] |
Experimental Protocol: Inhibition of TNF-α and IL-6 Production in Macrophages [16][17][18][19][20]
-
Cell Culture: Culture RAW 264.7 macrophages in 24-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the piperidone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.
Signaling Pathway: NF-κB Inhibition
A key mechanism of anti-inflammatory action for many compounds is the inhibition of the NF-κB signaling pathway, which controls the expression of numerous pro-inflammatory genes.
Antiviral Agents
Piperidone-containing compounds have emerged as promising antiviral agents, particularly against influenza virus and HIV.[21][22]
Quantitative Data on Antiviral Activity:
| Compound Class | Virus | Assay | EC50 (µM) | Reference |
| Piperidine-based derivatives | Influenza A/H1N1 | Cell-based assay | As low as 0.05 | [22] |
| Piperidine-substituted purines | Influenza A/H1N1 | MDCK cell assay | Lower than ribavirin, amantadine, and rimantadine | [22] |
| Piperidine-substituted purines | HIV-1 | Cellular assay | Comparable to 3TC | [22] |
| Quinolizidine derivatives | HIV-1 | Cell-cell fusion | ~1 | [23] |
| Quinolizidine derivatives | Influenza PR8 | Replication inhibition | 0.091 | [23] |
Experimental Protocol: Anti-influenza Virus Assay [21][22]
-
Cell Culture: Plate Madin-Darby canine kidney (MDCK) cells in 96-well plates.
-
Infection: Infect the cells with influenza A virus (e.g., H1N1 strain) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Add serial dilutions of the piperidone derivatives to the infected cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Endpoint Measurement: Assess the antiviral activity by methods such as plaque reduction assay, cytopathic effect (CPE) inhibition assay, or measuring viral protein expression.
-
Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%.
Agents for Neurodegenerative Diseases
Piperidone derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting the aggregation of β-amyloid (Aβ) peptides.[6]
Quantitative Data on Aβ Aggregation Inhibition:
| Compound | Aβ Species | Inhibition (%) at 20 µM | Reference |
| 2-Piperidone derivative 7q | Aβ(1-42) | 59.11 | [6] |
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation [24][25][26]
-
Aβ Preparation: Prepare monomeric Aβ(1-42) peptide solution.
-
Assay Setup: In a 96-well plate, mix the Aβ(1-42) solution with various concentrations of the piperidone derivatives. Include a control with Aβ(1-42) alone.
-
ThT Addition: Add Thioflavin T solution to each well.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Fluorescence Measurement: Monitor the fluorescence intensity at regular intervals (excitation ~450 nm, emission ~485 nm). An increase in fluorescence indicates Aβ fibril formation.
-
Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves and calculate the percentage inhibition of aggregation by the test compounds.
Experimental Workflow: Drug Discovery Using Piperidone Scaffolds
The general workflow for discovering and developing new drugs based on the piperidone scaffold involves several key stages.
Conclusion
Piperidones are undeniably valuable and versatile building blocks in the field of drug discovery. Their synthetic accessibility and the diverse range of biological activities exhibited by their derivatives make them a continuing focus of research. The protocols and data presented herein provide a foundational guide for scientists to explore the vast potential of the piperidone scaffold in the quest for novel and effective therapeutic agents.
References
- 1. synarchive.com [synarchive.com]
- 2. say-my-name.net [say-my-name.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]
- 6. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Synthesis method for N-substituted-4-piperidone - Eureka | Patsnap [eureka.patsnap.com]
- 11. Novel 3,5-bis(arylidiene)-4-piperidone based monocarbonyl analogs of curcumin: anticancer activity evaluation and mode of action study - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 26. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperidiones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in piperidione synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-piperidones?
A1: A prevalent method for synthesizing 4-piperidones is the Dieckmann condensation. This involves the intramolecular cyclization of a diester, typically formed from the addition of a primary amine to two moles of an alkyl acrylate (B77674), followed by hydrolysis and decarboxylation.[1] Another approach is the reductive amination of a suitable precursor.[2] Additionally, treatment of 2-propanal arenes with formaldehyde (B43269) and amines under acidic conditions can yield aryl piperidones, although careful optimization is required to achieve good yields of the desired product.[3]
Q2: How can I synthesize 2,6-piperidione derivatives?
A2: A common method for the synthesis of 2,6-piperidione derivatives involves the reaction of an aniline (B41778) derivative with glutaric anhydride. The resulting mixture is typically refluxed in a solvent like toluene.[4] Another approach is the transition-metal-free reaction of methyl acetates and acrylamides, which proceeds via a Michael addition/intramolecular imidation cascade.[5]
Q3: What are the key challenges in achieving high purity for piperidone compounds?
A3: A significant challenge is the formation of side products during the reaction. For instance, in the Dieckmann condensation, using an excess of a strong base can lead to further deprotonation and subsequent side reactions.[6] Amidation can also occur if the reaction is carried out at high temperatures in the presence of an amine and esters.[6] Purification can also be challenging due to the similar boiling points of piperidone derivatives and their impurities, which may necessitate techniques beyond simple distillation.[7]
Q4: What are the recommended methods for purifying piperidone products?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. For larger quantities, vacuum distillation can be effective.[8] For higher purity on a laboratory scale, recrystallization is often preferred.[8] A combination of techniques, such as an initial extraction followed by distillation or recrystallization, may be necessary to achieve the desired purity.[8] For polar piperidone derivatives, chromatographic methods can also be employed.
Troubleshooting Guides
Issue 1: Low Yield in 4-Piperidone (B1582916) Synthesis via Dieckmann Condensation
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. Extend the reaction time if necessary. |
| Side Reactions | Use a stoichiometric amount of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide to minimize side reactions.[6][9] Running the reaction at a lower temperature can also help. |
| Impure Reactants | Ensure all starting materials, especially the primary amine and alkyl acrylate, are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts. |
| Inefficient Decarboxylation | Ensure the hydrolysis and decarboxylation step is complete. This can be monitored by the cessation of CO2 evolution.[8] Refluxing with a strong acid like concentrated HCl is a common method.[10] |
Issue 2: Formation of Impurities in 2,6-Piperidione Synthesis
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | While reflux is often necessary, excessively high temperatures can lead to decomposition or side reactions. Optimize the temperature for your specific substrates. |
| Incorrect Stoichiometry | Carefully control the molar ratio of the aniline derivative and glutaric anhydride. An excess of either reactant can lead to the formation of unwanted byproducts. |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents, as water can interfere with the reaction. |
| Oxidation of Reactants or Product | If the reaction mixture turns dark, it may indicate oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation
This protocol involves a two-step process: a Michael addition followed by a Dieckmann condensation, hydrolysis, and decarboxylation.[11][12]
Step 1: Michael Addition
-
To a reaction vessel, add benzylamine (B48309) and an alcohol-based organic solvent (e.g., methanol).
-
Gradually add methyl acrylate. The recommended molar ratio of acrylate to benzylamine is between 2.6 and 5 to help reduce the formation of monoester compounds.[11]
-
Stir the mixture for approximately one hour at room temperature.
-
Increase the temperature to 50-60°C and maintain for 9-24 hours.[11]
-
After the reaction is complete, recover the excess acrylate and solvent by distillation.[11]
Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
Add an anhydrous solvent suitable for the condensation reaction, such as toluene, to the residue from Step 1.[12]
-
Add a strong base, such as metallic sodium, in batches while heating to reflux.[12]
-
Reflux the mixture for several hours. The reaction can be monitored by TLC.
-
After cooling, neutralize the reaction with a strong acid (e.g., 25% HCl) and continue to reflux for approximately 5 hours, or until the reaction is complete as indicated by a negative FeCl3 test.[12]
-
Cool the reaction mixture and adjust the pH to approximately 8.5 with a base (e.g., 35% NaOH).[12]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain N-benzyl-4-piperidone as a light yellow oily liquid.[12]
Protocol 2: Synthesis of 1-(4-chlorophenyl)piperidine-2,6-dione
This protocol is a general procedure for the synthesis of N-aryl-2,6-piperidinediones.[13]
-
To a solution of 4-chloroaniline (B138754) in a suitable solvent such as toluene, add glutaric anhydride.[4]
-
Reflux the resulting mixture for approximately 2 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Dilute the residue with a non-polar solvent like n-pentane to precipitate the product.[4]
-
Filter the precipitated solid, wash with n-pentane, and dry under vacuum.
-
The crude product can be used in the next step without further purification. For higher purity, recrystallization from a suitable solvent system can be performed.
Visualizations
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Caption: The synthetic pathway for 4-piperidone via Dieckmann condensation.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Piperidione Condensation Reactions
Welcome to the technical support center for the optimization of piperidione condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound scaffolds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound condensation experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My condensation reaction is resulting in a low yield or no desired this compound product. What are the potential causes and how can I resolve this?
A: Low or no yield in this compound synthesis can stem from several factors, ranging from reactant quality to reaction conditions. A systematic approach to troubleshooting this issue is crucial.
Possible Causes and Solutions:
-
Reagent Purity: Impurities in starting materials such as aldehydes, amines, and β-ketoesters can significantly hinder the reaction by participating in side reactions.
-
Solution: Ensure all reagents are of high purity. Purify starting materials if necessary.
-
-
Catalyst Inefficiency: The choice and amount of catalyst are critical for the reaction's success.
-
Solution: Screen different catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts) and optimize the catalyst loading. For base-catalyzed reactions like the Dieckmann condensation, ensure the base is fresh and active.[1]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the reaction outcome.
-
Solution: Experiment with a range of temperatures; sometimes lower temperatures can improve yield by reducing side reactions.[2] The choice of solvent can also have a significant impact on yield; solvents like ethanol (B145695), methanol, and acetonitrile (B52724) often provide good results in multicomponent reactions.[2] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[2]
-
-
Presence of Moisture: Many condensation reactions, particularly those involving strong bases like the Dieckmann condensation, are sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Issue 2: Formation of Side Products and Impurities
Q: My reaction is producing significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?
A: The formation of side products is a common challenge in this compound synthesis. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Solutions:
-
Intermolecular Condensation: In reactions like the Dieckmann condensation, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts.[1]
-
Solution: Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by the slow addition of the diester to the base solution.[1]
-
-
Enamine Formation: In multicomponent reactions, the formation of stable enamines can sometimes be a competing pathway.[2]
-
Solution: Adjusting the stoichiometry of the reactants or the order of addition can help minimize the formation of these side products.[2]
-
-
Over-oxidation: In Hantzsch-type syntheses, the intermediate dihydropyridine (B1217469) can be susceptible to over-oxidation to the corresponding pyridine (B92270), which can be difficult to separate from the desired product.[3]
-
Solution: Carefully control the oxidizing agent and reaction time. Purification may require specialized techniques like azeotropic distillation.[3]
-
Issue 3: Poor Stereoselectivity
Q: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity is often a challenge in the synthesis of substituted piperidiones. Several factors can be optimized to favor the formation of a specific diastereomer.
Strategies for Improving Diastereoselectivity:
-
Optimize Reaction Temperature: As a general rule, lower reaction temperatures often lead to higher diastereoselectivity by favoring the thermodynamically more stable transition state.[2]
-
Solvent Selection: The choice of solvent can influence the relative energies of the diastereomeric transition states. Experiment with a range of solvents with varying polarities.[2]
-
Catalyst Choice: The catalyst can play a crucial role in directing the stereochemical outcome of the reaction. Chiral catalysts can be employed to achieve enantioselective synthesis.
-
Substrate Modification: The steric bulk of the substituents on your starting materials can have a profound effect on the stereochemical outcome. Modifying the substituents on the aldehyde, amine, or β-dicarbonyl compound can favor the formation of one diastereomer over the other.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common condensation reactions used for this compound synthesis?
A1: Several condensation reactions are employed for the synthesis of piperidones. Some of the most common include:
-
Dieckmann Condensation: An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is a precursor to piperidones.[1][2]
-
Knoevenagel Condensation: The reaction of an aldehyde or ketone with an active methylene (B1212753) compound, often used to introduce functionality that can then be cyclized to form a piperidone ring.[4][5]
-
Petrenko-Kritschenko Piperidone Synthesis: A multicomponent reaction between an aldehyde, a β-ketoester, and an amine to form a 4-piperidone.[6][7]
-
Hantzsch Dihydropyridine Synthesis: A multicomponent reaction that can be adapted to produce dihydropyridines, which can then be converted to piperidones.[1][8]
-
Aza-Michael Addition: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound, which can be a key step in the formation of the piperidine (B6355638) ring.[9][10]
Q2: How can I purify my piperidone product effectively?
A2: Purification strategies depend on the nature of the product and the impurities present. Common methods include:
-
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: This is a versatile technique for separating the desired product from both more and less polar impurities. Silica gel is a common stationary phase.[7]
-
Distillation: For liquid products, distillation (simple, fractional, or vacuum) can be used for purification.[11]
-
Salt Formation: Converting the piperidone to a salt (e.g., hydrochloride) can facilitate purification by crystallization.[7]
Q3: What are some "green" or more environmentally friendly approaches to this compound synthesis?
A3: There is a growing interest in developing more sustainable synthetic methods. For this compound synthesis, this includes:
-
Multicomponent Reactions (MCRs): MCRs are inherently more atom-economical as they combine multiple starting materials in a single step, reducing waste and reaction time.[2][12]
-
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol is a key aspect of green chemistry.[13]
-
Catalysis: The use of reusable, heterogeneous catalysts can simplify purification and reduce waste.[12]
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.[14]
Data Presentation
Table 1: Comparison of Catalysts and Solvents for a Three-Component Piperidine Synthesis [2]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Nano-sulfated zirconia (10) | Ethanol | 6 | 95 |
| 2 | Nano-sulfated zirconia (10) | Methanol | 7 | 92 |
| 3 | Nano-sulfated zirconia (10) | Acetonitrile | 8 | 88 |
| 4 | p-TSA (10) | Ethanol | 10 | 75 |
| 5 | Acetic Acid (20) | Ethanol | 12 | 60 |
Reaction Conditions: Aromatic aldehyde (1 mmol), amine (1 mmol), and 1,3-dicarbonyl compound (1 mmol) at room temperature.
Table 2: Optimization of Hantzsch Dihydropyridine Synthesis [8]
| Entry | Catalyst | Solvent | Conditions | Yield (%) |
| 1 | None | Ethanol | Reflux, 8 h | 40 |
| 2 | p-TSA | Ethanol | Reflux, 4 h | 75 |
| 3 | p-TSA | Aqueous Micelles (SDS) | Ultrasonic Irradiation, 30 min | 96 |
| 4 | Ionic Liquid | None | Room Temperature, 2 h | 92 |
Reaction: Benzaldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate.
Experimental Protocols
Protocol 1: General Procedure for a Three-Component Synthesis of Functionalized Piperidines using a Nano-Crystalline Solid Acid Catalyst [2]
-
Catalyst Preparation: Prepare the nano-sulfated zirconia catalyst according to the literature procedure.[2]
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), amine (1 mmol), 1,3-dicarbonyl compound (1 mmol), and nano-sulfated zirconia (10 mol%) in ethanol (5 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 6 hours).
-
Work-up and Purification: Monitor the reaction progress by TLC. Upon completion, filter the catalyst. The catalyst can be washed, dried, and reused. Evaporate the solvent from the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired functionalized piperidine.
Protocol 2: Detailed Experimental Protocol for Dieckmann Cyclization to Yield Ethyl 3-oxocyclohexanecarboxylate [15]
-
Reaction Setup: Assemble and flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under a stream of inert gas (nitrogen or argon).
-
Addition of Base and Solvent: Allow the flask to cool to room temperature. Add sodium ethoxide (1.1 equivalents) to the flask, followed by 200 mL of anhydrous toluene (B28343).
-
Addition of Diester: Dissolve the diethyl heptanedioate (B1236134) (1.0 equivalent) in 50 mL of anhydrous toluene and add it dropwise to the stirred suspension of sodium ethoxide over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) with continuous stirring for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and cautiously, add 10% aqueous hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer three times with 50 mL of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to afford ethyl 3-oxocyclohexanecarboxylate as a colorless to pale yellow oil.
Visualizations
Caption: General experimental workflow for a multicomponent this compound synthesis.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: Simplified signaling pathway of the Dieckmann condensation for piperidone synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. synarchive.com [synarchive.com]
- 7. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting low enantioselectivity in asymmetric piperidone synthesis
Welcome to the technical support center for asymmetric piperidone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low enantioselectivity, encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific problems you may encounter during the asymmetric synthesis of piperidones, offering potential causes and actionable solutions in a question-and-answer format.
Q1: I am observing very low or no enantioselectivity in my reaction. What are the primary factors I should investigate?
Low enantioselectivity is a frequent challenge in asymmetric synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
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Catalyst and Ligand Integrity: The purity and stability of your chiral catalyst and ligand are paramount. Impurities can disrupt the formation of the active chiral catalyst. Ensure that both the chiral ligand and the metal precursor are of high purity.[1]
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Catalyst Loading: Inadequate catalyst loading might lead to a significant background reaction that is not enantioselective. You should consider incrementally increasing the catalyst loading.[1]
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Reaction Temperature: Temperature is a critical parameter for enantioselectivity. Generally, lower temperatures enhance the energy difference between the diastereomeric transition states, which often leads to higher enantiomeric excess (% ee).[1] If your reaction is currently running at room temperature or higher, try reducing the temperature.
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Solvent Choice: The solvent can greatly influence the geometry of the reaction's transition state and, consequently, the enantioselectivity.[1] It is advisable to screen a range of solvents with varying polarities and coordinating abilities.
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Reaction Time and Conversion: Extended reaction times, particularly at elevated temperatures, can sometimes cause racemization of the product or degradation of the catalyst. It is important to monitor the reaction's progress and the enantiomeric excess over time to identify the optimal reaction duration.[1]
Q2: My enantioselectivity is still poor after optimizing temperature and solvent. What further modifications can I explore?
If initial optimizations are not sufficient, you may need to consider more fundamental changes to your reaction system.
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Ligand Modification: The choice of the chiral ligand is crucial. If you are using a standard ligand, consider exploring derivatives with different steric or electronic properties. Modifying the substituents on the ligand can help to fine-tune the chiral environment of the catalyst.[1]
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Metal Precursor: The counter-ion of the metal precursor can affect the catalyst's activity and selectivity. For instance, if you are using a chloride precursor, you might achieve different results with an acetate (B1210297) or triflate precursor.[1]
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Additives: In some cases, the introduction of a co-catalyst or an additive can improve enantioselectivity. For example, acidic additives have been shown to improve enantioselectivity in certain organocatalytic piperidone syntheses.[2]
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Substrate Concentration: Poor conversion has been observed at concentrations lower than 1 M in some rhodium-catalyzed asymmetric syntheses.[3] Ensure your reaction concentration is optimal.
Q3: I am experiencing low product yield and incomplete conversion. How can I address this?
Low yield and incomplete conversion can be due to catalyst deactivation, suboptimal reaction conditions, or insufficient reaction time.
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Catalyst Deactivation: Ensure that you are using strict anhydrous and anaerobic conditions to prevent catalyst deactivation, especially when using air- and moisture-sensitive catalysts.[4]
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Reaction Time and Temperature: You could try increasing the reaction time or temperature to improve conversion. However, be aware that higher temperatures might negatively impact enantioselectivity, requiring a careful balance.[1]
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Reagent Stoichiometry: Double-check the stoichiometry of your reagents to ensure they are correct.
Q4: How can I minimize the formation of byproducts in my reaction?
Minimizing byproduct formation often requires a multi-faceted approach.
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Optimizing Reaction Temperature: Higher temperatures can often lead to an increase in side reactions.[4]
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Solvent Selection: The choice of solvent can also play a role in reaction selectivity.[4]
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Chemoselectivity of the Catalyst: Choose a catalyst that is known for high chemoselectivity with your particular class of substrate.[4]
Data Presentation
Table 1: Effect of Acidic Additives on Enantioselectivity in an Organocatalytic Spirocyclic Piperidone Synthesis
| Entry | Additive (20 mol%) | Enantiomeric Excess (% ee) |
| 1 | Trifluoroacetic Acid | 85 |
| 2 | Acetic Acid | 78 |
| 3 | Benzoic Acid | 90 |
| 4 | No Additive | 65 |
Data synthesized from a study on the organocatalytic synthesis of spirocyclic piperidones, highlighting how additives can modulate enantioselectivity.[2]
Table 2: Influence of Solvent on Diastereoselectivity in an Organocatalytic Spirocyclic Piperidone Synthesis
| Entry | Solvent (v/v) | Diastereomeric Ratio (dr) |
| 1 | Dichloromethane (DCM) | 60:40 |
| 2 | Toluene | 70:30 |
| 3 | Tetrahydrofuran (THF) | 55:45 |
| 4 | DCM/Toluene (2:1) | 75:25 |
This table illustrates the impact of the solvent system on the diastereoselectivity of the product.[2]
Table 3: Optimization of a Rhodium-Catalyzed Asymmetric Synthesis of Tetrahydropyridines
| Entry | Ligand | Solvent (v/v/v) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | (S)-Segphos | THP/Toluene/H₂O (1:1:1) | 81 | 96 |
| 2 | (S)-DTBM-Segphos | THP/Toluene/H₂O (1:1:1) | 75 | 94 |
| 3 | (S)-BINAP | THP/Toluene/H₂O (1:1:1) | 60 | 88 |
A summary of ligand screening for the rhodium-catalyzed asymmetric synthesis of a tetrahydropyridine (B1245486) precursor to piperidines.[3]
Experimental Protocols
General Procedure for a Catalytic Asymmetric Piperidone Synthesis
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Catalyst Preparation: In a glovebox, to an oven-dried vial, add the metal precursor (e.g., [Rh(cod)(OH)]₂) and the chiral ligand (e.g., (S)-Segphos). Add the desired anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.
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Reaction Setup: In a separate oven-dried reaction vessel, dissolve the starting materials (e.g., dihydropyridine (B1217469) and arylboronic acid) in the chosen solvent system (e.g., a mixture of THP, toluene, and H₂O).[3]
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Initiation of Reaction: Transfer the prepared catalyst solution to the reaction vessel containing the substrates.
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Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 70 °C) for the predetermined time.[3] Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
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Workup and Purification: Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired piperidone derivative.
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Determination of Enantioselectivity: The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Caption: A flowchart for troubleshooting low enantioselectivity.
Caption: A typical experimental workflow for asymmetric piperidone synthesis.
References
Technical Support Center: Stereoselective Synthesis of Substituted Piperidinones
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of substituted piperidinones.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for achieving stereoselectivity in piperidinone synthesis? A1: The main strategies involve controlling the formation of new stereocenters during the synthesis. These approaches can be broadly categorized as:
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Chiral Auxiliary-Based Methods: A chiral auxiliary is a molecule temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction.[1] After the key stereoselective step, the auxiliary is removed.[2][3] The ideal auxiliary should be readily available in enantiomerically pure form, easily attached and removed, and provide high stereochemical control.[2]
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Catalytic Asymmetric Synthesis: This strategy employs a chiral catalyst (metal complex or organocatalyst) in sub-stoichiometric amounts to favor the formation of one enantiomer over the other.[4][5] This is often more atom-economical than using chiral auxiliaries.[2] Key examples include asymmetric hydrogenations, conjugate additions, and cyclization reactions.[6][7]
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Substrate-Controlled Synthesis: In this approach, existing stereocenters in the substrate molecule direct the stereochemistry of newly formed stereocenters. This is common in the synthesis of complex natural products.
Q2: How do I select the most appropriate chiral auxiliary for my reaction? A2: The selection of a chiral auxiliary is critical for achieving high diastereoselectivity.[2] Key factors to consider are:
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Availability: The auxiliary should be readily available and inexpensive in both enantiomeric forms.
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Attachment/Removal: Conditions for attaching and cleaving the auxiliary should be mild and high-yielding, without causing racemization of the product.[2]
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Stereo-directing Ability: The auxiliary must effectively shield one face of the reactive intermediate to ensure high diastereoselectivity. Evans' oxazolidinones and SAMP/RAMP hydrazones are well-known examples that provide excellent stereocontrol in alkylation and aldol (B89426) reactions.[1][8]
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Compatibility: The auxiliary must be stable to the reaction conditions used in subsequent steps.
Q3: What are the advantages of catalytic enantioselective methods compared to using chiral auxiliaries? A3: Catalytic enantioselective methods offer several significant advantages:
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Atom Economy: Only a small amount of the chiral catalyst is needed, which is more efficient than using a full equivalent of a chiral auxiliary.[5]
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Process Efficiency: It avoids the additional steps of attaching and removing the auxiliary group, shortening the overall synthetic sequence.
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Scalability: Catalytic processes are often more amenable to large-scale industrial synthesis. However, developing a suitable catalyst and optimizing reaction conditions can sometimes be more challenging than using a well-established chiral auxiliary method.[2]
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
Symptoms:
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The enantiomeric excess (ee) or diastereomeric ratio (dr) of the product is significantly lower than expected.
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Chiral HPLC or NMR analysis shows a mixture of stereoisomers.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution(s) |
| Ineffective Chiral Catalyst/Auxiliary | Verify the purity and integrity of the chiral catalyst, ligand, or auxiliary. Consider screening alternative catalysts or auxiliaries known to be effective for your reaction type. |
| Incorrect Reaction Temperature | Many stereoselective reactions are highly temperature-dependent. Lowering the reaction temperature often increases selectivity. Perform a temperature optimization study. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Screen a range of solvents to find the optimal one for stereoselectivity. |
| Background (Uncatalyzed) Reaction | A non-selective background reaction may be competing with the desired catalytic pathway. Try lowering the reaction temperature, reducing reactant concentrations, or changing the order of addition to minimize the uncatalyzed reaction. |
| Racemization of Product | The desired product may be racemizing under the reaction or workup conditions (e.g., via keto-enol tautomerism).[9] Check the stereochemical stability of the product under the reaction conditions and consider a milder workup procedure. |
Issue 2: Low Reaction Yield
Symptoms:
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Conversion of starting material is low, or the isolated yield of the desired piperidinone is poor.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution(s) |
| Catalyst Inactivation | Transition metal catalysts can be sensitive to air, moisture, or impurities in the reagents/solvents.[2] Ensure all reagents and solvents are pure and dry, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Consider increasing catalyst loading. |
| Substrate Decomposition | The starting materials or product may be unstable under the reaction conditions.[2] Lower the reaction temperature, shorten the reaction time, or use a milder catalyst system. |
| Inefficient Ring Closure | For cyclization reactions, intermolecular side reactions can compete with the desired intramolecular cyclization.[2] Increase the reaction concentration (to favor intramolecular processes) or use high-dilution conditions if intermolecular polymerization is the issue. |
| Poorly Chosen Protecting Group | The protecting group may not be robust enough for the reaction conditions, leading to side reactions. Conversely, it may be too sterically hindering. Re-evaluate the choice of protecting group.[10] |
| Reversible Reaction | The reaction may be in equilibrium. Consider using Le Chatelier's principle to drive the reaction forward, for example, by removing a byproduct (e.g., water). |
Issue 3: Difficulty with Product Purification
Symptoms:
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The desired piperidinone is difficult to separate from starting materials, byproducts, or the chiral auxiliary.
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The product streaks on TLC or is difficult to isolate by column chromatography.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution(s) |
| Similar Polarity of Components | The product and impurities have very similar Rf values. Experiment with different solvent systems for column chromatography.[11] Consider derivatization of the product or impurity to alter its polarity before chromatography. |
| Auxiliary Cleavage Issues | The chiral auxiliary is difficult to remove or the cleavage byproducts are hard to separate. Re-evaluate the cleavage conditions or choose an auxiliary that yields more easily separable byproducts. |
| Product Instability on Silica (B1680970) Gel | The piperidinone may be sensitive to the acidic nature of standard silica gel. Use deactivated (neutral) silica or alumina (B75360) for chromatography, or consider alternative purification methods like crystallization or distillation.[11] |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from representative studies, illustrating how changes in reaction parameters can affect yield and stereoselectivity.
Table 1: Optimization of Aza-Michael Cyclization for 3-Spiropiperidine Synthesis [12]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 10 | Toluene | 80 | 24 | 21 | 95:5 |
| 2 | 20 | Toluene | 80 | 24 | 33 | 96:4 |
| 3 | 20 | Toluene | 100 | 24 | 41 | 95:5 |
| 4 | 20 | Mesitylene | 100 | 24 | 48 | 96:4 |
| 5 | 20 | Mesitylene | 120 | 24 | 72 | 97:3 |
| 6 | 20 | Mesitylene | 120 | 48 | 87 | 97:3 |
Conditions based on the asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines.[12]
Table 2: Stereodivergent Reduction of 3-Substituted 4-Piperidinones [13]
| Substrate | Reducing Agent | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 2a | L-Selectride | <1:99 | 81 |
| 2a | Al-isopropoxydiisobutylalane | 99:1 | 87 |
| 2b | L-Selectride | <1:99 | 75 |
| 2b | Al-isopropoxydiisobutylalane | 98:2 | 81 |
| 2c | L-Selectride | <1:99 | 73 |
| 2c | Al-isopropoxydiisobutylalane | 96:4 | 70 |
This data demonstrates how the choice of reducing agent can selectively determine the stereochemical outcome (cis or trans) in the reduction of a piperidinone to a piperidine.[13]
Visualizations: Workflows and Logic Diagrams
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. ycdehongchem.com [ycdehongchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Piperidione Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues and degradation pathways of piperidione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound compounds?
A1: The stability of this compound-containing compounds is primarily influenced by several key factors:
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pH: this compound derivatives are susceptible to hydrolysis, with the rate of degradation being significantly affected by the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of the amide bond within the piperidone ring.
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Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1] For instance, a 10°C increase in temperature can lead to an exponential increase in the degradation rate.
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Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or atmospheric oxygen, can lead to the oxidation of the this compound ring, resulting in the formation of various degradation products. Metal ions can also catalyze these oxidation reactions.[2][3][4]
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Light: Exposure to ultraviolet (UV) and visible light can cause photolytic degradation.[1][5] The extent of degradation depends on the light intensity and the specific chromophores present in the molecule.[1]
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Moisture: The presence of water can facilitate hydrolytic degradation, especially when stored for extended periods or at elevated temperatures.
Q2: What are the common degradation pathways for this compound?
A2: The most common degradation pathways for this compound derivatives are:
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Hydrolysis: This involves the cleavage of the amide bond in the this compound ring.
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Acid-catalyzed hydrolysis: Under acidic conditions, the amide bond is cleaved to yield an amino acid derivative. For example, piperine, a well-known this compound-containing natural product, undergoes hydrolysis in highly acidic environments to form piperic acid and piperidine (B6355638).[5]
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Base-catalyzed hydrolysis: In basic media, the amide bond is also susceptible to cleavage, leading to the corresponding carboxylate and amine.
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Oxidation: The this compound ring can be oxidized at various positions. The nitrogen atom and the carbon atoms adjacent to it are particularly susceptible.[2][3][4] Common oxidative degradation products can include hydroxylated derivatives, ring-opened products, and N-oxides. For instance, the oxidation of some piperidine derivatives can yield piperidin-4-one.[6]
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Photodegradation: Upon exposure to light, this compound derivatives can undergo various photochemical reactions, including isomerization and the formation of photolytic degradation products.[1][5]
Q3: How can I design a forced degradation study for a novel this compound derivative?
A3: A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a new chemical entity and to develop a stability-indicating analytical method. A typical study involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a target degradation of 5-20%.[1]
Here is a general approach:
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Prepare Stock Solutions: Prepare solutions of your this compound derivative in suitable solvents.
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Apply Stress Conditions: Expose the solutions to the following conditions in parallel:
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Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[1][5]
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Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60-80°C).[1][5]
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Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1][5]
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Thermal Degradation: Heat the solid compound and a solution of the compound at elevated temperatures (e.g., 60-80°C).[1][5]
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Photolytic Degradation: Expose the solid and solution forms to a combination of UV and visible light, as per ICH Q1B guidelines.[1][5]
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Analyze Samples: At various time points, withdraw samples, neutralize them if necessary, and analyze them using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Characterize Degradants: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize the structure of the degradation products formed.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of my this compound compound in an acidic solution.
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Possible Cause: Acid-catalyzed hydrolysis of the amide bond in the this compound ring.
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Troubleshooting Steps:
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Confirm Degradation: Use a stability-indicating HPLC method to confirm the decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.
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Identify Degradants: Employ LC-MS to identify the degradation products. For this compound derivatives, expect to see ring-opened products, such as the corresponding amino acid.
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Adjust pH: If possible for your experiment, increase the pH of the solution to a more neutral range to slow down the hydrolysis rate.
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Control Temperature: Perform the experiment at a lower temperature to reduce the rate of degradation.
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Problem 2: My this compound compound is showing multiple degradation peaks after exposure to air and light.
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Possible Cause: A combination of oxidative and photolytic degradation.
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Troubleshooting Steps:
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Isolate Variables: Conduct separate experiments to determine the individual effects of light and air (oxygen).
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Photostability: Store a sample in a light-protected container (e.g., amber vial or wrapped in aluminum foil) under the same conditions to serve as a dark control.
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Oxidative Stability: Purge the solution with an inert gas like nitrogen or argon to remove dissolved oxygen and store it in a sealed container.
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Analyze Degradation Products: Use HPLC and LC-MS to analyze the samples from each condition. This will help differentiate between photolytic and oxidative degradation products. Common oxidative products may include N-oxides and hydroxylated species, while photolytic degradation can lead to a different set of products.[6]
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Use Antioxidants: If oxidative degradation is confirmed, consider adding a suitable antioxidant to your formulation, if permissible for your application.
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Protect from Light: If photolytic degradation is the issue, always handle and store the compound in light-protected containers.
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Problem 3: I am seeing a gradual decrease in the purity of my solid this compound compound over time, even when stored in the dark.
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Possible Cause: Thermal degradation or hydrolysis due to absorbed moisture.
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Troubleshooting Steps:
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Assess Thermal Stability: Perform a thermal stress study by heating the solid compound at a controlled elevated temperature (e.g., 60°C or 80°C) and monitor for degradation over time using HPLC.
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Control Moisture: Store the compound in a desiccator to minimize exposure to atmospheric moisture.
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Analyze for Hydrolysis Products: If degradation is still observed, analyze the sample for potential hydrolysis products using LC-MS.
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Lower Storage Temperature: If the compound is found to be thermally labile, store it at a lower temperature (e.g., refrigerated or frozen) to improve its long-term stability.
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Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound Derivatives
| Stress Condition | Reagent/Parameter | Typical Concentration/Level | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | 2 - 24 hours | Ring-opened amino acid |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | 2 - 24 hours | Ring-opened carboxylate and amine |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | 24 - 48 hours | N-oxides, hydroxylated derivatives, piperidin-4-one |
| Thermal (Solid) | Dry Heat | 60°C - 80°C | 24 - 72 hours | Various thermal decomposition products |
| Thermal (Solution) | Heat | 60°C - 80°C | 24 - 72 hours | Various thermal decomposition products |
| Photolytic | UV/Visible Light | ICH Q1B Guidelines | As per guidelines | Isomers, photolytic adducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound compound in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water).
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Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
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Incubate at 60°C for 8 hours.
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At 2, 4, and 8 hours, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
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Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
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Incubate at 60°C for 8 hours.
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At 2, 4, and 8 hours, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
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Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
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Keep at room temperature for 24 hours.
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At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
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Thermal Degradation:
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Place a known amount of the solid compound in an oven at 80°C for 48 hours.
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Separately, heat a solution of the compound (1 mg/mL) at 80°C for 48 hours.
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Analyze samples at various time points.
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Photolytic Degradation:
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Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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Keep control samples protected from light under the same conditions.
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Analyze the samples at appropriate time points.
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HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium (B1175870) acetate).
Mandatory Visualizations
Caption: Major degradation pathways of this compound derivatives.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected this compound degradation.
References
Technical Support Center: Enhancing Solubility & Bioavailability of Piperidione-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility and bioavailability of piperidione-based drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound-based drugs?
A1: this compound-based drugs, despite the presence of a polar lactam group, can exhibit poor aqueous solubility due to several factors. These include a high crystalline lattice energy, which is the energy required to break apart the crystal structure, and the presence of bulky, hydrophobic substituent groups attached to the this compound ring. These nonpolar regions of the molecule can dominate its overall physicochemical properties, leading to low solubility.
Q2: What are the main strategies to enhance the solubility and bioavailability of these compounds?
A2: The three primary formulation-based strategies are:
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Solid Dispersions: This involves dispersing the this compound-based drug in a hydrophilic polymer matrix at a molecular level. This can increase the dissolution rate by presenting the drug in an amorphous, higher-energy state.
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Salt Formation: For this compound derivatives with ionizable functional groups (either acidic or basic), forming a salt can significantly improve solubility and dissolution rate. The selection of an appropriate counterion is crucial.[1][2]
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Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution velocity and saturation solubility.[3]
Q3: Which polymers are commonly used for creating solid dispersions of poorly soluble drugs?
A3: A range of hydrophilic polymers can be used, including but not limited to:
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Polyvinylpyrrolidone (PVP) and its copolymer with vinyl acetate (B1210297) (PVP/VA or Kollidon® VA64).
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Hydroxypropyl methylcellulose (B11928114) (HPMC) and its acetate succinate (B1194679) derivative (HPMC-AS).
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Soluplus®, a graft copolymer of polyvinyl caprolactam, polyvinyl acetate, and polyethylene (B3416737) glycol.
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Polyethylene glycols (PEGs) of various molecular weights.
The choice of polymer depends on the physicochemical properties of the specific this compound-based drug and the desired release profile.
Q4: How does salt formation improve bioavailability?
A4: Salt formation can improve bioavailability primarily by increasing the dissolution rate of the drug in the gastrointestinal fluids.[1][4] For a basic this compound derivative, forming a salt with an acid lowers the pH of the diffusion layer surrounding the drug particle, enhancing its solubility. Conversely, for an acidic derivative, a basic salt will increase the pH of the microenvironment. This enhanced dissolution can lead to a higher concentration of the drug available for absorption.
Q5: What are the critical considerations when developing a nanosuspension?
A5: Key considerations for developing a nanosuspension include the choice of an appropriate stabilizer (surfactant or polymer) to prevent particle aggregation, the selection of a suitable preparation method (e.g., media milling or high-pressure homogenization), and ensuring the physical and chemical stability of the nanosuspension during storage.[5][6]
Troubleshooting Guides
Issue 1: Solid Dispersion - The amorphous solid dispersion (ASD) of my this compound-based drug is physically unstable and recrystallizes over time.
| Possible Cause | Troubleshooting Step |
| High Drug Loading | Reduce the drug-to-polymer ratio. A higher concentration of the polymer can better stabilize the amorphous state of the drug by physically separating the drug molecules. |
| Inappropriate Polymer Selection | The polymer may not have strong enough interactions with the drug to inhibit crystallization. Select a polymer that can form specific interactions, such as hydrogen bonds, with the this compound moiety or its substituents. |
| Moisture Absorption | Water can act as a plasticizer, lowering the glass transition temperature (Tg) of the ASD and increasing molecular mobility, which facilitates recrystallization. Store the ASD in a desiccator or under controlled humidity conditions. Consider using less hygroscopic polymers. |
| Phase Separation During Preparation | If using a solvent-based method like spray drying, ensure that the drug and polymer are fully dissolved in a common solvent system and that the solvent evaporation is rapid enough to prevent phase separation.[7][8] |
Issue 2: Salt Formation - The selected salt of my this compound-based drug does not show a significant improvement in dissolution or precipitates in the gastrointestinal tract.
| Possible Cause | Troubleshooting Step |
| Common Ion Effect | If a hydrochloride salt is formulated, the high concentration of chloride ions in the stomach can suppress the dissolution of the salt.[9] Consider alternative counterions, such as mesylate, tosylate, or sulfate. |
| Disproportionation | The salt may convert back to the less soluble free base or acid form in the gastrointestinal tract, particularly in the neutral pH of the small intestine. Evaluate the pH-solubility profile of the salt to understand its stability at different pH values. |
| Low pKa Difference | For successful salt formation, a general rule of thumb is a pKa difference of at least 2-3 units between the drug and the counterion.[10] If the difference is smaller, the salt may not be stable. Re-evaluate the pKa of your compound and select a more appropriate counterion. |
| Polymorphism of the Salt | The salt itself may exist in different polymorphic forms, with varying solubilities. Perform a polymorph screen on the selected salt to identify the most stable and soluble form. |
Issue 3: Nanonization - The nanosuspension of my this compound-based drug shows particle size growth (Ostwald ripening) upon storage.
| Possible Cause | Troubleshooting Step |
| Insufficient Stabilizer Concentration | The concentration of the surfactant or polymer may be too low to provide adequate steric or electrostatic stabilization on the surface of the nanoparticles. Increase the stabilizer concentration and evaluate the impact on particle size and zeta potential. |
| Inappropriate Stabilizer | The chosen stabilizer may not have a strong enough affinity for the drug particle surface. Screen a variety of stabilizers, including non-ionic polymers (e.g., HPMC, PVP), ionic surfactants (e.g., sodium lauryl sulfate), and block copolymers (e.g., poloxamers). |
| High Solubility in the Dispersion Medium | A higher solubility of the drug in the surrounding medium can accelerate Ostwald ripening. Consider adding a small amount of a co-solvent in which the drug has very low solubility to create a less favorable environment for dissolution of smaller particles. |
| Temperature Fluctuations during Storage | Changes in temperature can affect the solubility of the drug and the stability of the stabilizer layer. Store the nanosuspension at a controlled, constant temperature. |
Quantitative Data Summary
The following table summarizes representative data on the enhancement of solubility and bioavailability for piperine (B192125), a compound containing a piperidine (B6355638) ring, which serves as a model for this compound-based drugs.
| Formulation Strategy | Drug/Polymer Ratio (w/w) | Solubility Enhancement (x-fold) | Bioavailability Enhancement (x-fold) | Reference |
| Solid Dispersion (Freeze-Drying) | Piperine:HPMC 2910 (1:2) | 7.88 | Not Reported | [11] |
| Solid Dispersion (Solvent Evaporation) | Piperine:Kollidone VA64:Soluplus (Ternary System) | ~1.4 (dissolution) | Not Reported | [12] |
| Nanosuspension (Nanoprecipitation) | Piperine:Stabilizer (0.13%:0.25%) | Improved Dissolution Rate | 3.65 | [13] |
Experimental Protocols
In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This protocol is adapted for the analysis of solid dispersions of this compound-based drugs.
-
Preparation of Dissolution Medium: Prepare 900 mL of a suitable dissolution medium. For screening purposes, 0.1 N HCl (pH 1.2) to simulate gastric fluid and phosphate (B84403) buffer (pH 6.8) to simulate intestinal fluid are recommended.[14][15] Deaerate the medium before use.
-
Apparatus Setup:
-
Set up the USP Apparatus 2 (paddle).
-
Equilibrate the dissolution medium in the vessels to 37 ± 0.5 °C.[15]
-
Set the paddle speed, typically to 50 or 75 RPM.
-
-
Sample Introduction: Place a single dose of the this compound-based drug formulation (e.g., a capsule or an amount of powder equivalent to the desired dose) into each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the samples promptly through a suitable syringe filter (e.g., 0.45 µm PVDF). Analyze the filtrate for the concentration of the this compound-based drug using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point.
Powder X-Ray Diffraction (PXRD) for Solid-State Characterization
This protocol provides a general procedure for analyzing the crystallinity of this compound-based drug formulations.
-
Sample Preparation:
-
Gently grind the sample (e.g., the solid dispersion or the salt form) to a fine powder using a mortar and pestle to ensure a homogenous sample and reduce preferred orientation effects.[16]
-
Pack the powdered sample into a sample holder, ensuring a flat and even surface that is flush with the holder's surface.[17]
-
-
Instrument Setup:
-
Ensure the PXRD instrument is properly calibrated using a standard reference material (e.g., silicon).[18]
-
Set the desired parameters for the analysis, which typically include:
-
2θ Scan Range: 5° to 40°
-
Step Size: 0.02°
-
Scan Speed/Time per Step: e.g., 1°/minute
-
-
-
Data Acquisition: Place the sample holder in the instrument and initiate the scan.
-
Data Analysis:
-
Analyze the resulting diffractogram. The presence of sharp peaks indicates crystalline material, while a broad halo with no distinct peaks is characteristic of an amorphous solid.
-
Compare the diffractogram of the formulation to that of the pure crystalline drug to confirm the absence of crystallinity in an amorphous solid dispersion.
-
Differential Scanning Calorimetry (DSC) for Thermal Analysis
This protocol is for assessing the physical state and glass transition temperature (Tg) of an amorphous solid dispersion.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the thermal program. A typical program for analyzing an ASD is:
-
Equilibrate at 25 °C.
-
Heat from 25 °C to a temperature above the expected Tg and any potential melting point of the crystalline drug (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).
-
Hold at the high temperature for a few minutes to erase thermal history.
-
Cool back down to 25 °C at a controlled rate (e.g., 20 °C/min).
-
Reheat at the same rate as the initial heating step (e.g., 10 °C/min).
-
-
-
Data Acquisition: Run the thermal program under a nitrogen purge.
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan.
-
A stepwise change in the baseline indicates the glass transition (Tg), confirming the amorphous nature of the sample.
-
The absence of a sharp endothermic peak corresponding to the melting point of the crystalline drug further confirms that the drug is in an amorphous state.
-
In Vivo Pharmacokinetic Study in Rats (Illustrative Protocol)
This protocol outlines a basic design for assessing the oral bioavailability of a new this compound-based drug formulation.
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing but with free access to water.
-
Dosing Groups:
-
Group 1 (Intravenous): Administer the this compound-based drug dissolved in a suitable vehicle (e.g., a solution containing saline, PEG400, and ethanol) as a single bolus dose (e.g., 2 mg/kg) via the tail vein. This group is essential to determine the absolute bioavailability.
-
Group 2 (Oral - Control): Administer a suspension of the unformulated, crystalline this compound-based drug in a vehicle such as 0.5% methylcellulose in water via oral gavage (e.g., 10 mg/kg).
-
Group 3 (Oral - Test Formulation): Administer the enhanced solubility formulation (e.g., solid dispersion or nanosuspension) of the this compound-based drug at the same dose as the control group (10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of the this compound-based drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) for each group using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Compare the pharmacokinetic parameters of the test formulation to the control formulation to assess the improvement in bioavailability.
-
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Semantic Scholar [semanticscholar.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jppres.com [jppres.com]
- 12. Enhancement of piperine solubility by solid dispersion using Kollidone VA64 and Soluplus as polymers: physicochemical characterization, molecular docking and cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. Tablets: SOP for X-Ray Powder Diffraction for API Analysis in Tablets – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 17. mcgill.ca [mcgill.ca]
- 18. geoinfo.nmt.edu [geoinfo.nmt.edu]
Technical Support Center: Addressing Off-Target Effects of Piperidione Derivatives in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of piperidione derivatives in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with this compound derivatives?
A1: this compound derivatives, particularly those with structural similarities to known pharmacophores, often exhibit off-target activity at various G-protein coupled receptors (GPCRs), ion channels, and kinases. The most frequently observed off-target interactions are with dopaminergic (e.g., D2), serotonergic (e.g., 5-HT2A), and adrenergic receptors.[1][2][3] Additionally, inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect to consider due to the risk of cardiotoxicity.[4][5][6]
Q2: My this compound derivative shows the desired phenotype, but at a much higher concentration than its in vitro potency (IC50/Ki). Could this be an off-target effect?
A2: Yes, a significant discrepancy between in vitro potency and the effective concentration in a cellular assay is a strong indicator of a potential off-target effect. This could be due to several factors, including poor cell permeability, rapid metabolism of the compound, or engagement of a lower-affinity off-target that is responsible for the observed phenotype. It is crucial to validate target engagement in your cellular system.
Q3: How can I distinguish between on-target and off-target effects in my cellular assay?
A3: A multi-pronged approach is recommended:
-
Orthogonal Assays: Use a structurally unrelated compound that targets the same primary protein. If this compound recapitulates the phenotype, it strengthens the evidence for an on-target effect.
-
Target Knockdown/Knockout: Employ genetic approaches like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype of the genetic perturbation matches the phenotype induced by your compound, it supports an on-target mechanism.
-
Rescue Experiments: Overexpression of the target protein may lead to a rightward shift in the dose-response curve of your compound for the observed phenotype, indicating an on-target effect.
-
Cellular Target Engagement Assays: Directly confirm that your compound is binding to its intended target in the cellular environment using techniques like the Cellular Thermal Shift Assay (CETSA).
Q4: What are the first steps I should take to profile the off-target activity of a new this compound derivative?
A4: A tiered approach is most efficient. Start with broad, commercially available off-target screening panels that assess binding against a wide range of receptors and enzymes at a single high concentration (e.g., 10 µM). For any initial "hits," follow up with concentration-response assays to determine the potency (Ki or IC50) of these off-target interactions. Prioritize further investigation of off-targets that show potency within a 30-fold range of your on-target potency.
Troubleshooting Guides
Issue 1: High background or non-specific activity in cell-based assays.
-
Possible Cause: Compound precipitation or aggregation at high concentrations.
-
Troubleshooting Steps:
-
Assess Solubility: Determine the aqueous solubility of your this compound derivative in your assay buffer.
-
Optimize Buffer: Consider adding a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to your assay buffer to improve solubility and prevent aggregation. Ensure the detergent does not interfere with the assay.
-
Filter Compound Solutions: Before use, filter your compound stock solutions through a low protein-binding syringe filter.
-
Include Vehicle Controls: Always run vehicle controls (e.g., DMSO without compound) to determine the baseline level of signal in your assay.
-
Issue 2: Inconsistent or unexpected phenotypic results.
-
Possible Cause: The observed phenotype is due to an off-target effect.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypic results.
Issue 3: Suspected hERG channel inhibition leading to cardiotoxicity concerns.
-
Possible Cause: Your this compound derivative may be binding to the hERG potassium channel.
-
Troubleshooting Steps:
-
Initial Screening: Use a commercially available hERG binding or functional assay as an initial screen.
-
Gold Standard Validation: If the initial screen is positive, confirm the finding using manual patch-clamp electrophysiology, which is considered the gold standard for assessing hERG channel inhibition.[7][8]
-
Structure-Activity Relationship (SAR) Studies: If hERG inhibition is confirmed, consider medicinal chemistry efforts to modify the structure of your compound to reduce its affinity for the hERG channel while maintaining on-target potency.[5][6]
-
Quantitative Data on Off-Target Effects
The following tables summarize the binding affinities (Ki in nM) of representative piperidine-containing atypical antipsychotics for common off-targets. This data can serve as a reference for the potential off-target liabilities of novel this compound derivatives.
Table 1: Off-Target Binding Profile of Atypical Antipsychotics (Ki in nM)
| Compound | D2 | 5-HT1A | 5-HT2A | 5-HT2C | H1 | α1 |
| Risperidone | 3.1 | 180 | 4.3 | 19 | 20 | 2.6 |
| Haloperidol | 0.89 | 3600 | 120 | 4700 | >10000 | 13 |
| Clozapine | 128.7 | 141.6 | 11.6 | 9.6 | 6.3 | 19 |
| Compound 22 | 23.0 | 4.6 | 1.1 | >10000 | >10000 | - |
Data compiled from multiple sources.[1][2][9][10] Note: Compound 22 is a novel piperidine (B6355638) derivative from a research study.[2]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of a this compound derivative to its intended intracellular target in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the this compound derivative or vehicle control for a specified time.
-
Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or other sensitive protein detection methods.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Radioligand Binding Assay for GPCR Off-Target Affinity
Objective: To determine the binding affinity (Ki) of a this compound derivative for a specific GPCR off-target.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a specific radioligand for the GPCR, and a range of concentrations of the this compound derivative.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the this compound derivative. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[11][12]
Protocol 3: Calcium Flux Assay for Gq-Coupled GPCR Off-Target Activity
Objective: To measure the functional activity of a this compound derivative at a Gq-coupled GPCR off-target by monitoring changes in intracellular calcium.
Methodology:
-
Cell Plating: Plate cells expressing the Gq-coupled GPCR of interest in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye extrusion. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the this compound derivative to the wells. For antagonist mode, pre-incubate with the test compound before adding a known agonist at its EC80 concentration.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after compound/agonist addition using a plate reader equipped with an injector (e.g., FLIPR or FlexStation).
-
Data Analysis: Calculate the change in fluorescence (or ratio) in response to the compound. For agonists, determine the EC50. For antagonists, determine the IC50.[13][14]
Signaling Pathways and Experimental Workflows
Dopamine (B1211576) D2 Receptor Off-Target Signaling
Off-target binding to the dopamine D2 receptor, a Gi-coupled GPCR, can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of downstream effectors like Protein Kinase A (PKA).[15][16]
Caption: Off-target activation of Dopamine D2 receptor signaling.
Serotonin (B10506) 5-HT2A Receptor Off-Target Signaling
Unintended activation of the serotonin 5-HT2A receptor, a Gq-coupled GPCR, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[17][18][19]
Caption: Off-target activation of Serotonin 5-HT2A receptor signaling.
Experimental Workflow for Off-Target Characterization
The following workflow outlines a systematic approach to identifying and characterizing the off-target effects of this compound derivatives.
Caption: Tiered experimental workflow for off-target profiling.
References
- 1. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles derivatives as atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 9. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Protocols for Piperidione Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of piperidione analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound analogs?
A1: The most prevalent purification techniques for this compound analogs include column chromatography (both flash and preparative high-performance liquid chromatography - HPLC), recrystallization, and to a lesser extent, distillation for more volatile, less functionalized analogs. The choice of method depends on the scale of the purification, the physicochemical properties of the analog (e.g., polarity, crystallinity), and the nature of the impurities.
Q2: What are the typical impurities encountered during the synthesis of this compound analogs?
A2: Common impurities can include unreacted starting materials, reagents from the synthesis (e.g., coupling agents), side-products from competing reactions, and diastereomers if a chiral center is present. For instance, in syntheses involving glutaric acid and a primary amine, residual starting materials are a common impurity.[1] In more complex syntheses like those for thalidomide (B1683933) analogs, byproducts from cyclization and other transformations can be present.[2]
Q3: How can I assess the purity of my this compound analog after purification?
A3: Purity is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) with UV detection is a standard method for quantitative purity analysis.[3] Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation of molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy to ensure structural integrity and identify impurities, and Gas Chromatography (GC) for volatile analogs.[4]
Troubleshooting Guides
Column Chromatography
Problem 1: Poor separation of the desired this compound analog from impurities.
-
Possible Cause: The chosen solvent system (mobile phase) has suboptimal polarity.
-
Solution:
-
Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test a range of solvent systems with varying polarities. A good starting point for silica (B1680970) gel chromatography is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).
-
Gradient Elution: If isocratic elution (a constant solvent mixture) fails, employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (B75360) or reversed-phase silica (C18).
-
Problem 2: Tailing of peaks in HPLC chromatograms.
-
Possible Cause: The basic nitrogen atom in the this compound ring can interact strongly with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.
-
Solution:
-
Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (typically 0.1% v/v) to the mobile phase to saturate the active silanol groups and improve peak shape.
-
Acidic Modifier: Alternatively, adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1% v/v) can protonate the piperidine (B6355638) nitrogen, which can also lead to improved peak symmetry.
-
Use of a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated," which has fewer accessible silanol groups.
-
Problem 3: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in the mobile phase. For particularly polar compounds, adding a small amount of methanol (B129727) or isopropanol (B130326) to the mobile phase can be effective.
-
Check for Insolubility: Ensure your compound is soluble in the mobile phase. If it precipitates on the column, it will not elute properly.
-
Recrystallization
Problem 1: The this compound analog "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution too quickly, often because the solution is too concentrated or the cooling is too rapid. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a single, pure crystal of the compound to the cooled solution to induce crystallization.
-
Problem 2: Poor recovery of the purified compound.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize the Solvent System: For a single-solvent recrystallization, choose a solvent in which the compound has high solubility when hot and very low solubility when cold. For a two-solvent system, use a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.
-
Data Presentation
Table 1: Representative HPLC Purification Data for this compound Analogs
| Compound Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Initial Purity (%) | Final Purity (%) | Reference |
| Piperidone analogue of curcumin (B1669340) | C18 | Acetonitrile/Water/Formic Acid | 1.0 | 254 | Not Reported | >99% | [3] |
| 4-Acetylpiperidine-1-carbonyl chloride | C18 | Water with 0.1% Formic Acid (A), Acetonitrile with 0.1% Formic Acid (B) - Gradient | 1.0 | 220 | Not Reported | >98% | [4] |
| Chiral Piperidine-2,6-diones | Chirose C-1 | Varies (e.g., Hexane/Ethanol) | 1.0 | UV | Racemic | Baseline separation of enantiomers | [5] |
Table 2: Recrystallization Data for Piperidine-2,6-dione Derivatives
| Compound | Recrystallization Solvent | Yield (%) | Reference |
| 1-(4-chlorophenyl)piperidine-2,6-dione | Aqueous Ethanol | 82-94 | [1] |
| Substituted 4-aryl-piperidine-2,6-diones | Benzene/Ethanol (1:1) | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar mobile phase to create a slurry.
-
Column Packing: Pour the silica slurry into the chromatography column. Allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound analog in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (e.g., with compressed air or a pump) to begin elution.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound(s) by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization (Single Solvent)
-
Dissolution: Place the crude this compound analog in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry on the filter paper.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: A generalized experimental workflow for the synthesis and purification of this compound analogs.
Signaling Pathways
Many this compound analogs, particularly those based on the 2,6-piperidinedione scaffold (e.g., thalidomide and its derivatives), exhibit their biological effects by modulating key cellular signaling pathways, often in the context of cancer therapy.
Caption: Inhibition of the NF-κB signaling pathway by certain this compound analogs.[6]
Caption: Modulation of the PI3K/Akt signaling pathway, a common target for anticancer this compound analogs.
Caption: Induction of p53-mediated apoptosis by some piperidone-containing compounds.[7]
References
- 1. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piperidione Concentration for In Vitro Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of piperidione and its derivatives in in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for a new this compound compound in a cell-based assay?
A1: The optimal starting concentration for a novel this compound compound is highly dependent on the specific compound, the cell type being used, and the biological endpoint being measured. However, a common starting point is to perform a broad-range dose-response experiment. A typical approach involves a serial dilution over several orders of magnitude, for instance, from 100 µM down to 0.01 µM. This initial screen will help identify a biologically active range and any potential cytotoxicity.
Q2: My this compound compound is precipitating in the cell culture medium. What can I do to improve its solubility?
A2: Compound precipitation is a frequent issue that can lead to inconsistent and erroneous results.[1] Here are several steps to troubleshoot and improve solubility:
-
Optimize the Solvent: While DMSO is a common solvent, its final concentration in the culture medium should typically not exceed 0.1% to avoid solvent-induced toxicity.[2] Consider alternative solvents if solubility in DMSO is poor.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound compound.[3]
-
pH Adjustment: For some compounds, adjusting the pH of the stock solution might enhance solubility. However, be cautious as this can alter the compound's activity and the pH of the final culture medium.[1]
-
Use of Excipients: In some cases, non-toxic excipients or co-solvents can be used to improve the solubility of a compound in an aqueous solution.
-
Sonication: Briefly sonicating the stock solution can sometimes help dissolve precipitated compound.
-
Fresh Preparations: Always prepare fresh dilutions of your compound from a stock solution for each experiment to avoid issues with stability and precipitation over time.
Q3: I am observing high variability between replicate wells in my assay. What are the potential causes and solutions?
A3: High variability can obscure real biological effects. Common causes and their solutions include:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[4]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[4]
-
Compound Precipitation: As mentioned in Q2, precipitation can lead to inconsistent concentrations across wells. Visually inspect your plates under a microscope for any signs of precipitation.[4]
-
Pipetting Errors: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.
Q4: My this compound compound shows potent activity in a biochemical assay but has no effect in my cell-based assay. What could be the reason?
A4: This discrepancy is a common challenge in drug discovery and can be attributed to several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolism: The cells may rapidly metabolize the compound into an inactive form.
-
Compound Stability: The compound may be unstable in the cell culture medium over the time course of the experiment.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity at Low Concentrations
-
Potential Cause: The observed effect might be due to cytotoxicity rather than the intended biological activity.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTox Green) to determine the concentration at which the compound becomes toxic to the cells.[2][3][5]
-
Ensure that the concentrations used in your functional assays are below the cytotoxic threshold.
-
Visually inspect the cells under a microscope for morphological changes indicative of cell death.
-
Issue 2: Loss of Compound Activity Over Time in Long-Term Assays
-
Potential Cause: The this compound compound may be unstable in the culture medium or be metabolized by the cells over extended incubation periods.
-
Troubleshooting Steps:
-
Consider a shorter assay duration if experimentally feasible.
-
Replenish the medium with freshly diluted compound at regular intervals during the experiment.
-
Assess the stability of the compound in cell culture medium over time using analytical methods like HPLC.
-
Quantitative Data Summary
The following tables summarize the cytotoxic concentrations (CC50) and half-maximal inhibitory concentrations (IC50) of various this compound derivatives in different cancer cell lines.
Table 1: Cytotoxic Concentration (CC50) of Piperidone Derivatives
| Compound | Cell Line | Cell Type | Assay | Incubation Time (h) | CC50 (µM) | Reference |
| P3 | Multiple Tumorigenic | Cancer | DNS | 48 | 2.26 | [6] |
| P4 | Multiple Tumorigenic | Cancer | DNS | 48 | 1.91 | [6] |
| P5 | Multiple Tumorigenic | Cancer | DNS | 48 | 1.52 | [6] |
| Piperine | HepG2 | Hepatocellular Carcinoma | MTT | 48 | 97 | [7] |
| Piperine | Hep3B | Hepatocellular Carcinoma | MTT | 48 | 58 | [7] |
| Piperine | AML12 | Non-cancerous Hepatocyte | MTT | 48 | 184 | [7] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Piperidone Derivatives
| Compound | Target/Assay | IC50 | Reference |
| AM-8553 (1) | HTRF binding assay | 1.1 nM | [8] |
| Compound 2 | HTRF binding assay | 2 nM | [8] |
| Compound 3 | HTRF binding assay | 1 nM | [8] |
| PD5 | Platelet Aggregation | 0.06 mM | [9] |
| PD3 | Platelet Aggregation | 80 mM | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol measures cell viability by assessing the metabolic activity of cells.[3][4]
Materials:
-
96-well cell culture plates
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include vehicle and negative controls.[3]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells.[3]
Materials:
-
96-well cell culture plates
-
This compound compound
-
LDH assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]
-
Assay Reaction: Add 50 µL of the LDH assay reaction mixture to each well.[3]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[3]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
Apoptosis (Annexin V-FITC) Assay
This assay detects apoptosis by staining for phosphatidylserine (B164497) on the outer leaflet of the plasma membrane.[3][6]
Materials:
-
Flow cytometry tubes
-
This compound compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound compound for the desired time.
-
Cell Collection: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3]
Visualizations
Signaling Pathways
This compound and its derivatives have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis.
Caption: Putative signaling pathways modulated by this compound derivatives.
Experimental Workflow: Cytotoxicity Assessment
The following diagram outlines a general workflow for assessing the cytotoxicity of a this compound compound.
Caption: General workflow for in vitro cytotoxicity assessment.
Troubleshooting Logic: Compound Precipitation
This diagram provides a logical approach to troubleshooting compound precipitation issues.
Caption: Troubleshooting guide for compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing by-product formation in the synthesis of 2,6-piperidinediones
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,6-piperidinedione scaffolds. The content focuses on identifying and mitigating common by-product formations to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for 2,6-piperidinediones?
A1: Common strategies include the cyclization of glutaric acid or glutaric anhydride (B1165640) with primary amines, and cascade reactions such as a Michael addition followed by an intramolecular cyclization.[1][2][3] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Q2: What is the most common by-product when synthesizing N-substituted 2,6-piperidinediones (glutarimides) from glutaric anhydride?
A2: The most prevalent by-product is the ring-opened monoamide, 4-(carbamoyl)butanoic acid derivative. This occurs due to incomplete cyclization or hydrolysis of the imide ring under certain pH conditions. Heating is often required to drive the reaction to the fully cyclized imide.
Q3: Can by-products from a Dieckmann condensation be an issue?
A3: Yes, for syntheses employing an intramolecular Dieckmann condensation, dimerization is a potential side reaction, particularly when attempting to form rings with more than seven members. The use of sterically hindered bases in aprotic solvents can help minimize these side reactions.
Q4: How can I monitor the progress of my reaction and identify by-products?
A4: Thin-layer chromatography (TLC) is a rapid method for monitoring reaction progress. For more detailed analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended. An HPLC system with a C18 column and a UV detector is a standard setup for these compounds.[4][5]
Troubleshooting Guide: Common Synthetic Routes
This section provides solutions to specific issues encountered during two primary synthetic routes.
Route A: Michael Addition / Intramolecular Imidation Cascade
This route typically involves the reaction of a substituted methyl acetate (B1210297) with an acrylamide (B121943) in the presence of a strong base.
Question: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis are often traced back to suboptimal reaction conditions, particularly the choice of base and solvent, as well as the reaction temperature.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) have been shown to be significantly more effective than other organic or inorganic bases.[1] If you are using bases like K2CO3, DBU, or NaH, consider switching to KOtBu.
-
Solvent Optimization: The reaction solvent profoundly impacts yield. Dimethylformamide (DMF) has been identified as a superior solvent for this reaction, delivering higher yields compared to toluene, EtOAc, hexane, MeOH, or MeCN.[1]
-
Temperature Control: This reaction is highly sensitive to temperature. Decreasing the initial reaction temperature can dramatically increase the yield. An optimized procedure involves stirring the reaction mixture at a low temperature (e.g., -20 °C) for an initial period before allowing it to warm to room temperature.[1]
The following table summarizes the impact of different bases and solvents on the yield of a model reaction between methyl phenylacetate (B1230308) and acrylamide.
| Entry | Base | Solvent | Temperature (°C) | Yield (%)[1] |
| 1 | K2CO3 | DMF | 25 | Trace |
| 2 | DBU | DMF | 25 | 10 |
| 3 | NaH | DMF | 25 | 21 |
| 4 | NaOtBu | DMF | 25 | 35 |
| 5 | KOtBu | DMF | 25 | 42 |
| 6 | KOtBu | Toluene | 25 | N.D. |
| 7 | KOtBu | EtOAc | 25 | N.D. |
| 8 | KOtBu | MeCN | 25 | 15 |
| 9 | KOtBu | DMF | 0 | 70 |
| 10 | KOtBu | DMF | -20 to 25 | 88 |
| N.D. = Not Detected |
Question: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could these be?
Answer: Unidentified side products could be the result of several processes, including polymerization of the acrylamide, self-condensation of the methyl acetate, or degradation of the product. A key strategy is to control the addition of reagents and maintain low temperatures.
Troubleshooting Workflow
Route B: Cyclization of Glutaric Anhydride with a Primary Amine
This is a common method for preparing N-substituted 2,6-piperidinediones (glutarimides). The primary challenge is ensuring complete cyclization and avoiding hydrolysis.
Question: My final product is contaminated with a more polar impurity that is difficult to remove. What is this by-product and how can I prevent its formation?
Answer: This common by-product is almost certainly the ring-opened intermediate, N-substituted 4-(carbamoyl)butanoic acid . Its formation is due to either incomplete cyclization or hydrolysis of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tarosdiscovery.com [tarosdiscovery.com]
Technical Support Center: Improving the Metabolic Stability of Piperidine-Containing Drug Candidates
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the development of piperidine-containing drug candidates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common metabolic pathways for piperidine-containing drugs?
A1: Piperidine (B6355638) moieties are susceptible to several metabolic transformations, primarily catalyzed by Cytochrome P450 (CYP) enzymes.[1][2] The most common pathways include:
-
N-dealkylation: This is a predominant metabolic route for many piperidine-containing drugs, especially 4-aminopiperidines, often catalyzed by CYP3A4 and CYP2D6.[1][3][4] This reaction involves the removal of an alkyl group attached to the piperidine nitrogen.
-
Ring Oxidation: Oxidation can occur at various positions on the piperidine ring. Alpha-oxidation (at the carbon adjacent to the nitrogen) can lead to the formation of lactams.[4] Hydroxylation can also occur at other positions on the ring (beta and gamma carbons).[5]
-
N-oxidation: The piperidine nitrogen itself can be oxidized.[4]
-
Ring Opening: In some cases, metabolic reactions can lead to the opening of the piperidine ring.[1][4]
Q2: My piperidine-containing compound shows high clearance in human liver microsomes. What are the first steps to troubleshoot this?
A2: High clearance in a microsomal stability assay suggests rapid metabolism. The first steps are to identify the "metabolic soft spot" and the enzymes involved.
-
Metabolite Identification: Use analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the structures of the major metabolites formed during the incubation.[5] This will pinpoint the site of metabolic liability on your molecule.
-
CYP Reaction Phenotyping: Perform incubations with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to determine which specific isozymes are responsible for the metabolism.[3][6][7] Alternatively, use selective chemical inhibitors for specific CYPs in your microsomal incubation.[3][6]
Q3: How can I block metabolism occurring directly on the piperidine ring?
A3: Once a metabolic soft spot on the ring is identified, several strategies can be employed:
-
Steric Hindrance: Introducing bulky substituents, such as a methyl group, adjacent to the site of oxidation can sterically hinder the enzyme's access and slow down metabolism.[8][9] For example, installing substituents at the 2 and/or 6 positions can block the metabolism of the piperidine ring.[9]
-
Deuteration: Replacing a carbon-hydrogen (C-H) bond at the metabolic site with a stronger carbon-deuterium (C-D) bond can slow the rate of metabolism.[10][11] This is known as the kinetic isotope effect. This strategy is most effective when C-H bond cleavage is the rate-limiting step of the metabolic transformation.[12]
-
Fluorination: The carbon-fluorine (C-F) bond is very strong and resistant to oxidative metabolism.[13] Strategically placing fluorine atoms at metabolically labile positions can effectively block oxidation.[13][14]
Q4: N-dealkylation is the major metabolic pathway for my compound. How can I improve its stability?
A4: To address N-dealkylation, you can modify the N-substituent or the local electronic environment:
-
Modify the N-Alkyl Group: Replace the metabolically labile alkyl group with a more stable one. For instance, replacing a linear alkyl chain with a cyclopropylmethyl group or incorporating heteroatoms can sometimes reduce the rate of N-dealkylation.
-
Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups near the piperidine nitrogen can decrease its basicity and reduce its affinity for the active site of metabolizing enzymes.
-
Bioisosteric Replacement: In some cases, replacing the entire piperidine ring with a bioisostere that is less prone to N-dealkylation, such as a tetrahydropyran (B127337) or certain spirocycles, can be a viable strategy.[15]
Q5: What are common bioisosteric replacements for a piperidine ring to improve metabolic stability?
A5: Bioisosteric replacement is a powerful strategy to improve metabolic stability while retaining desired pharmacological activity.[14] Common replacements for piperidine include:
-
Spirocycles: Structures like 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been shown to improve metabolic stability and solubility compared to the parent piperidine.[16][17][18]
-
Bridged Rings: Bicyclic structures like tropane (B1204802) can offer a more rigid conformation, which may improve stability.[8]
-
Heteroatom-Containing Rings: Replacing the piperidine with a morpholine (B109124) can block metabolism at the 4-position and may offer solubility advantages.[14][19] A tetrahydropyran ring can also be a suitable replacement, which may increase cell permeability.[15]
-
Azetidines: While smaller and more strained, azetidines can be considered as replacements, though their own metabolic stability must be carefully evaluated.[20]
Data on Metabolic Stability Improvement Strategies
The following tables summarize quantitative data from studies where modifications were made to improve the metabolic stability of piperidine-containing compounds.
Table 1: Effect of Bioisosteric Replacement on Metabolic Stability
| Parent Compound Moiety | Bioisosteric Replacement | Intrinsic Clearance (CLint) (µL/min/mg) | Fold Improvement | Reference |
| Piperidine | 1-Azaspiro[3.3]heptane | 14 | 2.3x | [16] |
| Piperidine | 2-Azaspiro[3.3]heptane | 32 | 1.0x (No improvement) | [16] |
| Piperidine | Tetrahydropyran | Data suggests improved stability and permeability | N/A | [15] |
Table 2: Effect of Deuteration on Metabolic Half-Life (t½)
| Compound Series | Modification | t½ in Human Liver Microsomes (min) | t½ in Rat Liver Microsomes (min) | Reference |
| sEH Inhibitor (Lead Cmpd 3) | None (Parent) | ~220 | 26 | [12] |
| sEH Inhibitor (Analog 3h) | Perdeuteration on Phenyl Ring | >240 | >60 | [12] |
| sEH Inhibitor (Analog 3i) | Perdeuteration on Phenyl Ring | >240 | >60 | [12] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison between different compound series should be made with caution.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a general procedure to determine the metabolic stability of a compound by measuring its disappearance over time when incubated with liver microsomes.[21][22][23]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (high and low clearance, e.g., Verapamil and Warfarin)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice.
-
Incubation Mixture Preparation: In a 96-well plate, prepare the main incubation mixture by adding phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is your T=0 time point for the reaction kinetics.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution to the respective wells.
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Calculation: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Metabolite Identification using LC-MS/MS
This protocol provides a general workflow for identifying metabolites of a piperidine-containing drug candidate after incubation with a metabolically active system.[5]
Materials:
-
Incubation samples from a metabolic stability assay (e.g., pooled 60-minute time point)
-
Control incubation samples (without NADPH or without compound)
-
High-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS)
-
Analytical column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Metabolite identification software
Methodology:
-
Sample Preparation: Process the incubation samples as described in Protocol 1 (quenching and centrifugation). Pool the supernatant from later time points (e.g., 30 and 60 minutes) to enrich the metabolite concentration.
-
Chromatographic Separation: Inject the prepared sample onto the LC system. Use a gradient elution method to separate the parent compound from its metabolites.
-
Mass Spectrometry Analysis: Analyze the eluent using the mass spectrometer in both full scan mode (to detect all ions) and tandem MS (MS/MS) mode. In MS/MS mode, the instrument isolates a parent ion of interest and fragments it to produce a characteristic fragmentation pattern.
-
Data Processing:
-
Compare the chromatograms of the test incubation with the control incubations to identify peaks that are unique to the active metabolism sample.
-
Determine the mass-to-charge ratio (m/z) of these unique peaks. A mass shift of +16 Da typically indicates hydroxylation, while a loss of an alkyl group indicates dealkylation.
-
Analyze the MS/MS fragmentation pattern of the potential metabolite and compare it to the fragmentation pattern of the parent drug. This helps in elucidating the site of modification. For example, a modification on the piperidine ring will alter the mass of fragments containing that ring.[5]
-
-
Structure Elucidation: Use the mass shift and fragmentation data to propose the structures of the metabolites.
Visual Guides
Caption: Common metabolic pathways for piperidine-containing drugs mediated by CYP450 enzymes.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Caption: Decision tree for selecting a strategy to improve metabolic stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 10. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 18. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. Metabolic Stability Assays [merckmillipore.com]
- 23. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting piperidione reactivity in multi-step organic synthesis
Welcome to the technical support center for piperidione chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound scaffolds in multi-step organic synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on a this compound ring?
A1: The primary reactive sites on a this compound ring are the nitrogen atom of the amine and the α-carbons adjacent to the carbonyl group. The nitrogen is nucleophilic and readily undergoes reactions like alkylation and acylation. The α-carbons are susceptible to deprotonation by a base, forming an enolate that can then react with electrophiles. The carbonyl group itself can undergo nucleophilic addition.
Q2: How does the choice of base affect the outcome of this compound reactions?
A2: The choice of base is critical and depends on the desired reaction. For N-alkylation, a weaker base like potassium carbonate (K₂CO₃) is often sufficient and safer to handle, though it may require higher temperatures.[1] Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are highly effective but can be more hazardous, generating hydrogen gas (NaH) or leading to highly exothermic reactions (KOtBu).[1] These stronger bases are typically used when C-alkylation or acylation at the α-carbon is desired.
Q3: What are the key stability concerns when working with this compound derivatives?
A3: this compound derivatives can be sensitive to strong acids and bases.[2] Under highly acidic conditions, piperidines can undergo hydrolysis, leading to degradation.[3] They are also susceptible to oxidation, especially by strong oxidizing agents like potassium permanganate, which can lead to ring-opening.[4] Long-term exposure to moisture can also lead to hydrolysis reactions.[4]
Troubleshooting Guides
Low Reaction Yield
Q: I am experiencing low yields in my N-alkylation of a this compound. What are the potential causes and solutions?
A: Low yields in N-alkylation reactions are a common issue.[5][6] Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.[5][7] Consider increasing the reaction time or temperature. Ensure you are using a slight excess of the alkylating agent (1.0 - 1.5 equivalents).[1]
-
-
Purity of Reagents:
-
Choice of Base and Solvent:
-
Solution: The base might not be strong enough to deprotonate the nitrogen effectively. Consider switching to a stronger base if using a weak one. The solvent also plays a crucial role; polar aprotic solvents like DMF or acetonitrile (B52724) are common choices.[1][8]
-
-
Product Loss During Work-up:
-
Solution: Ensure the product has fully precipitated before filtration if it is a solid. When performing extractions, ensure the pH is adjusted correctly to have the product in the organic layer. Use minimal amounts of cold solvent for washing precipitates to avoid dissolving the product.[5]
-
Troubleshooting Low N-Alkylation Yield Workflow
Caption: A flowchart for troubleshooting low yields in N-alkylation reactions.
Formation of Side Products
Q: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A: The formation of side products is often due to the high reactivity of the this compound scaffold.[6] Here are common side reactions and how to mitigate them:
-
Over-alkylation (Quaternary Ammonium Salt Formation): This occurs when the newly formed tertiary amine is further alkylated.
-
C-alkylation vs. N-alkylation: When using strong bases, deprotonation can occur at the α-carbon, leading to C-alkylation.
-
Solution: To favor N-alkylation, use milder bases like K₂CO₃ or Cs₂CO₃.[1] If C-alkylation is desired, a strong, non-nucleophilic base like LDA or NaHMDS at low temperatures is preferred to generate the enolate, followed by the addition of the electrophile.
-
-
Ring Opening: Under certain conditions, especially with strained or activated this compound rings, ring-opening can occur.
Common Side Reaction Pathways
Caption: Pathways for desired and side reactions of this compound.
Purification Challenges
Q: I am having difficulty purifying my this compound derivative. What are the best practices?
A: Purification of piperidine (B6355638) and this compound derivatives can be challenging due to their basic nature and sometimes similar polarities to byproducts.
-
Column Chromatography:
-
Tip: Silica gel is commonly used. Due to the basicity of the piperidine nitrogen, tailing on the column can be an issue. To mitigate this, a small amount of a volatile base like triethylamine (B128534) (e.g., 0.5-1%) can be added to the eluent system.
-
-
Recrystallization:
-
Tip: If the product is a solid, recrystallization is an excellent method for purification.[5] Common solvent systems include ethanol/water or isopropanol.
-
-
Acid-Base Extraction:
-
Tip: Utilize the basicity of the nitrogen for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the piperidine nitrogen, moving it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted into an organic solvent.
-
Data Presentation
Table 1: Common Bases for N-Alkylation of Piperidiones[1]
| Base | Common Solvents | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | Highly reactive, generates H₂ gas. Requires inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Weaker base, often requires higher temperatures. Safer. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | More soluble and effective than K₂CO₃ at lower temperatures. |
| Potassium t-butoxide (KOtBu) | THF | Very strong base, can lead to rapid, exothermic reactions. |
Table 2: Typical Parameters for N-Alkylation of Piperidin-2-one[1]
| Parameter | Typical Range | Notes |
| Piperidin-2-one Conc. | 0.1 - 1.0 M | Higher concentrations can increase reaction rate and exothermicity. |
| Alkylating Agent Equiv. | 1.0 - 1.5 | A slight excess is often used to ensure complete conversion. |
| Base Equiv. | 1.0 - 2.0 | Depends on the strength of the base and reaction conditions. |
| Temperature | 0 °C to 80 °C | Lower temperatures are preferred for managing exotherms. |
| Addition Time | 30 min - 4 hours | Slower addition is crucial for controlling exotherms. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation via Reductive Amination[7]
This protocol is suitable for the N-alkylation of piperidines with aldehydes or ketones.
-
Reaction Setup: Dissolve the piperidine starting material (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Addition of Aldehyde: Add the desired aldehyde (1.0-1.2 eq.) to the solution. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (B8407120) (1.2-1.5 eq.) to the reaction mixture in portions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or DCE.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for N-Acylation[9]
This protocol describes the acylation of a piperidine nitrogen using an acyl chloride or anhydride.
-
Reaction Setup: Dissolve the piperidine starting material (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in a chlorinated solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C. Add the acylating agent (e.g., acyl chloride or anhydride) (1.0-1.1 eq.) dropwise to control the exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography or recrystallization.
Logical Relationship for Choosing an Acylation vs. Alkylation Protocol
Caption: Decision tree for selecting a functionalization protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-428314) | 77-03-2 [evitachem.com]
- 3. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.de [thieme-connect.de]
Technical Support Center: Optimization of Analytical Methods for Resolving Piperidione Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical separation of piperidione isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most effective analytical techniques for resolving this compound isomers?
A1: The most prevalent and successful methods for resolving this compound isomers, which include enantiomers, diastereomers, and structural isomers, are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold standards, particularly when using Chiral Stationary Phases (CSPs) for separating enantiomers and diastereomers.[1][][3][4] For structural isomers, HPLC, SFC, and Gas Chromatography-Mass Spectrometry (GC-MS) are effective. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also highly valuable for both separation and sensitive detection.[5][6]
Q2: Which type of chromatographic column is best suited for separating this compound enantiomers?
A2: For the chiral separation of enantiomers, polysaccharide-based Chiral Stationary Phases (CSPs) are highly recommended as a starting point. Columns such as Chiralpak® and Chiralcel® (e.g., IA, AD-H, OD-H) have demonstrated excellent performance in resolving various piperidine (B6355638) and this compound derivatives.[1][7][8] Protein-based CSPs can also be effective, and it is often necessary to screen a selection of different CSPs to find the optimal one for a specific pair of enantiomers.[1]
Q3: What are typical mobile phase compositions for separating this compound isomers?
A3: Mobile phase selection is critical and depends on the chromatographic mode:
-
Normal-Phase HPLC: A mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as ethanol (B145695) or isopropanol (B130326) is common.[1]
-
Supercritical Fluid Chromatography (SFC): Supercritical CO2 is used as the main mobile phase, with an organic modifier, typically an alcohol like methanol (B129727) or ethanol.[][9]
-
Reversed-Phase HPLC: A mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol is used.
For basic compounds like piperidiones, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase is often crucial for improving peak shape and reducing tailing.[1][10]
Q4: Is derivatization required for the analysis of this compound isomers?
A4: Derivatization is not always necessary but can be a powerful strategy in several scenarios:
-
Enhance Detection: If the this compound isomer lacks a strong UV chromophore, derivatization with a UV-active agent can significantly improve detection sensitivity.[1][7] For example, piperidin-3-amine (B1201142) has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) for chiral HPLC analysis.[7]
-
Improve Separation: Reacting enantiomers with a chiral derivatizing agent to form diastereomers can enable their separation on a standard, achiral HPLC column.[1][11][12]
-
Improve Volatility for GC: Derivatization can be used to increase the volatility of this compound isomers for analysis by Gas Chromatography (GC).
Q5: How does temperature impact the chiral separation of this compound isomers?
A5: Temperature is a critical parameter that can significantly influence retention times, selectivity, and resolution in chiral chromatography.[1] An increase in column temperature often leads to a decrease in the retention factor, separation factor, and resolution.[1] Therefore, it is essential to use a column oven for precise temperature control and to investigate the effect of different temperatures during method development to find the optimal condition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the separation of this compound isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Inadequate temperature control. | 1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).[1]2. Systematically vary the ratio of the mobile phase components. Evaluate different alcohol modifiers (e.g., ethanol, isopropanol).[1]3. Use a column oven to ensure stable temperature and evaluate a range of temperatures (e.g., 10°C to 40°C). |
| Peak Tailing | 1. Strong secondary interactions between the basic this compound analyte and acidic sites on the silica (B1680970) support.2. Inappropriate mobile phase pH. | 1. Add a basic modifier to the mobile phase. For basic analytes like this compound derivatives, add a small amount of diethylamine (DEA) or triethylamine (B128534) (TEA) (e.g., 0.1% - 0.5% v/v).[10]2. Ensure the mobile phase pH is within the stable range for the column. |
| Long Retention Times / Broad Peaks | 1. Mobile phase is too "weak" (insufficient elution strength).2. Low mobile phase flow rate. | 1. For normal phase, increase the percentage of the polar modifier (e.g., ethanol) in the mobile phase.[1]2. For SFC, increase the percentage of the alcohol co-solvent.[10]3. Increase the flow rate, but monitor the effect on resolution and system backpressure. |
| Poor Sensitivity | 1. Analyte lacks a strong chromophore for UV detection.2. Low analyte concentration in the sample. | 1. Consider pre-column derivatization with a UV-active reagent to enhance detection.[7]2. If using mass spectrometry (MS), optimize the ionization source parameters.3. Increase the injection volume or the sample concentration if possible. |
| Irreproducible Results (Varying Retention Times) | 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Column degradation or contamination. | 1. Use a column oven to ensure a stable and consistent temperature.[1]2. Prepare fresh mobile phase for each analysis set and ensure accurate measurements of all components.3. Use a guard column to protect the analytical column. Flush the column regularly. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Enantiomers
-
Sample Preparation: Dissolve the sample at a concentration of 1-2 mg/mL in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.[1]
-
Initial Column Screening:
-
Columns: Screen several polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H).[1][10]
-
Mobile Phase: Start with a standard mobile phase such as n-hexane/ethanol (e.g., 90:10 v/v) containing 0.1% DEA.[1]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[1]
-
Temperature: Maintain the column oven temperature at 30°C.[1]
-
Detection: Set the UV detection wavelength to a suitable value (e.g., 225 nm).[1]
-
-
Method Optimization:
-
Based on the initial screening, select the column that provides the best selectivity.
-
Optimize the mobile phase by varying the ratio of n-hexane to the alcohol modifier (e.g., from 95:5 to 70:30).
-
If peak shape is poor, adjust the concentration of DEA (e.g., up to 0.5%).[10]
-
Optimize the column temperature to maximize resolution.
-
Protocol 2: Chiral SFC Method Development for this compound Diastereomers
-
Sample Preparation: Dissolve the diastereomeric mixture in the initial mobile phase at a concentration of 1 mg/mL. Filter the sample.[10]
-
Initial Screening Conditions:
-
Columns: Screen polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H).[10]
-
Mobile Phase: Start with a gradient of 5% to 40% methanol (containing 0.1% DEA) in CO2 over 10 minutes.[10]
-
Flow Rate: 3 mL/min.[10]
-
Back Pressure: Maintain a constant back pressure (e.g., 150 bar).
-
Detection: UV at a suitable wavelength.[10]
-
-
Method Optimization:
-
Select the column showing the best initial separation.
-
Optimize the mobile phase by running isocratic methods with varying percentages of the alcohol co-solvent.[10]
-
Adjust the concentration of the basic additive (e.g., DEA up to 0.5%) if peak shape is poor.[10]
-
Optimize flow rate and temperature to further improve resolution and reduce run time.[10]
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the successful separation of piperidine derivatives, which are structurally related to piperidiones.
Table 1: HPLC Method Parameters for Chiral Piperidine Derivative Separation [1][7]
| Parameter | Condition 1: Piperidine-3-Carboxylic Acid Derivative[1] | Condition 2: Derivatized Piperidin-3-Amine[7] |
| Column | Chiralpak IA | Chiralpak AD-H |
| Mobile Phase | n-Hexane / Ethanol (70:30 v/v) | Ethanol with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 30°C | Ambient |
| Detection | UV at 225 nm | UV at 228 nm |
| Injection Volume | 10 µL | Not Specified |
| Resolution (Rs) | > 1.5 (implied by baseline separation) | > 4.0 |
Table 2: LC-MS/MS Parameters for General Piperidine Compound Analysis [6]
| Parameter | Value |
| Linearity Range | 0.03 - 400 ng/mL (R² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
Visualized Workflows
Caption: General workflow for developing a chiral HPLC/SFC separation method.
Caption: Logical troubleshooting workflow for chromatographic peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selvita.com [selvita.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Piperidione and Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) and piperidione scaffolds are fundamental building blocks in medicinal chemistry, each conferring distinct physicochemical properties that influence the biological activity of their derivatives. This guide provides an objective comparison of the performance of these two heterocyclic systems, with a focus on their anticancer activities, supported by experimental data.
Introduction to the Scaffolds
Piperidine , a six-membered heterocycle with a single nitrogen atom, is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural alkaloids.[1] Its saturated, flexible ring system allows for diverse substitution patterns, making it a "privileged scaffold" in drug design. The presence of the piperidine moiety can enhance metabolic stability, improve pharmacokinetic properties, and facilitate transport across biological membranes.[2]
This compound , specifically the common 4-piperidone (B1582916) isomer, is a derivative of piperidine featuring a ketone functional group within the ring.[3] This carbonyl group introduces polarity and planarity, offering different possibilities for molecular interactions and serving as a key intermediate for further chemical modifications, such as the synthesis of 3,5-bis(ylidene)-4-piperidones which act as curcumin (B1669340) mimics.[4]
Comparative Biological Activity: Anticancer Potency
The following tables summarize the in vitro cytotoxic activities of various piperidine and this compound derivatives against a range of human cancer cell lines. While direct comparisons of identically substituted analogs are limited in the literature, this data provides a valuable overview of the potency achieved with each scaffold.
Table 1: Cytotoxic Activity of Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | Activity (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | IC₅₀: 0.8 ± 0.04 | [5] |
| MDA-MB-231 | Breast (ER-) | IC₅₀: 1.2 ± 0.12 | [5] | |
| Compound 17a | PC3 | Prostate | IC₅₀: 0.81 | [5][6] |
| MGC803 | Gastric | IC₅₀: 1.09 | [5] | |
| MCF-7 | Breast | IC₅₀: 1.30 | [5] | |
| Compound 16 | 786-0 | Kidney | GI₅₀: 0.4 (µg/mL) | [5][7] |
| HT29 | Colon | GI₅₀: 4.1 (µg/mL) | [5][7] | |
| NCI/ADR-RES | Ovarian (Resistant) | GI₅₀: 17.5 (µg/mL) | [5][7] | |
| Piperine | K562 | Leukemia | IC₅₀: ~50-100 | [8] |
| Lucena-1 | Leukemia (MDR) | IC₅₀: ~50-100 | [8] |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition concentration.
Table 2: Cytotoxic Activity of this compound Derivatives
| Derivative Class | Cancer Cell Line | Cell Type | Activity | Reference |
| Furfurylidene 4-piperidones (2d, 3d) | Molt-4 | Leukemia | Significant Cytotoxicity | [3] |
| HCT-116 | Colon | Potent Cytotoxicity | [3] | |
| 3,5-bis(ylidene)-4-piperidones | HCT116 | Colon | High Potency | [4] |
| MCF7 | Breast | High Potency | [4] | |
| A431 | Skin | High Potency | [4] |
Mechanisms of Action and Signaling Pathways
The anticancer effects of piperidine and this compound derivatives are mediated through various mechanisms, often involving the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.
Piperidine Derivatives
Many piperidine-containing compounds exert their effects by inducing apoptosis. For instance, Compound 17a has been shown to decrease the expression of anti-apoptotic proteins like BCL-2 while increasing the levels of pro-apoptotic proteins such as BAX.[9] This shift in the BAX/BCL-2 ratio leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.[5] The natural alkaloid piperine has been shown to modulate multiple oncogenic signaling pathways, including PI3K/Akt/mTOR, STAT3, and NF-κB, leading to cell cycle arrest and apoptosis.[10]
This compound Derivatives
Certain classes of this compound derivatives have distinct mechanisms of action. For example, 3,5-bis(ylidene)-4-piperidones have been reported to act as topoisomerase II-α inhibitors .[4] Topoisomerase II-α is a crucial enzyme for DNA replication and transcription. Its inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, cell death. This mechanism is different from many of the piperidine derivatives that primarily target apoptosis signaling pathways.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds relies on standardized in vitro assays.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Plating: Tumor cells are seeded in 96-well plates (100 µL/well) and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: Cells are exposed to various concentrations of the test compound (e.g., 0.25–250 µg/mL) and incubated for 48 hours.[7]
-
Fixation: The cells are fixed in situ by gently adding 50% trichloroacetic acid and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. 100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.
-
Absorbance Measurement: The bound stain is solubilized with 10 mM Tris base, and the absorbance is read on a plate reader at 540 nm. The GI₅₀ value is determined from dose-response curves.[7]
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[5][11]
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. Plates are incubated for a specified period (e.g., 48 or 72 hours).[8][11]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[5][11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curves.[5]
Conclusion
Both piperidine and this compound scaffolds serve as excellent starting points for the development of potent anticancer agents. The choice between these two heterocycles is contingent on the specific biological target and the desired therapeutic outcome.
-
Piperidine derivatives have demonstrated broad applicability, with numerous examples showing high potency against various cancer types. Their mechanisms often involve the modulation of well-established apoptosis and survival pathways, such as PI3K/Akt.
-
This compound derivatives , particularly the 3,5-bis(ylidene)-4-piperidones, offer a distinct mechanistic advantage by targeting enzymes essential for DNA replication, like topoisomerase II-α. The presence of the carbonyl group and the conjugated system in these derivatives are key to this activity.
Further structure-activity relationship (SAR) studies involving the direct comparison of analogously substituted piperidines and piperidiones are warranted to fully elucidate the contribution of the core heterocyclic ring to the observed biological activity and to guide the rational design of next-generation therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Piperidone Synthesis Routes for the Modern Researcher
For researchers, scientists, and professionals in drug development, the efficient synthesis of the piperidone core is a critical step in the creation of a vast array of pharmaceuticals and biologically active compounds. This guide provides a comprehensive, data-driven comparison of the most common and effective routes for piperidone synthesis, offering a clear overview of their respective strengths and weaknesses to aid in methodological selection.
This comparative analysis delves into the experimental details of several key synthetic strategies, including the Dieckmann Condensation, Petrenko-Kritschenko Piperidone Synthesis, Guareschi-Thorpe Condensation, Hantzsch Dihydropyridine (B1217469) Synthesis, Catalytic Hydrogenation of Pyridines, and the Mannich Reaction. By presenting quantitative data in a standardized format, alongside detailed experimental protocols and mechanistic diagrams, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic goals.
Comparative Analysis of Key Piperidone Synthesis Routes
The following table summarizes the quantitative data for various piperidone synthesis methods. It is important to note that reaction conditions and yields can vary significantly based on the specific substrate and scale of the reaction. The data presented here is intended to provide a comparative baseline.
| Synthesis Route | Target Piperidone | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Dieckmann Condensation | N-Benzyl-4-piperidone | Benzylamine, Methyl acrylate | Sodium metal, Toluene (B28343), HCl | ~11 hours | Reflux (Toluene), Reflux (HCl) | 78.4 | [1] |
| Petrenko-Kritschenko | Symmetrical 4-piperidones | Aldehydes, Amines, Diesters of acetonedicarboxylic acid | Typically base-catalyzed | Varies | Room Temperature | Varies | [2][3] |
| Guareschi-Thorpe | 3-Cyano-4,6-dimethyl-2-pyridone | Cyanoacetamide, Acetylacetone (B45752) | KOH, Ethanol (B145695) | 4 hours | 80 | 61-79 | [4] |
| Hantzsch Synthesis | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | Paraformaldehyde, Ethyl acetoacetate (B1235776), Ammonium (B1175870) acetate (B1210297) | Ethanol | 15 minutes | Reflux | 79 | [5] |
| Catalytic Hydrogenation | Piperidine (B6355638) | Pyridine (B92270) | PtO2, Acetic acid | 6-10 hours | Room Temperature | High | [6] |
| Mannich Reaction | N-Benzyl-4-piperidone | Benzylamine, Paraformaldehyde, Acetone | HCl, Ethanol | Not specified | Reflux | Not specified |
Detailed Experimental Protocols and Reaction Mechanisms
For each of the major synthetic routes, a detailed experimental protocol for a representative piperidone synthesis is provided below, followed by a Graphviz diagram illustrating the reaction pathway or experimental workflow.
Dieckmann Condensation: Synthesis of N-Benzyl-4-piperidone
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. This method is a classic and reliable route to 4-piperidones.
Experimental Protocol:
-
To a 250 mL dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.
-
Heat the mixture to reflux with stirring.
-
Add 1 mL of anhydrous methanol, followed by the slow, dropwise addition of 28 g of N,N-bis(β-propionate methyl ester) benzylamine.
-
After the addition is complete, continue to reflux for 6 hours. During this time, add an additional 100 mL of anhydrous toluene in batches.
-
Cool the reaction to room temperature and extract the mixture with 150 mL of 25% (mass fraction) hydrochloric acid solution.
-
Reflux the aqueous layer in an oil bath for 5 hours.
-
Cool the reaction mixture and neutralize to a pH of approximately 8.5 with a 35% NaOH solution while stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.
-
Remove the ethyl acetate by distillation, and distill the remaining residue under reduced pressure to obtain 1-benzyl-4-piperidone as a light yellow oily liquid (Yield: 14.8 g, 78.4%).[1]
Petrenko-Kritschenko Piperidone Synthesis
This multicomponent reaction provides a straightforward route to symmetrically substituted 4-piperidones. It involves the condensation of two equivalents of an aldehyde with an amine and a diester of acetonedicarboxylic acid.
Experimental Protocol:
A general procedure involves dissolving the amine or ammonium acetate in glacial acetic acid, followed by the addition of the aldehyde and ketone. The reaction often proceeds rapidly at room temperature, and the product can be isolated by precipitation or extraction. Yields are generally satisfactory.
Guareschi-Thorpe Condensation: Synthesis of 3-Cyano-2-pyridone Derivatives
The Guareschi-Thorpe condensation is a versatile method for the synthesis of substituted 2-pyridones, which can be precursors to 2-piperidones. The reaction typically involves the condensation of a cyanoacetamide with a β-dicarbonyl compound.
Experimental Protocol:
-
A mixture of the appropriate cyanoacetamide derivative (0.006 mol) and acetylacetone (0.006 mol) is prepared in approximately 10 mL of ethanol.
-
A catalytic amount of potassium hydroxide (B78521) is added to the mixture.
-
The reaction mixture is stirred and refluxed at 80 °C for 4 hours, with the reaction progress monitored by TLC.
-
After cooling, the precipitate that forms is collected by filtration and washed with ethanol to yield the desired 3-cyano-2-pyridone derivative. Yields are reported to be in the range of 61-79%.[4]
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines and then reduced to piperidines. The initial dihydropyridine synthesis is often high-yielding and operationally simple.
Experimental Protocol for Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate:
-
In a suitable reaction vessel, combine paraformaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol as a solvent.
-
Reflux the mixture for 15 minutes.
-
After cooling, the product, diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, can be isolated by filtration as a canary yellow powder (Yield: 79%).[5]
Conversion to a piperidone would require subsequent oxidation to the corresponding pyridine, followed by hydrolysis, decarboxylation, and reduction of the pyridine ring.
Catalytic Hydrogenation of Pyridines
The direct reduction of pyridines to piperidines is a highly efficient and atom-economical method. While complete reduction to the piperidine is common, careful control of reaction conditions can allow for the isolation of piperidone intermediates, particularly when starting with hydroxypyridines.
Experimental Protocol for Hydrogenation of Substituted Pyridines:
-
A solution of the substituted pyridine (1.0 g) in acetic acid (5 mL) is prepared.
-
A catalytic amount of PtO2 (5 mol%) is added.
-
The mixture is subjected to H2 gas pressure (typically 50-70 bar).
-
The reaction is stirred at room temperature for 6-10 hours.
-
After the reaction is complete, it is quenched with NaHCO3 and extracted with ethyl acetate.
-
The organic layer is filtered, dried, and the solvent is evaporated to yield the piperidine derivative.[6]
Mannich Reaction
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. This reaction is particularly useful for the synthesis of 4-piperidones.
Experimental Protocol:
A general procedure involves the reaction of an amine, a non-enolizable aldehyde (like formaldehyde), and a ketone with two α-hydrogens (like acetone). The reaction is typically carried out in an acidic medium. The resulting Mannich base can then undergo an intramolecular cyclization to form the 4-piperidone ring.
Conclusion
The choice of the optimal synthesis route for a piperidone derivative is a multifaceted decision that depends on the desired substitution pattern, scale of the reaction, available starting materials, and the specific requirements for purity and yield.
-
The Dieckmann Condensation remains a robust and high-yielding method for the synthesis of 4-piperidones from acyclic diesters.
-
The Petrenko-Kritschenko Synthesis offers a convergent and efficient route to symmetrically substituted 4-piperidones in a single step.
-
The Guareschi-Thorpe Condensation provides access to functionalized 2-pyridones, which are valuable intermediates for 2-piperidone (B129406) derivatives.
-
The Hantzsch Synthesis , while requiring multiple steps to reach a simple piperidone, is a powerful tool for creating highly substituted dihydropyridine and pyridine scaffolds.
-
Catalytic Hydrogenation is the most direct route from pyridines to piperidines and can be adapted for piperidone synthesis, offering high atom economy.
-
The Mannich Reaction is a versatile three-component reaction that provides a modular approach to the synthesis of 4-piperidones.
By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate synthetic strategy to efficiently access the piperidone scaffolds required for their drug discovery and development endeavors.
References
In Vivo Validation of Piperidinone Derivatives as Anticancer Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo anticancer activity of emerging piperidinone derivatives against established alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams of implicated signaling pathways and experimental workflows.
The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Piperidinone derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines. This guide delves into the in-vivo validation of these derivatives, presenting a comparative analysis of their performance and a detailed look at the experimental protocols used to evaluate their therapeutic potential.
Comparative Efficacy of Piperidinone Derivatives in Preclinical Models
The following tables summarize the in-vivo anticancer activity of selected piperidinone derivatives from recent preclinical studies, offering a direct comparison of their efficacy against the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cancer Model | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Comparator | TGI of Comparator | Reference |
| Compound 5c | Hepatocellular Carcinoma (HepG2) | Balb/c Nude Mice | Not specified | Effective suppression | Doxorubicin | Not specified | [1] |
| Compound 23 | Osteosarcoma (SJSA-1) | Athymic Nude Mice | 100 mg/kg, oral, once daily | 96% | Vehicle Control | - | [2] |
| 50 mg/kg, oral, twice daily | 82% | Vehicle Control | - | [2] | |||
| DiFiD | Pancreatic Cancer | Xenograft Mice | Intraperitoneal injection (dose not specified) | Significant suppression | Vehicle Control | - | [3] |
Detailed Experimental Protocols
Reproducibility and standardization are paramount in preclinical research. Below are detailed methodologies for the key in-vivo experiments cited in this guide.
Hepatocellular Carcinoma (HepG2) Xenograft Model for Compound 5c Evaluation[1]
-
Cell Line: Human hepatocellular carcinoma cell line, HepG2.
-
Animal Model: Seven-week-old female Balb/c nude mice, weighing 19-21 grams.
-
Tumor Inoculation: 0.2 mL of HepG2 cell suspension (1 x 10^7 cells/mL) was inoculated subcutaneously into the left axilla of each mouse.
-
Treatment Groups:
-
Vehicle Control
-
Compound 5c
-
Doxorubicin (Positive Control)
-
Curcumin (Positive Control)
-
-
Drug Administration: The route, dose, and schedule of administration for the test and control compounds were not specified in the available abstract.
-
Efficacy Evaluation: Tumor growth was monitored throughout the study. The primary endpoint was the suppression of tumor growth. Animal body weight was also monitored to assess toxicity.
Osteosarcoma (SJSA-1) Xenograft Model for Compound 23 Evaluation[2]
-
Cell Line: Human osteosarcoma cell line, SJSA-1.
-
Animal Model: Athymic nude mice.
-
Tumor Inoculation: Subcutaneous implantation of SJSA-1 cells.
-
Treatment Groups:
-
Vehicle Control
-
Compound 23 (50, 100, or 200 mg/kg, once daily, oral gavage)
-
Compound 23 (50 or 100 mg/kg, twice daily, oral gavage)
-
-
Efficacy Evaluation: Tumor growth inhibition was the primary measure of efficacy.
-
Pharmacodynamic Endpoint: Induction of p21 mRNA in tumor tissue was assessed to confirm on-target pathway activation.
Pancreatic Cancer Xenograft Model for DiFiD Evaluation[3]
-
Cell Line: Pancreatic cancer cell line (specific line not detailed in the abstract).
-
Animal Model: Xenograft mice.
-
Drug Administration: Intraperitoneal injection. The exact dose and schedule were not specified.
-
Efficacy Evaluation: Suppression of tumor growth was the primary endpoint.
-
Angiogenesis Assessment: Reduction in CD31 positive blood vessels was measured to evaluate the anti-angiogenic effect of the compound.
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the experimental processes and molecular mechanisms, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperidione-Based Curcumin Mimics: A Leap Forward in Bioavailability and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Curcumin (B1669340), the golden polyphenol from turmeric, has long been a subject of intense scientific scrutiny for its pleiotropic therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. However, the clinical translation of curcumin has been significantly hampered by its notoriously poor oral bioavailability, stemming from low aqueous solubility, rapid metabolism, and poor absorption. To surmount these challenges, medicinal chemists have engineered a new generation of curcuminoids, with piperidione-based mimics emerging as a particularly promising class of compounds. These synthetic analogues are designed to retain the pharmacophore of curcumin while exhibiting enhanced pharmacokinetic profiles and, in many cases, superior biological activity.
This guide provides a comprehensive comparison of this compound-based curcumin mimics with their natural counterpart, focusing on bioavailability, supported by experimental data. We delve into the detailed methodologies of key experiments and visualize the intricate signaling pathways modulated by these novel compounds.
Enhanced Bioavailability: A Quantitative Comparison
The primary advantage of this compound-based curcumin mimics lies in their significantly improved bioavailability. A pivotal preclinical study investigating the pharmacokinetics of 3,5-bis[(2-fluorophenyl)methylene]-4-piperidinone acetate (B1210297) (EF24), a prominent this compound-based mimic, in mice revealed a stark contrast to the known poor absorption of curcumin.[1][2] While curcumin's oral bioavailability is often reported to be less than 1% in animal models, EF24 demonstrated a remarkable 60% oral bioavailability.[2]
| Compound | Animal Model | Dose (Oral) | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Oral Bioavailability (%) | Terminal Elimination Half-life (t1/2) | Plasma Clearance | Reference |
| EF24 | CD2F1 Mice | 10 mg/kg | ~1000 nM | 3 min | 60 | 73.6 min | 0.482 L/min/kg | [2] |
| Curcumin | Sprague-Dawley Rats | 2 g/kg | 1.35 ± 0.23 µg/mL (~3.6 µM) | 0.83 h | <1 | - | - | [3] |
| Curcumin with Piperine (B192125) | Sprague-Dawley Rats | 2 g/kg Curcumin + 20 mg/kg Piperine | - | - | Increased by 154% | - | - | [4] |
| Curcumin with Piperine | Human Volunteers | 2 g Curcumin + 20 mg Piperine | 0.18 ± 0.16 µg/ml (~0.48 µM) | 0.75 h | Increased by 2000% | - | - | [5] |
Note: Direct head-to-head comparative studies of curcumin and EF24 under identical experimental conditions are limited. The data for curcumin and curcumin with piperine are provided as a general reference to highlight the significant improvement offered by EF24. It is important to consider the differences in animal models and dosing when interpreting these values.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments.
Pharmacokinetic Study of EF24 in Mice[2]
-
Animal Model: Male CD2F1 mice were used for the study.
-
Drug Administration:
-
Oral Administration: A 10 mg/kg dose of EF24 was administered orally to the mice. While the specific vehicle was not detailed in the abstract, a common method for oral administration in mice involves dissolving the compound in a suitable vehicle like a mixture of polyethylene (B3416737) glycol (PEG), ethanol, and water, and administering it via oral gavage.
-
-
Blood Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile of EF24.
-
Sample Analysis:
-
Method: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was employed for the quantification of EF24 in plasma samples.
-
Sample Preparation: Plasma proteins were precipitated using methanol (B129727).
-
Chromatography: Reverse-phase High-Performance Liquid Chromatography (HPLC) with a gradient elution using an aqueous methanol mobile phase containing 0.1% formic acid was used for separation.
-
Mass Spectrometry: Detection was carried out using positive electrospray ionization (ESI) monitoring the m/z 312 > 149 transition for EF24.
-
Linearity: The assay demonstrated linearity over a concentration range of 7.8-1000 nM.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using a non-compartmental or compartmental model to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Signaling Pathway Modulation
This compound-based curcumin mimics exert their potent biological effects by modulating key cellular signaling pathways implicated in inflammation and cancer. These mimics often demonstrate superior inhibitory activity on these pathways compared to curcumin.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Its aberrant activation is a hallmark of many chronic diseases, including cancer. This compound-based mimics, such as EF24 and EF31, have been shown to be potent inhibitors of this pathway.[1][6]
Caption: Inhibition of the NF-κB signaling pathway by EF24.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is frequently observed in various cancers. Curcumin and its analogues have been shown to target this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
MAPK/Erk Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway is another fundamental signaling cascade that governs cell proliferation, differentiation, and survival. It is often hyperactivated in cancer.
Caption: Inhibition of the MAPK/Erk signaling pathway.
Conclusion
This compound-based curcumin mimics represent a significant advancement in the quest to unlock the full therapeutic potential of curcuminoids. The enhanced oral bioavailability, exemplified by compounds like EF24, addresses the primary obstacle that has long hindered the clinical development of curcumin. Furthermore, the potent modulation of key signaling pathways, often exceeding the activity of curcumin itself, underscores the promise of these synthetic analogues as next-generation therapeutic agents. The data and experimental details provided in this guide offer a solid foundation for researchers and drug development professionals to build upon, fostering further investigation into this exciting class of molecules. As research progresses, this compound-based curcumin mimics hold the potential to translate the ancient wisdom of turmeric into modern, evidence-based medicine.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Mouse pharmacokinetics and metabolism of the curcumin analog, 4-Piperidione,3,5-bis[(2-fluorophenyl)methylene]-acetate(3E,5E) (EF-24; NSC 716993) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voluntary oral administration of drugs in mice [protocols.io]
- 5. Anticarcinogenic Potency of EF24: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Ascendancy of Piperidione Analogs: A Comparative Analysis Against Standard-of-Care in Hematological Malignancies
For Immediate Release
In the landscape of targeted cancer therapy, piperidione analogs, notably lenalidomide (B1683929) and pomalidomide (B1683931), have emerged as pivotal players in the management of multiple myeloma and myelodysplastic syndromes. These immunomodulatory agents, derived from thalidomide, exhibit a unique mechanism of action that distinguishes them from established standard-of-care drugs such as the proteasome inhibitors bortezomib (B1684674) and carfilzomib (B1684676). This guide provides a comprehensive comparison of the efficacy of these this compound analogs against standard-of-care therapies, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The therapeutic efficacy of this compound analogs and proteasome inhibitors stems from their distinct molecular targets and downstream effects on cancer cell survival and proliferation.
This compound Analogs (Lenalidomide and Pomalidomide): These agents function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, they alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these factors results in a dual effect: direct cytotoxicity to myeloma cells and immunomodulation through the enhancement of T-cell and Natural Killer (NK) cell activity.[4][5]
Proteasome Inhibitors (Bortezomib and Carfilzomib): These drugs directly target the 26S proteasome, a cellular machinery responsible for degrading ubiquitinated proteins.[2][6] Bortezomib is a reversible inhibitor, while carfilzomib binds irreversibly to the proteasome.[6][7] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis in cancer cells.[2][6]
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the IC50 values for this compound analogs and standard-of-care proteasome inhibitors across various multiple myeloma cell lines. It is important to note that these values can vary between studies due to different experimental conditions.
| Drug | Cell Line | IC50 (nM) | Reference |
| This compound Analogs | |||
| Lenalidomide | MM.1S | 1604 | [8] |
| NCI-H929 | 3284 | [8] | |
| RPMI-8226 | 8123 | [8] | |
| U266 | >10,000 | [9] | |
| KMS-12-BM | 475 | [8] | |
| L-363 | 2691 | [8] | |
| Pomalidomide | RPMI-8226 | 8000 | [5] |
| OPM2 | 10000 | [5] | |
| MM.1S | 8.7 (DC50) | [10] | |
| Standard-of-Care | |||
| Bortezomib | MM.1S | 9 | [11] |
| RPMI-8226 | 15.9 | [12] | |
| U266 | 7.1 | [12] | |
| KMS-18 | 28-504 (1h exposure) | [13] | |
| KMS-12-BM | 28-504 (1h exposure) | [13] | |
| Carfilzomib | MM.1S | 6.2 | [14] |
| RPMI-8226 | 10.73 (µM) | [15] | |
| NCI-H929 | 31.6 | [14] | |
| U266 | IC50 not specified | [14] | |
| MOLP-8 | 12.2 (µM) | [15] | |
| OPM-2 | 15.97 (µM) | [15] |
Clinical Efficacy: Navigating the Treatment Landscape
Clinical trials provide the ultimate assessment of a drug's efficacy and safety in patients. The following sections summarize key findings from clinical studies comparing this compound analogs with standard-of-care drugs in multiple myeloma and myelodysplastic syndromes.
Multiple Myeloma
In newly diagnosed multiple myeloma patients not intended for immediate stem cell transplant, the combination of bortezomib, lenalidomide, and dexamethasone (B1670325) (VRd) has shown significantly improved progression-free survival (PFS) and overall survival (OS) compared to lenalidomide and dexamethasone (Rd) alone.[16] For relapsed or refractory multiple myeloma (RRMM), both pomalidomide and carfilzomib-based regimens have demonstrated efficacy.[17] A real-world study showed comparable median PFS of approximately 5 months and a median OS of 11 months for both carfilzomib- and pomalidomide-based therapies in heavily pretreated patients.[17]
| Trial/Study | Treatment Arms | Key Outcomes | Reference |
| SWOG S0777 (Phase 3) | VRd vs. Rd (Newly Diagnosed MM) | Median PFS: 43 months (VRd) vs. 30 months (Rd)Median OS: 75 months (VRd) vs. 64 months (Rd) | [16] |
| Phase 2 Trial (Relapsed/Refractory MM) | Lenalidomide, Bortezomib, Dexamethasone | Overall Response Rate (ORR): 61%Median OS: 37 months | [18] |
| Canadian Myeloma Research Group Database (Real-world data, Relapsed MM) | Carfilzomib-based vs. Pomalidomide-based regimens | Median PFS: ~5 months for bothMedian OS: ~11 months for both | [17] |
| MM-014 (Phase 2, RRMM after lenalidomide failure) | Pomalidomide + low-dose dexamethasone | ORR: 32.1%Median PFS: 12.2 months | [19] |
| SELECT (Phase 2, lenalidomide-refractory RRMM) | Carfilzomib, Pomalidomide, Dexamethasone | ORR: 58%Median PFS: 11.1 months | [20] |
Myelodysplastic Syndromes (MDS)
Lenalidomide is a cornerstone of treatment for patients with lower-risk MDS with a deletion of chromosome 5q (del(5q)).[21] Clinical trials have demonstrated that lenalidomide leads to high rates of red blood cell transfusion independence and cytogenetic responses in this patient population.[22]
| Trial | Patient Population | Key Outcomes | Reference |
| MDS-003 (Phase 2) | Transfusion-dependent, lower-risk del(5q) MDS | 67% achieved transfusion independence71% had cytogenetic responses | [22] |
| MDS-004 (Phase 3) | Transfusion-dependent, lower-risk del(5q) MDS | Transfusion independence (≥26 weeks): 56.1% (10 mg lenalidomide) vs. 5.9% (placebo) | [21] |
| Sintra-REV (Phase 3) | Non-transfusion dependent, lower-risk del(5q) MDS | Prolonged time to transfusion dependence with lenalidomide (66.6 months vs 11.6 months for placebo) | [23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Myeloma cell lines are seeded in 96-well plates at a specific density (e.g., 3 x 10^4 cells/well).[12]
-
Drug Treatment: Cells are treated with a range of concentrations of the this compound analog or standard-of-care drug for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[12] The IC50 value is then calculated from the dose-response curve.
Clinical Trial Protocol for Relapsed/Refractory Multiple Myeloma (Example: Pomalidomide-based regimen)
-
Patient Population: Enrollment of adult patients with relapsed or refractory multiple myeloma who have received a specified number of prior therapies.[24]
-
Treatment Regimen: Pomalidomide is administered orally at a specified dose (e.g., 4 mg) on days 1-21 of a 28-day cycle. Dexamethasone is given orally at a specified dose (e.g., 40 mg) on specific days of the cycle.[24]
-
Endpoints: The primary endpoint is typically the overall response rate (ORR). Secondary endpoints may include progression-free survival (PFS), overall survival (OS), and safety.[24]
-
Response Assessment: Disease response is evaluated at regular intervals according to established criteria, such as the International Myeloma Working Group (IMWG) criteria.
-
Safety Monitoring: Patients are monitored for adverse events throughout the study.
Visualizing the Pathways and Processes
Diagrams illustrating the signaling pathways and experimental workflows provide a clear visual representation of the complex biological and methodological concepts.
Caption: Mechanisms of action for this compound analogs and proteasome inhibitors.
Caption: A typical workflow for an in vitro cell viability (MTT) assay.
Conclusion
This compound analogs, lenalidomide and pomalidomide, have revolutionized the treatment of multiple myeloma and del(5q) myelodysplastic syndromes. Their unique mechanism of action, centered on the modulation of the CRBN E3 ubiquitin ligase complex, offers a distinct therapeutic strategy compared to the direct proteasome inhibition by standard-of-care drugs like bortezomib and carfilzomib. While in vitro studies demonstrate the potent cytotoxicity of proteasome inhibitors at nanomolar concentrations, clinical data underscores the significant and durable responses achieved with this compound analogs, both as monotherapy and in combination regimens. The choice of therapy will continue to be guided by patient-specific factors, disease characteristics, and the evolving landscape of clinical trial data. Further research into novel this compound analogs and combination strategies holds the promise of even greater efficacy and improved outcomes for patients with these hematological malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 3. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 7. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
- 8. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 13. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual inhibition of Mcl-1 by the combination of carfilzomib and TG02 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bortezomib with lenalidomide and dexamethasone versus lenalidomide and dexamethasone alone in patients with newly diagnosed myeloma without intent for immediate autologous stem-cell transplant (SWOG S0777): a randomised, open-label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sequential Use of Carfilzomib and Pomalidomide in Relapsed Multiple Myeloma: A Report from the Canadian Myeloma Research Group (CMRG) Database - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Pomalidomide plus low-dose dexamethasone in relapsed refractory multiple myeloma after lenalidomide treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An open-label phase 2 study treating patients with first or second relapse of multiple myeloma with carfilzomib, pomalidomide, and dexamethasone (KPd): SELECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clinical utility of lenalidomide in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. targetedonc.com [targetedonc.com]
- 23. ashpublications.org [ashpublications.org]
- 24. ashpublications.org [ashpublications.org]
Navigating the Selectivity of Piperidione-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is a critical aspect of preclinical and clinical development. This guide provides a comparative overview of a specific class of piperidione-based compounds—lenalidomide (B1683929), pomalidomide (B1683931), and iberdomide (B608038). These immunomodulatory drugs (IMiDs) are pivotal in the treatment of hematological malignancies, particularly multiple myeloma. While they are not classical kinase inhibitors that directly target the ATP-binding site of kinases, their profound effects on cellular signaling pathways, which are often regulated by kinases, make an assessment of their kinase interaction landscape a subject of significant interest.
This guide summarizes the primary mechanism of action of these agents, presents available data on their molecular effects, and details the experimental protocols that can be employed to profile their broader kinase cross-reactivity.
Mechanism of Action: A Departure from Traditional Kinase Inhibition
Lenalidomide, pomalidomide, and the newer generation iberdomide operate through a novel mechanism of action. They function as "molecular glues," binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event allosterically modifies the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. The primary neosubstrates of this induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory effects of these drugs.[1][2]
While direct, comprehensive, and comparative kinome-wide cross-reactivity data for lenalidomide, pomalidomide, and iberdomide is not extensively available in the public domain, their downstream effects impact multiple signaling pathways that are regulated by kinases.
Comparative Molecular Effects
The following table summarizes the key molecular characteristics and effects of lenalidomide, pomalidomide, and iberdomide based on available literature. This data highlights their primary mechanism of action rather than direct kinase inhibition.
| Feature | Lenalidomide | Pomalidomide | Iberdomide |
| Primary Target | Cereblon (CRBN) E3 Ligase Complex | Cereblon (CRBN) E3 Ligase Complex | Cereblon (CRBN) E3 Ligase Complex |
| Primary Degraded Substrates | Ikaros (IKZF1), Aiolos (IKZF3) | Ikaros (IKZF1), Aiolos (IKZF3) | Ikaros (IKZF1), Aiolos (IKZF3) |
| Relative Potency | Less potent than pomalidomide and iberdomide | More potent than lenalidomide | More potent than lenalidomide and pomalidomide |
| Key Cellular Effects | - Induces apoptosis in multiple myeloma cells- Enhances T-cell and NK-cell activity- Inhibits angiogenesis | - Stronger induction of apoptosis in myeloma cells compared to lenalidomide- Potent immunomodulatory effects- Overcomes lenalidomide resistance in some cases | - Demonstrates activity in lenalidomide- and pomalidomide-resistant models- Enhanced tumoricidal and immunostimulatory activities |
| Known Resistance Mechanisms | - Downregulation or mutation of CRBN- Upregulation of drug efflux pumps | - Downregulation or mutation of CRBN | - May retain activity in some models with acquired resistance to lenalidomide and pomalidomide |
Experimental Protocols for Kinase Inhibitor Profiling
To assess the potential off-target kinase interactions of this compound-based inhibitors, several established experimental methodologies can be employed. These protocols are designed to quantify the interaction of a compound with a large panel of kinases.
KINOMEscan™ Competition Binding Assay
This is a high-throughput, in vitro method used to determine the binding interactions of a test compound against a large panel of purified kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.[3][4]
-
Methodology:
-
A DNA-tagged kinase is incubated with the test compound and a ligand-coated solid support.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The mixture is washed to remove unbound kinase.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are reported as the percentage of kinase remaining bound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.
-
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
-
Methodology:
-
The kinase, substrate, and ATP are incubated with the test compound at various concentrations.
-
After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined from dose-response curves.
-
Chemoproteomics-Based Profiling (e.g., Kinobeads)
This approach identifies the protein targets of a compound from a complex biological sample, such as a cell lysate.
-
Principle: A broad-spectrum kinase inhibitor is immobilized on beads (kinobeads) to capture a large portion of the cellular kinome. The test compound is then used to compete for binding to the kinases. The proteins that are displaced from the beads by the test compound are identified and quantified by mass spectrometry.
-
Methodology:
-
A cell lysate is prepared to solubilize the native kinases.
-
The lysate is incubated with the kinobeads in the presence of the test compound at various concentrations or a DMSO control.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound kinases are eluted from the beads.
-
The eluted proteins are digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
The relative abundance of each kinase in the presence of the test compound versus the control is used to determine the binding affinity and selectivity of the compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the primary mechanism of action of this compound-based immunomodulatory drugs and a general workflow for kinase inhibitor profiling.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. chayon.co.kr [chayon.co.kr]
Comparative Guide to Piperidione Derivatives as CNS Active Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various piperidione derivatives as central nervous system (CNS) active agents. The information presented is supported by experimental data from preclinical studies, offering insights into their potential therapeutic applications for a range of neurological disorders.
Overview of CNS Activities
This compound derivatives have demonstrated a broad spectrum of activities within the central nervous system. Preclinical studies have highlighted their potential as:
-
Anticonvulsants: Effective in models of generalized tonic-clonic and partial seizures.
-
Antidepressants: Showing efficacy in behavioral models of depression.
-
Neuroprotective Agents: Exhibiting potential in models of neurodegenerative diseases like Alzheimer's.
-
Analgesics: Demonstrating pain-relieving properties in various models.
The versatility of the this compound scaffold allows for structural modifications that can tune the pharmacological activity, enhancing potency and selectivity for specific CNS targets.
Comparative Performance Data
The following tables summarize the quantitative data from various preclinical studies, allowing for a direct comparison of the efficacy and potency of different this compound derivatives.
Anticonvulsant Activity
The anticonvulsant potential of this compound derivatives is often evaluated using the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests, which are models for generalized tonic-clonic and absence seizures, respectively.
| Compound/Derivative | Animal Model | Test | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Compound 6¹ | Mouse | MES | 68.30 | 258.4 | 3.78 | [1] |
| Compound 6¹ | Mouse | 6 Hz (32 mA) | 28.20 | 258.4 | 9.16 | [1] |
| Valproic Acid (Reference) | Mouse | MES | 252.74 | 426.3 | 1.69 | [1] |
| Valproic Acid (Reference) | Mouse | 6 Hz (32 mA) | 130.64 | 426.3 | 3.26 | [1] |
| Compound 4g² | Mouse | MES | 23.7 | - | - | [2] |
| Compound 4g² | Mouse | scPTZ | 18.9 | - | - | [2] |
| Compound 8h³ | Mouse | MES | 27.4 | - | 5.8 | [2] |
¹ 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione ² A 1,4-piperazine derivative ³ A 5-phenyl-[3][4][5]triazolo[4,3-c]quinazolin-3-amine derivative
Monoamine Oxidase (MAO) Inhibition
Certain piperidine (B6355638) derivatives have been investigated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters and are important targets in the treatment of depression and Parkinson's disease.
| Compound/Derivative | Target | IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Piperine (B192125) Derivative 3⁴ | MAO-A | 3.66 | 81.3 | [5] |
| MAO-B | 0.045 | [5] | ||
| Piperine Derivative (most potent) | MAO-B | 0.498 | Selective for MAO-B | [6] |
⁴ 5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amide
Neuroprotection: Inhibition of β-Amyloid Aggregation
A key pathological hallmark of Alzheimer's disease is the aggregation of β-amyloid (Aβ) peptides. Some 2-piperidone (B129406) derivatives have been shown to inhibit this process.
| Compound/Derivative | Assay | Inhibition (%) at 20 µM | IC₅₀ (µM) | Reference |
| Compound 7q⁵ | Aβ(1-42) self-aggregation | 59.11 | Not specified |
⁵ A novel multipotent 2-piperidone derivative
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Maximal Electroshock (MES) Test
Principle: This test is a model for generalized tonic-clonic seizures and assesses the ability of a compound to prevent seizure spread.[4][7][8]
Procedure:
-
Animal Model: Male albino mice (20-25 g) or male Wistar rats (100-150 g).[4]
-
Compound Administration: The test compound, vehicle, or a positive control is administered via the desired route (e.g., intraperitoneal or oral).
-
Pre-treatment Time: The test is conducted at the time of peak effect of the compound, determined in preliminary studies.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) is delivered through corneal electrodes.[7] A topical anesthetic may be applied to the corneas for animal comfort.[4]
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered protection.[4]
-
Data Analysis: The number of protected animals in each group is recorded, and the percentage of protection is calculated. The ED₅₀ (the dose that protects 50% of the animals) is determined using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
Principle: This test is a model for absence seizures and identifies compounds that can raise the seizure threshold.[9][10]
Procedure:
-
Animal Model: Male CF-1 or C57BL/6 mice (20-25 g).[9]
-
Compound Administration: The test compound, vehicle, or a positive control is administered.
-
Pre-treatment Time: The test is conducted at the time of peak effect.
-
Induction of Seizures: A convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg for CF-1 mice) is administered subcutaneously.[9][10]
-
Observation: Each animal is placed in an individual observation cage and observed for the presence or absence of a clonic seizure (lasting at least 5 seconds) within a 30-minute period.[1]
-
Endpoint: The absence of a clonic seizure is considered protection.
-
Data Analysis: The percentage of protected animals is calculated, and the ED₅₀ is determined.
Thioflavin T (ThT) Assay for β-Amyloid Aggregation Inhibition
Principle: This in vitro assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T, a dye that binds to β-sheet structures.[3]
Procedure:
-
Materials: Synthetic Aβ(1-42) peptide, Thioflavin T (ThT) stock solution, test compounds, and a suitable buffer (e.g., PBS, pH 7.4).[3]
-
Preparation: Aβ(1-42) is prepared as a monomeric solution. Test compounds are dissolved in a suitable solvent (e.g., DMSO).
-
Assay Setup: The reaction is typically performed in a 96-well black, clear-bottom microplate.
-
Reaction Mixture: Each well contains the Aβ(1-42) peptide, the test compound at various concentrations (or vehicle control), and the ThT solution.[3]
-
Incubation: The plate is incubated at 37°C with or without shaking to promote aggregation.
-
Fluorescence Reading: Fluorescence is measured at regular intervals using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~485 nm emission).[5]
-
Data Analysis: The fluorescence intensity over time is plotted to generate aggregation curves. The percentage of inhibition is calculated by comparing the fluorescence of samples with the test compound to the control. The IC₅₀ (the concentration that inhibits 50% of aggregation) can be determined.
Signaling Pathways and Mechanisms of Action
The CNS effects of this compound derivatives are mediated through various molecular targets and signaling pathways.
Modulation of GABAergic Neurotransmission
Several piperidine derivatives, including piperine, have been shown to be positive allosteric modulators of GABA-A receptors.[11] This modulation enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS.
Caption: GABAergic signaling pathway modulated by this compound derivatives.
Inhibition of Monoamine Oxidases
By inhibiting MAO-A and MAO-B, piperidine derivatives can increase the synaptic levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This is a key mechanism for antidepressant activity.
Caption: Mechanism of MAO inhibition by piperidine derivatives.
Structure-Activity Relationships (SAR)
The biological activity of this compound and piperidine derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring can significantly influence potency and selectivity. For instance, in a series of piperine derivatives, small amine moieties substituted on the piperidine ring led to potent and selective inhibition of MAO-B.[5]
-
Aromatic Ring Modifications: Alterations to the aromatic moieties attached to the this compound core can impact activity. For example, the position of a chloro substituent on the phenyl ring of pyrrolidine-2,5-dione derivatives was shown to be critical for anticonvulsant activity.[1]
-
Linker and Side Chains: The length and composition of linkers connecting the this compound core to other chemical groups are important for optimizing interactions with biological targets.
Conclusion
This compound derivatives represent a promising class of CNS active agents with a wide range of potential therapeutic applications. The data presented in this guide highlight their efficacy in various preclinical models and provide a foundation for further research and development. The versatility of the this compound scaffold offers significant opportunities for the design of novel CNS drugs with improved potency, selectivity, and safety profiles. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for realizing their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Piperidione and Glutarimide Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of piperidione and glutarimide (B196013) derivatives, two important heterocyclic scaffolds in medicinal chemistry, with a focus on their applications in oncology. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction to this compound and Glutarimide Scaffolds
This compound and glutarimide derivatives are six-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The this compound structure is a core component of numerous bioactive molecules and is recognized for its versatile pharmacological properties.[1] Similarly, the glutarimide scaffold is a key feature in several clinically important drugs, most notably thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), which have demonstrated significant efficacy in the treatment of multiple myeloma.[2] Both classes of compounds have been extensively investigated for their potential as anticancer agents, exhibiting a range of mechanisms including cytotoxicity, cell cycle arrest, and modulation of key signaling pathways.
Comparative Anticancer Activity
While direct head-to-head comparative studies evaluating this compound and glutarimide derivatives under identical experimental conditions are limited, this section presents a compilation of in vitro cytotoxicity data from various studies. The half-maximal inhibitory concentration (IC50) values against common cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer), are summarized to provide a basis for comparison. It is important to note that variations in experimental protocols across different studies may influence the reported IC50 values.
Data Presentation: In Vitro Cytotoxicity (IC50)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Glutarimide | Thalidomide Analog (75) | MCF-7 | 47 ± 1 | [3] |
| Glutarimide | Thalidomide Analog (76) | MCF-7 | 40.3 ± 0.8 | [3] |
| Glutarimide | Thalidomide Analog (TA-NE) | MCF-7-ADR | 0.0208 nmol/mL | [4] |
| Glutarimide | Julocrotol (1) | PC-3 | >100 | [5] |
| Glutarimide | Isojulocrotol (2) | PC-3 | 24.8 | [5] |
| Glutarimide | Julocrotone (3) | PC-3 | 11.2 | [5] |
| This compound | 3,5-bis(benzylidene)-4-piperidone (1) | PC-3 | >100 | [6] |
| This compound | Terpene-functionalized 3,5-bis(benzylidene)-4-piperidone (16) | PC-3 | 0.73 | [6] |
| This compound | Terpene-functionalized 3,5-bis(benzylidene)-4-piperidone (17) | PC-3 | 0.52 | [6] |
| This compound | Halogenated Bis(methoxybenzylidene)-4-piperidone (4g) | MCF-7 | 28.2 (GI50) | [7] |
| This compound | Furoxan–piplartine hybrid (7) | PC-3 | 0.24 | [8] |
| This compound | Furoxan–piplartine hybrid (9) | PC-3 | 0.05 | [8] |
Mechanisms of Action: A Comparative Overview
This compound and glutarimide derivatives exert their anticancer effects through distinct and sometimes overlapping mechanisms of action.
Glutarimide derivatives , particularly thalidomide and its analogs, are well-known for their interaction with the protein cereblon (CRBN).[9][10] This binding event hijacks the E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10] The degradation of these factors disrupts signaling pathways crucial for cancer cell survival and proliferation, including the NF-κB, VEGF, and TNF-α pathways.[11][12]
This compound derivatives exhibit a broader range of anticancer mechanisms. These can include the induction of apoptosis through the activation of the p53 tumor suppressor pathway, inhibition of critical signaling pathways like PI3K/Akt and STAT3, disruption of microtubule dynamics, and direct interaction with DNA.[13][14][15] The specific mechanism is highly dependent on the nature and position of the substituents on the this compound ring.
Signaling Pathway Diagrams
To visually represent the complex mechanisms of action, the following diagrams have been generated using the DOT language.
// Nodes "Glutarimide Derivative" [fillcolor="#FBBC05", fontcolor="#202124"]; "CRBN" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "E3 Ubiquitin Ligase Complex" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ikaros/Aiolos" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Proteasomal Degradation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NF-κB Pathway" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "VEGF Signaling" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "TNF-α Production" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Decreased Proliferation & Angiogenesis" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];
// Edges "Glutarimide Derivative" -> "CRBN" [color="#202124"]; "CRBN" -> "E3 Ubiquitin Ligase Complex" [label=" recruitment", fontsize=8, fontcolor="#202124", color="#202124"]; "E3 Ubiquitin Ligase Complex" -> "Ikaros/Aiolos" [label=" ubiquitination", fontsize=8, fontcolor="#202124", color="#202124"]; "Ikaros/Aiolos" -> "Proteasomal Degradation" [color="#202124"]; "Proteasomal Degradation" -> "NF-κB Pathway" [label=" inhibition", fontsize=8, fontcolor="#202124", color="#EA4335"]; "Proteasomal Degradation" -> "VEGF Signaling" [label=" inhibition", fontsize=8, fontcolor="#202124", color="#EA4335"]; "Proteasomal Degradation" -> "TNF-α Production" [label=" inhibition", fontsize=8, fontcolor="#202124", color="#EA4335"]; "NF-κB Pathway" -> "Decreased Proliferation & Angiogenesis" [color="#202124"]; "VEGF Signaling" -> "Decreased Proliferation & Angiogenesis" [color="#202124"]; "TNF-α Production" -> "Decreased Proliferation & Angiogenesis" [color="#202124"]; } .dot
Caption: Mechanism of action for glutarimide derivatives.
// Nodes "this compound Derivative" [fillcolor="#FBBC05", fontcolor="#202124"]; "PI3K/Akt Pathway" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "STAT3 Pathway" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "p53 Activation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tubulin Polymerization" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA Interaction" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell Cycle Arrest" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style=rounded]; "Apoptosis" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style=rounded];
// Edges "this compound Derivative" -> "PI3K/Akt Pathway" [label=" inhibition", fontsize=8, fontcolor="#202124", color="#EA4335"]; "this compound Derivative" -> "STAT3 Pathway" [label=" inhibition", fontsize=8, fontcolor="#202124", color="#EA4335"]; "this compound Derivative" -> "p53 Activation" [color="#34A853"]; "this compound Derivative" -> "Tubulin Polymerization" [label=" disruption", fontsize=8, fontcolor="#202124", color="#EA4335"]; "this compound Derivative" -> "DNA Interaction" [color="#EA4335"]; "PI3K/Akt Pathway" -> "Cell Cycle Arrest" [color="#202124"]; "STAT3 Pathway" -> "Cell Cycle Arrest" [color="#202124"]; "p53 Activation" -> "Apoptosis" [color="#202124"]; "Tubulin Polymerization" -> "Cell Cycle Arrest" [color="#202124"]; "DNA Interaction" -> "Apoptosis" [color="#202124"]; } .dot
Caption: Diverse mechanisms of action for this compound derivatives.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of these compounds.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Workflow Diagram
// Nodes start [label="Seed cells in 96-well plate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; incubate1 [label="Incubate for 24h", fillcolor="#FFFFFF", fontcolor="#202124"]; treat [label="Treat with compounds", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="Incubate for 48-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; fix [label="Fix cells with TCA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="Wash with water", fillcolor="#FFFFFF", fontcolor="#202124"]; stain [label="Stain with SRB", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash2 [label="Wash with acetic acid", fillcolor="#FFFFFF", fontcolor="#202124"]; solubilize [label="Solubilize bound dye", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read [label="Read absorbance at 510 nm", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> fix; fix -> wash1; wash1 -> stain; stain -> wash2; wash2 -> solubilize; solubilize -> read; } .dot
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Protocol:
-
Cell Plating: Seed cells into 96-well microtiter plates at a density ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Compound Treatment: Add the this compound or glutarimide derivatives at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Plating: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Conclusion
Both this compound and glutarimide derivatives represent promising scaffolds for the development of novel anticancer agents. Glutarimide derivatives, exemplified by thalidomide and its analogs, have a well-defined mechanism of action primarily centered on the modulation of the E3 ubiquitin ligase activity of CRBN. This leads to the degradation of specific transcription factors and the subsequent inhibition of key cancer-related pathways. In contrast, this compound derivatives exhibit a wider array of mechanisms, including the induction of apoptosis and the inhibition of various signaling pathways, which can be tailored through synthetic modifications.
The presented data, while not from direct comparative studies, suggests that highly potent anticancer agents can be developed from both scaffolds. The choice of scaffold for a drug discovery program will likely depend on the specific cancer type and the desired molecular target. Further head-to-head preclinical studies are warranted to more definitively compare the efficacy and safety profiles of these two important classes of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutarimide - Wikipedia [en.wikipedia.org]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Furoxan–piplartine hybrids as effective NO donors and ROS inducers in PC3 cancer cells: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 13. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Piperidone Synthesis: Classical versus Modern Approaches
For researchers, scientists, and professionals in drug development, the synthesis of the piperidone core is a critical step in the creation of a vast array of pharmaceuticals. This guide provides an objective comparison of classical and emerging methods for piperidone synthesis, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
The piperidone scaffold is a foundational structural motif in medicinal chemistry, present in numerous alkaloids and clinically significant drugs. The efficiency, scalability, and environmental impact of the synthetic routes to these vital heterocycles are therefore of paramount importance. This guide benchmarks traditional methods against novel, innovative approaches, offering a comprehensive overview for the modern synthetic chemist.
Comparative Analysis of Piperidone Synthesis Methods
The selection of a synthetic route to a target piperidone is a multifactorial decision, weighing factors such as yield, reaction time, temperature, scalability, and the principles of green chemistry. The following tables provide a summary of quantitative data for classical and modern synthesis methods. It is important to note that direct comparisons can be challenging due to the variability in substrates and reaction conditions reported in the literature.
Classical Synthesis Methods
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Strengths | Key Weaknesses |
| Dieckmann Condensation | 60-80[1][2] | 1-24[1][3] | Reflux (e.g., in Toluene (B28343) or Methanol)[1][3] | Well-established, reliable for 5- and 6-membered rings.[4][5] | Requires strong base, multi-step process, potential for side reactions.[1][2] |
| Petrenko-Kritschenko | 70-90[6] | 24-72[7] | Room Temperature[8] | Multicomponent reaction, good yields, forms symmetrical piperidones.[8][9] | Long reaction times, limited to symmetrical products.[7][8] |
| Hantzsch Dihydropyridine Synthesis | 80-96[10] | 2-24[10] | Room Temperature to Reflux[10][11] | Multicomponent reaction, high yields, versatile for substituted pyridines.[10][12] | Often requires a subsequent oxidation step to yield the pyridine (B92270).[10][12] |
Modern Synthesis Methods
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Strengths | Key Weaknesses |
| Aza-Diels-Alder Reaction | 50-99[13] | 1-24[13] | Room Temperature to 80 °C[13] | High stereoselectivity, access to complex polycyclic systems.[14] | Can require specialized dienes and dienophiles, mechanism can be complex.[14][15] |
| Biocatalytic Synthesis | 45-91[16] | 12-24[16] | Room Temperature | High enantioselectivity, mild reaction conditions, environmentally friendly.[16][17] | Enzyme stability and availability can be limiting, substrate scope may be narrow.[17] |
| Green Chemistry Approaches | 80-92[18][19] | 2-16[18] | 23-70 °C[18] | Use of environmentally benign solvents (e.g., water) and catalysts, one-pot procedures.[19][20][21] | Catalyst development is ongoing, may not be applicable to all substrates.[21] |
Reaction Mechanisms and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the key transformations in both classical and modern piperidone synthesis.
Classical Methods: Reaction Pathways
Modern Methods: Reaction Pathways
Detailed Experimental Protocols
The following are representative experimental protocols for key piperidone synthesis methods. These should be adapted based on the specific substrate and desired product.
Classical Method: Dieckmann Condensation for 1-benzyl-4-piperidone
This protocol is adapted from a typical Dieckmann cyclization procedure.[22]
Materials:
-
N,N-bis(2-carbomethoxyethyl)benzylamine
-
Sodium methoxide (B1231860)
-
Methanol
-
Toluene
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
Procedure:
-
A solution of N,N-bis(2-carbomethoxyethyl)benzylamine in toluene is added dropwise to a stirred suspension of sodium methoxide in refluxing toluene under a nitrogen atmosphere.
-
The mixture is refluxed for an additional 2 hours.
-
After cooling to room temperature, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The aqueous layer is separated and washed with ether.
-
The aqueous solution is then made alkaline with a 40% sodium hydroxide solution while cooling in an ice bath.
-
The alkaline solution is extracted with ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude 3-carbomethoxy-1-benzyl-4-piperidone.
-
The crude ester is then refluxed with concentrated hydrochloric acid for 4 hours to effect hydrolysis and decarboxylation.
-
The solution is cooled and made alkaline with 40% sodium hydroxide.
-
The product, 1-benzyl-4-piperidone, is extracted with ether, dried, and purified by distillation under reduced pressure.
Modern Method: Green Chemistry Approach for N-Substituted Piperidones
This protocol is a general procedure for the one-pot synthesis of N-substituted piperidones using a carbonate base.[18][20]
Materials:
-
Alkylating agent (e.g., 2-picolyl chloride hydrochloride)
-
Amine (e.g., 4-piperidone monohydrate hydrochloride)
-
Powdered sodium carbonate (Na₂CO₃)
-
Acetonitrile
Procedure:
-
To a suspension of the alkylating agent (1.0 equiv) and the amine (1.05 equiv) in acetonitrile, add powdered sodium carbonate (2.1 equiv).
-
The reaction mixture is heated to 70 °C and stirred for 2-4 hours.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to afford the crude N-substituted piperidone.
-
The product can be further purified by chromatography or crystallization if necessary. For the synthesis of 1-(2-pyridinylmethyl)-piperidin-4-one, this method reportedly achieves a 90% yield.[18]
Modern Method: Aza-Diels-Alder Reaction for Piperidone Scaffolds
This protocol describes a four-component synthesis of piperidone scaffolds involving an in-situ generated azadiene.[13]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Acyl chloride (e.g., propionyl chloride)
-
Dienophile (e.g., trans-methyl crotonate)
-
Toluene
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in toluene at -78 °C is added LiHMDS (1.0 equiv).
-
After stirring for 30 minutes, the acyl chloride (1.0 equiv) is added, followed by triethylamine (1.1 equiv).
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to generate the azadiene in situ.
-
The dienophile (1.2 equiv) is then added, and the mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the piperidone adduct. A reported yield for a similar reaction is 75%.[13]
Conclusion
The synthesis of piperidones has evolved significantly from classical, often harsh, methodologies to more sophisticated and sustainable approaches. While classical methods like the Dieckmann condensation and Petrenko-Kritschenko reaction remain valuable for their robustness and ability to generate specific scaffolds, modern techniques offer significant advantages in terms of efficiency, stereocontrol, and environmental impact. Biocatalytic methods and green chemistry approaches are particularly promising for the future of pharmaceutical manufacturing, aligning with the growing demand for sustainable and cost-effective synthetic processes. The choice of method will ultimately depend on the specific target molecule, desired scale, and available resources. This guide serves as a starting point for researchers to navigate the diverse landscape of piperidone synthesis and select the most appropriate strategy for their research and development needs.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
- 18. scribd.com [scribd.com]
- 19. growingscience.com [growingscience.com]
- 20. Green chemistry approach to the synthesis of N-substituted piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. apps.dtic.mil [apps.dtic.mil]
In Vitro Validation of Piperidione Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The engagement of a therapeutic compound with its intended biological target is a critical early step in the drug discovery pipeline. For molecules containing the piperidione scaffold, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, the primary target is the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a comparative overview of common in vitro methods to validate and quantify the engagement of this compound-containing compounds with CRBN.
Mechanism of Action: Piperidiones as Molecular Glues
This compound-based compounds function as "molecular glues," inducing proximity between CRBN and neo-substrates, which are not the native targets of the CRL4-CRBN ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neo-substrates, such as the transcription factors IKZF1 and IKZF3. This targeted protein degradation is central to the therapeutic effects of these drugs.
Figure 1. CRL4-CRBN signaling pathway modulated by this compound-based molecular glues.
Comparative Analysis of In Vitro Target Engagement Assays
A variety of in vitro assays can be employed to measure the binding of this compound-containing compounds to CRBN. The choice of assay depends on the specific requirements of the study, such as throughput, the type of data desired (e.g., affinity, kinetics), and available instrumentation.
Table 1: Comparison of Common In Vitro Assays for CRBN Target Engagement
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the proximity of a fluorescently labeled CRBN and a labeled ligand or antibody. Binding of an unlabeled compound displaces the labeled ligand, causing a decrease in the FRET signal. | Homogeneous (no-wash) assay, high throughput, sensitive. | Requires labeled reagents, potential for compound interference with fluorescence. | IC50, Ki |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Similar to TR-FRET, uses donor and acceptor beads that come into proximity upon binding, generating a luminescent signal. | Homogeneous, highly sensitive, no-wash assay. | Can be susceptible to chemotype-dependent interference.[1] | IC50, Ki |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when a ligand in solution binds to immobilized CRBN. | Label-free, provides real-time kinetic data (kon, koff) and affinity (KD). | Lower throughput, requires specialized equipment, can be sensitive to buffer conditions. | KD, kon, koff |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, increasing its melting temperature. The amount of soluble protein at different temperatures is quantified. | Measures target engagement in a cellular context, label-free for the test compound. | Lower throughput, indirect measurement of binding. | Thermal Shift (ΔTm) |
| Immunoprecipitation (IP) - Western Blot | Uses an antibody to pull down CRBN from a cell lysate. The co-precipitation of a biotinylated or tagged compound is detected by Western blot. | Direct evidence of binding in a cellular context. | Semi-quantitative, lower throughput, requires specific antibodies. | Band intensity |
| In Vitro Ubiquitination Assay | Reconstitutes the ubiquitination cascade in vitro to measure the compound-dependent ubiquitination of a neo-substrate. | Functional readout of the molecular glue's activity. | Complex assay with multiple components, indirect measure of binding. | Ubiquitinated substrate levels |
Quantitative Data for this compound-CRBN Engagement
The following tables summarize publicly available data for the binding of common this compound-containing compounds to CRBN using various in vitro assays.
Table 2: TR-FRET Binding Affinity Data for this compound Analogs to CRBN
| Compound | IC50 (nM) | Ki (nM) | Reference |
| Pomalidomide | 6.4 | 3.0 | [2] |
| Lenalidomide | 8.9 | 4.2 | [2] |
| Thalidomide | 22.4 | 10.6 | [2] |
| YJ1b (Novel Binder) | 206 | - | [3] |
| YJ2c (Novel Binder) | 211 | - | [3] |
| YJ2h (Novel Binder) | 282 | - | [3] |
| Lenalidomide | 2694 | - | [3] |
Table 3: Fluorescence Polarization (FP) Binding Affinity Data for this compound Analogs to CRBN
| Compound | IC50 (nM) | Ki (nM) | Reference |
| Pomalidomide | 264.8 | 156.6 | [2] |
| Lenalidomide | 296.9 | 177.8 | [2] |
| Thalidomide | 404.6 | 249.2 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of target engagement studies. Below are representative protocols for key in vitro assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is adapted for a competitive binding assay format.
Materials:
-
His-tagged CRBN/DDB1 protein complex
-
Biotinylated tracer ligand (e.g., biotinylated thalidomide)
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (this compound analogs)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds.
-
Add a pre-mixed solution of His-CRBN/DDB1 and Tb-anti-His antibody to each well.
-
Add a pre-mixed solution of the biotinylated tracer and streptavidin-d2 to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC50 value.
References
- 1. Comparative analysis of biophysical methods for monitoring protein proximity induction in the development of small molecule degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Comparative Docking Analysis of Piperidione Analogs: A Guide for Drug Discovery Professionals
This guide offers a comprehensive comparative overview of molecular docking studies conducted on piperidione analogs and related piperidine (B6355638) derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details the experimental methodologies employed, and visualizes the intricate workflows and signaling pathways involved. The insights provided aim to facilitate a deeper understanding of the structure-activity relationships (SAR) and therapeutic potential of this versatile chemical scaffold.
Quantitative Comparison of this compound and Piperidine Derivatives
The following table summarizes the molecular docking results and, where available, the corresponding in vitro inhibitory activities of various this compound and piperidine-containing compounds. This allows for a direct comparison of their potential efficacy against different biological targets.[1][2]
| Compound/Analog | Target Enzyme/Receptor | Docking Score (kcal/mol) | Binding Affinity (Ki) | IC50 | Key Interactions/Reference |
| Compound 12 (a pyrrolidine (B122466) derivative) | Pancreatic Lipase (B570770) | -8.24 | - | 0.143 ± 0.001 mg/mL | [3] |
| Compound 10 (a pyrrolidine derivative) | Pancreatic Lipase | -7.39 | - | - | [3] |
| Repaglinide | Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) | -9.3 | - | - | [3] |
| Piperine (B192125) | Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma) | -8.3 | - | - | [3] |
| Compound 1 | Sigma-1 Receptor (σ1R) | - | 3.2 nM | - | [3] |
| Compound 3 | Sigma-1 Receptor (σ1R) | - | 8.1 nM | - | [4] |
| Donepezil Analog (5d) | Acetylcholinesterase (AChE) | Not Stated | - | 13 ± 2.1 nM | Hydrogen bonding with Tyrosine 121[2] |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide | Acetylcholinesterase (AChE) | Not Stated | - | 9.68 µM | π-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337.[1] |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide | Butyrylcholinesterase (BChE) | Not Stated | - | 11.59 µM | π-alkyl bond with Phe329, a conventional hydrogen bond with Pro285, a π-anion interaction with Asp70, a π-π stacked interaction with Tyr332, and π-sigma/π-alkyl interactions with Ala328.[1] |
| Piperine Analog (Pip1) | P-glycoprotein (P-gp) | Not Stated | - | Not Stated | Interacts with the drug-binding site in a manner similar to verapamil.[5] |
| Piperine Analog (Pip2) | P-glycoprotein (P-gp) | Not Stated | - | Not Stated | Interacts with the drug-binding site in a manner similar to verapamil.[5] |
| 3-n-propyl derivative (-)-9 | Dopamine Transporter (DAT) | Not Stated | 3 nM | - | [6] |
Experimental Protocols
The methodologies employed in molecular docking studies are critical for the interpretation of the results. Below are detailed protocols from the literature for key experiments involving piperidine and its analogs.
General Molecular Docking Workflow
A typical molecular docking protocol involves several key steps, from protein and ligand preparation to the analysis of the resulting poses.[1][7]
Caption: A generalized workflow for molecular docking studies.
Protocol for Cholinesterase Docking
In the study of piperidine-containing quinolinyl thiosemicarbazones as cholinesterase inhibitors, the following methodology was employed:[1]
-
Protein Preparation: The crystal structures of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were obtained from the Protein Data Bank. Water molecules were removed, hydrogen atoms were added, and appropriate bond orders were assigned.[1]
-
Ligand Preparation: The 3D structures of the synthesized compounds were drawn using molecular modeling software and then energetically minimized.[1]
-
Docking Simulation: Molecular docking was performed using specialized software, with the active site of the enzymes defined to guide the docking process.[1]
-
Interaction Analysis: The resulting docked complexes were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the enzymes.[1]
Protocol for Pancreatic Lipase Docking
For the investigation of piperidine and pyrrolidine derivatives as pancreatic lipase inhibitors, the following protocol was utilized:[3][8]
-
Software: AutoDock 4.2 was used for the molecular docking simulations.[3][8]
-
Target Preparation: The X-ray crystallographic structure of pancreatic lipase (PDB ID: 1LPS) was obtained from the Protein Data Bank.[3][8]
-
Ligand Preparation: The 3D structures of the piperidine and pyrrolidine derivatives were generated.[3]
-
Docking Validation: The docking protocol was validated by redocking the co-crystallized ligand into the binding pocket of the target protein, which yielded a root mean square deviation (RMSD) value of 1.88 Å.[3]
Signaling Pathways and Logical Relationships
The interaction of a ligand with its target protein can initiate a signaling cascade that leads to a biological response. The following diagram illustrates a simplified, conceptual pathway of enzyme inhibition by a this compound analog.
Caption: Conceptual pathway of enzyme inhibition by a ligand.
The inhibition of STAT3 signaling by piperine, a naturally occurring piperidine alkaloid, provides a concrete example of a signaling pathway modulated by this class of compounds, leading to apoptosis in cancer cells.
Caption: Inhibition of STAT3 signaling by piperine leading to apoptosis.[3]
Conclusion
The comparative docking studies of this compound and piperidine analogs reveal a versatile scaffold with significant potential for the development of novel therapeutic agents against a wide range of biological targets. The data and methodologies presented in this guide underscore the importance of in silico approaches in accelerating the drug discovery process. By understanding the intricate structure-activity relationships and the signaling pathways involved, researchers can more effectively design and optimize the next generation of piperidine-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating the Therapeutic Window: A Comparative Analysis of Novel Piperidione MDM2 Inhibitors
A detailed examination of the therapeutic index of the novel piperidione compound AMG 232 in comparison to the established MDM2 inhibitor, nutlin-3a (B1683890), for researchers and drug development professionals.
The quest for targeted cancer therapies with a wide therapeutic window remains a paramount objective in oncology research. This compound-based compounds have emerged as a promising class of molecules, particularly as inhibitors of the MDM2-p53 protein-protein interaction. This guide provides a comparative assessment of a novel this compound compound, AMG 232, and the well-characterized MDM2 inhibitor, nutlin-3a. By examining their efficacy and toxicity profiles through experimental data, we aim to offer valuable insights into their respective therapeutic indices.
Mechanism of Action: Restoring p53 Tumor Suppression
Both AMG 232 and nutlin-3a are small molecule inhibitors that target the E3 ubiquitin ligase MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of the p53 tumor suppressor protein. By binding to a deep hydrophobic pocket on MDM2, these inhibitors block the MDM2-p53 interaction, thereby stabilizing p53. This leads to the activation of p53-downstream pathways, resulting in cell cycle arrest and apoptosis in cancer cells.
Below is a diagram illustrating the MDM2-p53 signaling pathway and the point of intervention for these inhibitors.
Caption: MDM2-p53 signaling pathway and the inhibitory action of AMG 232 and nutlin-3a.
Comparative Efficacy and Cytotoxicity
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response (TI = TD50 / ED50). A higher TI indicates a wider margin of safety.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| AMG 232 | SJSA-1 | Osteosarcoma | 9.1 | [1] |
| HCT-116 | Colon Cancer | ~10 | [2] | |
| MCF7 | Breast Cancer | ~20 | [3] | |
| Nutlin-3a | SJSA-1 | Osteosarcoma | ~300 | [4] |
| HCT-116 | Colon Cancer | ~400 | [3] | |
| DoHH2 | B-cell Lymphoma | ~1000 | [5] |
Note: IC50 values can vary between studies due to different experimental conditions.
From the available data, AMG 232 demonstrates significantly greater potency in vitro compared to nutlin-3a across multiple cancer cell lines. This suggests that a lower dose of AMG 232 may be required to achieve a therapeutic effect.
In Vivo Therapeutic Index Assessment
Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic index of novel compounds. The SJSA-1 osteosarcoma xenograft model in immunocompromised mice is a standard for assessing MDM2 inhibitors due to the high MDM2 amplification in this cell line.[6][7]
Efficacy (ED50): In the SJSA-1 xenograft model, AMG 232 demonstrated an ED50 (the dose required to achieve 50% of the maximum anti-tumor effect) of 9.1 mg/kg with daily oral administration.[4] In the same model, nutlin-3a required a significantly higher dose of 200 mg/kg (administered orally twice daily) to achieve 90% tumor growth inhibition.[4]
Toxicity (Maximum Tolerated Dose - MTD): While specific LD50 or TD50 values from direct comparative studies are limited, preclinical studies have provided insights into the tolerability of these compounds. For AMG 232, a Phase 1 clinical trial in humans identified a maximum tolerated dose of 240 mg administered for 7 days every 3 weeks, with dose-limiting toxicities including thrombocytopenia and neutropenia.[8] Preclinical studies with nutlin-3a in mice have shown it to be well-tolerated at therapeutic doses, with no significant weight loss or other obvious signs of toxicity.[5]
Although a precise numerical comparison of the therapeutic index is challenging without head-to-head preclinical toxicology data, the substantially lower effective dose of AMG 232 in vivo suggests the potential for a wider therapeutic window compared to nutlin-3a, assuming comparable toxicity profiles.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of therapeutic compounds. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To measure the reduction in cell viability upon treatment with the test compound.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (AMG 232, nutlin-3a) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: A generalized workflow for the MTT cytotoxicity assay.
In Vivo Efficacy and Toxicity Assessment: SJSA-1 Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy and assessing the toxicity of test compounds in a mouse xenograft model.
Objective: To determine the effective dose (ED50) for tumor growth inhibition and the maximum tolerated dose (MTD) of the test compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
SJSA-1 cancer cells
-
Matrigel
-
Test compounds (AMG 232, nutlin-3a) formulated for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of 1 x 10^7 SJSA-1 cells in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds and vehicle control orally once or twice daily for a specified period (e.g., 21 days).
-
Efficacy Assessment: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Toxicity Assessment: Monitor the body weight of the mice every 2-3 days as an indicator of general health. Observe the animals for any clinical signs of toxicity.
-
Endpoint and Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis. For efficacy, plot the mean tumor volume over time for each group and calculate the tumor growth inhibition. For toxicity, determine the MTD as the highest dose that does not cause significant body weight loss (e.g., >15-20%) or other severe signs of toxicity. The therapeutic index can then be estimated by comparing the effective dose range with the toxic dose range.
Caption: A typical workflow for an in vivo xenograft study to assess efficacy and toxicity.
Conclusion
The novel this compound compound AMG 232 demonstrates superior in vitro potency and in vivo efficacy at significantly lower concentrations compared to the first-generation MDM2 inhibitor, nutlin-3a. While a definitive quantitative comparison of their therapeutic indices requires dedicated head-to-head preclinical toxicology studies, the available data strongly suggest that AMG 232 may possess a wider therapeutic window. This makes it a highly promising candidate for further clinical development. The experimental protocols provided herein offer a standardized framework for researchers to conduct similar comparative assessments of novel therapeutic agents. Future studies should focus on obtaining comprehensive toxicity data to enable a more precise calculation and comparison of the therapeutic index for this important class of compounds.
References
- 1. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altogenlabs.com [altogenlabs.com]
- 7. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Piperidione Derivatives Emerge as Versatile Scaffolds in Drug Design, Offering Distinct Advantages Over Other Heterocyclic Systems
A comprehensive analysis of piperidione derivatives in comparison to other prominent heterocyclic scaffolds—such as pyrrolidones, succinimides, and pyrimidines—reveals their significant potential in drug design, particularly in oncology and neurology. The inherent structural features of the this compound ring system contribute to favorable pharmacokinetic profiles and potent biological activities, positioning them as a compelling alternative to other heterocyclic frameworks.
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with their structural diversity enabling fine-tuning of pharmacological properties.[1] Among these, the this compound scaffold, a six-membered ring containing a nitrogen atom and two carbonyl groups, has garnered considerable attention. This guide provides a comparative overview of this compound derivatives against other key heterocyclic scaffolds, supported by experimental data, to inform researchers and drug development professionals.
Comparative Biological Activity: A Quantitative Overview
The therapeutic efficacy of a drug candidate is fundamentally linked to its potency. In vitro assays provide a crucial measure of this, with lower IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values indicating greater potency.
Anticancer Activity
In the realm of oncology, this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Comparative studies highlight their competitive, and at times superior, activity against other heterocyclic compounds.
For instance, certain this compound derivatives have shown potent anticancer activity, attributed to their ability to interfere with critical cellular processes.[2] A comparative analysis of piperidine-based compounds, which share a similar six-membered nitrogen-containing ring, reveals IC50 values in the low micromolar range against breast (MCF-7), colon (C26), and other cancer cell lines.[3] Similarly, novel pyrrolidine-substituted chalcones have also exhibited good antiproliferative activity against the MCF-7 breast cancer cell line.[4]
Succinimide derivatives, another class of five-membered heterocyclic compounds, have also been extensively studied for their anticancer properties. These compounds have been shown to induce apoptosis in leukemia and cervical cancer cells by activating stress-induced MAPK signaling pathways and upregulating genes involved in receptor-mediated and mitochondrial apoptotic pathways.[1]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Various Heterocyclic Scaffolds
| Compound Class | Derivative Example | MCF-7 (Breast Cancer) | C26 (Colon Cancer) | A549 (Lung Cancer) | Reference |
| Piperidine (B6355638) | Symmetrical chlorophenyl amino-s-triazine derivative (pyrrolidine analog 2c) | 4.14 | 7.87 | - | [3] |
| Pyrrolidine | Symmetrical chlorophenyl amino-s-triazine derivative (pyrrolidine analog 3c) | 4.98 | 3.05 | - | [3] |
| Pyrido[2,3-d]pyrimidine | Compound 12 (PIM-1 Kinase Inhibitor) | 0.023 | - | - | [2] |
| Doxorubicin (Standard) | - | 0.89 | - | - | [2] |
Note: A lower IC50 value indicates higher potency. Dashes (-) indicate that data was not available in the cited source.
Antifungal Activity
The threat of drug-resistant fungal infections necessitates the development of novel antifungal agents. Triazole derivatives have long been a mainstay in antifungal therapy. Recent studies on novel triazole derivatives containing a piperidine side chain have shown excellent in vitro activity against a range of pathogenic fungi, with some compounds exhibiting significantly lower MIC values than the standard drug fluconazole.[5][6]
Table 2: Comparative Antifungal Activity (MIC in nmol/mL) of Triazole Derivatives
| Compound | C. albicans | A. fumigatus | Reference |
| Compound 7g | 0.009 | - | [5] |
| Compound 8j | 0.007 | - | [5] |
| Fluconazole (Standard) | 208.97 | - | [5] |
| Voriconazole (Standard) | - | 0.716 | [5] |
Note: A lower MIC value indicates higher potency. Dashes (-) indicate that data was not available in the cited source.
Mechanism of Action: Modulating Key Signaling Pathways
The therapeutic effects of these heterocyclic compounds are intrinsically linked to their ability to modulate specific cellular signaling pathways.
This compound (Glutarimide) Derivatives: Targeting the Ubiquitin-Proteasome System
A prominent example of this compound-based drugs is the class of immunomodulatory imide drugs (IMiDs), which includes thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide. These drugs, which contain a glutarimide (B196013) (piperidine-2,6-dione) moiety, exert their effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins is crucial for the anti-myeloma and immunomodulatory activities of these drugs.
Succinimide Derivatives: Activating Stress Signaling Pathways
Succinimide derivatives have been shown to induce apoptosis in cancer cells through the activation of stress-related signaling pathways. Microarray analysis has revealed that these compounds can upregulate genes involved in both receptor-mediated and mitochondrial apoptotic pathways. Furthermore, they activate the JNK and p38 MAP kinase signaling pathways, which are known to be involved in the cellular response to stress and the regulation of apoptosis.[1]
Physicochemical and Pharmacokinetic Properties: A Comparative Look
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its overall efficacy and safety. The choice of heterocyclic scaffold can significantly influence these parameters.
A comparison between piperidine and its seven-membered homolog, azepane, highlights the impact of ring size on physicochemical properties. The larger azepane ring introduces greater flexibility and a modest increase in lipophilicity compared to the more rigid piperidine.[7] While both parent compounds are highly soluble in water, the properties of their derivatives are highly dependent on the nature and position of substituents.[7] From a pharmacokinetic perspective, the presence of a piperidine motif is known to enhance "druggability" as this heterocycle is relatively metabolically stable and facilitates transport across biological membranes.[8]
Table 3: Comparative Physicochemical Properties of Piperidine and Azepane Scaffolds
| Property | Piperidine | Azepane | Comparison Notes |
| Molecular Formula | C₅H₁₁N | C₆H₁₃N | Azepane has an additional CH₂ group. |
| Molar Mass ( g/mol ) | 85.15 | 99.17 | Azepane is heavier by approximately 14 Da. |
| pKa (of conjugate acid) | 11.22 | 11.08 | The basicity of the nitrogen is very similar. |
| Calculated logP | 0.79 | 1.2 | The extra methylene (B1212753) group in azepane increases its lipophilicity. |
| Aqueous Solubility | Miscible | Soluble | Both parent compounds are highly soluble in water. |
Source:[7]
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plate is incubated for a period of 24 to 72 hours to allow the compounds to exert their effects.
-
MTT Addition: Following incubation, the culture medium is removed, and MTT solution is added to each well.
-
Formazan Formation: The plate is incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value is determined from the dose-response curve.
Competitive Enzyme Inhibition Assay
This assay is used to determine the potency of an inhibitor by measuring its ability to compete with a substrate for the active site of an enzyme.
Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of the inhibitor in an appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of a microplate, add the enzyme and the inhibitor solutions. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
The comparative analysis presented in this guide underscores the significant and versatile role of this compound derivatives in modern drug discovery. Their demonstrated potency in anticancer applications, coupled with the well-elucidated mechanism of action of glutarimide-based immunomodulators, highlights their potential for the development of novel therapeutics. While other heterocyclic scaffolds such as pyrrolidones, succinimides, and pyrimidines also exhibit valuable pharmacological properties, the unique structural and physicochemical characteristics of the this compound ring system offer distinct advantages in terms of metabolic stability and target interaction. Further head-to-head comparative studies focusing on a broader range of therapeutic targets and comprehensive pharmacokinetic profiling will be instrumental in fully elucidating the therapeutic potential of this promising scaffold.
References
- 1. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. researchgate.net [researchgate.net]
- 5. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Properties of Piperidine-2,6-dione Derivatives
For Immediate Release
A comprehensive review of available data on the antimicrobial properties of piperidine-2,6-dione derivatives reveals their potential as a promising class of antibacterial agents. This guide provides a comparative analysis of their in-vitro activity against various bacterial strains, benchmarked against established antibiotics. Detailed experimental protocols and a proposed mechanism of action are also outlined to support further research and development in this area.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of piperidine-2,6-dione derivatives has been evaluated in several studies, primarily through determining the zone of inhibition and Minimum Inhibitory Concentration (MIC). The data presented below is a synthesis from multiple sources to provide a comparative overview. It is important to note that direct comparisons between studies may be limited due to variations in experimental conditions.
Antibacterial Activity of 1-(substituted phenyl)piperidine-2,6-dione Derivatives
A study by Rajput and Nagarale investigated a series of 1-(substituted phenyl)piperidine-2,6-dione derivatives for their antibacterial activity using the disk diffusion method. The results, presented as the diameter of the zone of inhibition in millimeters, are summarized below.
| Compound | Derivative | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | B. subtilis (mm) |
| 2a | 1-(3-nitrophenyl)piperidine-2,6-dione | 7.11 | 4.45 | 8.23 | - |
| 2b | 1-(4-chloro-2-nitrophenyl)piperidine-2,6-dione | 9.17 | 7.88 | 9.45 | - |
| 2c | 1-(4-chlorophenyl)piperidine-2,6-dione | 11.67 | 8.33 | 10.87 | 11.28 |
| 2d | 1-(4-bromophenyl)piperidine-2,6-dione | 12.08 | - | - | 11.45 |
| 2e | 1-(4-methylphenyl)piperidine-2,6-dione | 9.06 | 7.89 | 7.98 | - |
| Chloramphenicol (B1208) | Standard Antibiotic | 28.67 | 24.44 | 29.63 | 26.30 |
| Ciprofloxacin | Standard Antibiotic | 21.11 | 22.23 | 22.33 | 21.34 |
Note: '-' indicates no zone of inhibition observed. Data sourced from Rajput and Nagarale[1].
The data indicates that the synthesized piperidine-2,6-dione derivatives exhibit moderate antibacterial activity, with the 1-(4-bromophenyl) and 1-(4-chlorophenyl) derivatives showing the most significant inhibition against the tested strains. However, their activity is less potent when compared to the standard antibiotics, chloramphenicol and ciprofloxacin[1].
Comparative MIC Values of Piperidin-4-one Derivatives
While specific MIC data for a comprehensive series of piperidine-2,6-dione derivatives is limited, a study on the closely related piperidin-4-one derivatives provides valuable insight into their potency. The following table summarizes the MIC values in µg/mL against common bacterial pathogens.
| Compound | R | R' | S. aureus (µg/mL) | E. coli (µg/mL) | B. subtilis (µg/mL) |
| 1a | CH₃ | N(CH₃)₂ | 12 | 8 | 10 |
| 2a | CH₃ | OCH₃ | 15 | 11 | 13 |
| 3a | CH₃ | OH | 18 | 16 | 17 |
| 4a | i-C₃H₇ | N(CH₃)₂ | 11 | 7 | 9 |
| 5a | i-C₃H₇ | OCH₃ | 13 | 10 | 11 |
| 6a | i-C₃H₇ | OH | 16 | 14 | 15 |
| Ampicillin | Standard Antibiotic | 5 | 4 | 5 |
Data sourced from Goel et al.[2].
These findings suggest that piperidine (B6355638) derivatives possess notable antibacterial activity, with some derivatives exhibiting MIC values in the low microgram per milliliter range. The activity is influenced by the nature of the substituents on the piperidine ring[2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial properties of piperidine-2,6-dione derivatives.
Disk Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Media Preparation: Mueller-Hinton agar (B569324) is prepared according to the manufacturer's instructions, sterilized, and poured into sterile Petri dishes.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. This is typically done by suspending a few colonies from a fresh agar plate into sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The surface of the agar plates is uniformly inoculated with the prepared bacterial suspension using a sterile cotton swab.
-
Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 10 mg/mL). The disks are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the disk diffusion method and then diluted in the broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Experimental Workflow and Potential Mechanism of Action
Experimental Workflow for Antimicrobial Activity Screening
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of piperidine-2,6-dione derivatives.
Proposed Antimicrobial Mechanism of Action
The precise molecular mechanism of antimicrobial action for piperidine-2,6-dione derivatives has not been extensively elucidated. However, based on the activity of other piperidine-containing antimicrobial agents, a plausible mechanism involves the disruption of the bacterial cell membrane and the inhibition of biofilm formation.
This proposed mechanism suggests that the lipophilic nature of the piperidine ring may facilitate interaction with and disruption of the bacterial cell membrane's integrity, leading to leakage of cellular contents and ultimately cell death. Additionally, these compounds may interfere with the signaling pathways involved in bacterial biofilm formation, a key virulence factor in many pathogenic bacteria. Further studies are required to validate this hypothesis and to identify the specific molecular targets of these derivatives. The piperidine scaffold is known for its metabolic stability and its ability to modulate physicochemical properties, which are advantageous for drug development[3].
Conclusion
Piperidine-2,6-dione derivatives represent a class of compounds with demonstrated in-vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. While their potency does not currently surpass that of established antibiotics, the modular nature of their synthesis offers significant opportunities for optimization of their antimicrobial efficacy through structural modifications. The detailed protocols and proposed mechanism of action provided in this guide serve as a foundation for future research aimed at developing novel and more effective antimicrobial agents based on the piperidine-2,6-dione scaffold.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidione and Thalidomide Analog Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of the synthetic methodologies for two crucial classes of compounds: piperidione and thalidomide (B1683933) analogs. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies.
At a Glance: Key Synthesis Parameters
The synthesis of this compound and thalidomide analogs employs distinct strategies, each with its own set of advantages and challenges. While thalidomide analog synthesis is often characterized by well-established, high-yielding methods, this compound synthesis encompasses a broader range of techniques tailored to the desired substitution patterns.
| Parameter | This compound Analog Synthesis | Thalidomide Analog Synthesis |
| Primary Synthetic Approaches | Multi-component reactions (e.g., Petrenko-Kritschenko), aza-Michael additions, Dieckmann condensation, catalytic hydrogenations. | Solid-phase synthesis, microwave-assisted one-pot synthesis, cyclization of glutamic acid derivatives. |
| Typical Reaction Conditions | Varies widely depending on the method; can range from mild, room temperature reactions to high-temperature cyclizations. | Solid-phase methods involve resin swelling, coupling, and cleavage under reflux. Microwave synthesis offers rapid, high-temperature reactions. |
| Reported Yields | Moderate to high, often dependent on the complexity of the target molecule. For example, the final alkylation/benzylation step in the synthesis of some donepezil (B133215) analogs reports yields of 32-95%.[1] | Generally high, with solid-phase synthesis reporting overall yields of 40.3-98.1%[2][3][4][5] and some solution-phase methods achieving up to 61%.[6] |
| Reported Purities | Generally requires chromatographic purification. | Solid-phase synthesis can yield high purities of 92.3-98.9% after cleavage from the resin.[2][3] |
| Key Starting Materials | Aldehydes, ketones, amines, acrylates, divinyl ketones. | Phthalic anhydride (B1165640) derivatives, glutamic acid or glutamine derivatives, hydroxymethyl polystyrene resin (for solid-phase). |
| Scalability | Can be challenging for complex, multi-step syntheses. | Solid-phase and one-pot methods offer good potential for scalability and library generation.[2][4] |
In-Depth Synthesis Protocols
Representative Protocol for this compound Analog Synthesis: A Key Intermediate for Donepezil
Donepezil, a prominent piperidine-containing drug for Alzheimer's disease, is synthesized from a piperidone core. The following protocol outlines the synthesis of a key precursor.
Step 1: Synthesis of 6-O-desmethyl donepezil adduct [1]
-
Protection of Hydroxyl Group: The free hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde is protected with a TBDMS group to yield the corresponding ketone with a reported yield of 90%.
-
Aldol Condensation: The protected ketone is condensed with an appropriate aldehyde (e.g., 1-benzyl-4-formylpiperidine) in the presence of potassium hydroxide (B78521) to yield an α,β-unsaturated ketone. This step has a reported yield of 65%.
-
Selective Reduction: The double bond of the α,β-unsaturated ketone is selectively reduced using a poisoned palladium catalyst (with thioanisole) to give the 6-O-desmethyl donepezil adduct. This reduction step achieves a high yield of 94%.
Representative Protocol for Thalidomide Analog Synthesis: Solid-Phase Method
Solid-phase synthesis is a powerful technique for generating libraries of thalidomide analogs. The following is a generalized protocol.[2][4][5]
Step 1: Resin Loading and Acid Formation
-
Swell hydroxymethyl polystyrene resin in N,N-Dimethylformamide (DMF) in a solid-phase synthesis vessel.
-
Add a solution of phthalic anhydride (3 eq.), triethylamine (B128534) (TEA, 3 eq.), and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq.) in DMF.
-
Agitate the mixture at room temperature for 18 hours.
-
Wash the resin sequentially with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH), then dry under vacuum.
Step 2: Amide Coupling
-
Swell the resin from Step 1 in DMF.
-
In a separate flask, dissolve α-aminoglutarimide hydrochloride (3 eq.) and N-hydroxybenzotriazole (HOBt, 3 eq.) in DMF.
-
Add diisopropylcarbodiimide (DIC, 3 eq.) to the solution and stir for 10 minutes.
-
Add the activated α-aminoglutarimide solution to the resin and agitate at room temperature for 18 hours.
-
Wash the resin as in Step 1.
Step 3: Cleavage and Cyclization
-
Suspend the dried resin in a solution of 5% trifluoroacetic acid (TFA) in toluene.
-
Reflux the mixture for 4 hours.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent under reduced pressure to yield the crude thalidomide analog.
Visualizing the Molecular Mechanisms
Understanding the signaling pathways through which these analogs exert their biological effects is crucial for rational drug design.
Thalidomide Analog Signaling Pathway
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as molecular glues. They bind to the E3 ubiquitin ligase Cereblon (CRBN), altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.[7][8][9][10][11] The degradation of these transcription factors is central to the immunomodulatory and anti-cancer effects of these drugs.
Caption: Thalidomide analog-induced degradation of IKZF1 and IKZF3 via the CRBN E3 ligase pathway.
This compound Analog Signaling Pathway: Donepezil and Acetylcholinesterase Inhibition
Many this compound-derived compounds, such as the Alzheimer's drug donepezil, function as enzyme inhibitors. Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function.[12][13][14]
Caption: Mechanism of action of donepezil, a piperidine (B6355638) analog, as an acetylcholinesterase inhibitor.
Conclusion
The synthetic landscapes for this compound and thalidomide analogs offer diverse opportunities for drug discovery and development. Thalidomide analog synthesis benefits from robust and high-yielding methodologies like solid-phase synthesis, making it well-suited for the rapid generation of compound libraries. In contrast, the synthesis of this compound analogs is more varied, reflecting the broad structural diversity and wide range of biological targets for this class of compounds. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers, enabling a deeper understanding of the synthetic nuances and mechanisms of action of these important therapeutic agents.
References
- 1. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beyondspringpharma.com [beyondspringpharma.com]
- 11. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 12. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Piperidione
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and maintaining environmental and regulatory compliance. This guide provides comprehensive, step-by-step procedures for the proper disposal of piperidione and its derivatives.
Disclaimer: "this compound" can refer to several isomers, such as 2,6-piperidinedione (glutarimide) or 4-piperidone. While this document outlines general best practices based on the known hazards of piperidine (B6355638) derivatives, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound in use. The SDS will provide detailed information crucial for a complete and accurate risk assessment.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to handle this compound compounds with the utmost care. Based on the hazard profiles of structurally similar chemicals, these compounds should be presumed to be hazardous.[1][2] Always operate in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE): The First Line of Defense
The correct selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound compounds.[3][4]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[4][5] | Protects against splashes and airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[4] | Prevents skin contact and potential absorption. |
| Body Protection | A flame-retardant or chemical-resistant lab coat.[4] | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if dust or aerosols may be generated outside a fume hood.[4][5] | Prevents inhalation of potentially harmful airborne particles or vapors. |
Experimental Protocol: Step-by-Step Waste Disposal
The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.[6][7] Disposing of this waste down the drain or in regular trash is strictly prohibited.[3]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, contaminated PPE, and cleaning materials, must be classified as hazardous waste.[1]
-
Dedicate a specific, compatible waste container for this compound waste.[3]
-
Crucially, do not mix this compound waste with other chemical waste streams unless compatibility has been explicitly verified by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.[3]
2. Waste Containerization and Labeling:
-
Use only leak-proof, sealable containers made of a chemically compatible material.[3]
-
Immediately label the waste container with a "Hazardous Waste" sticker.[1]
-
Clearly write the full chemical name (e.g., "Waste 2,6-Piperidinedione") and indicate the primary hazards (e.g., "Irritant," "Toxic").[1]
-
Maintain a log of the approximate volume or mass of waste added to the container.
3. Waste Accumulation and Storage:
-
Keep the waste container tightly sealed except when adding waste.
-
Store the sealed container in a designated and secure satellite accumulation area within the laboratory.[3]
-
The storage area must be cool, dry, well-ventilated, and away from heat sources or incompatible chemicals like strong oxidizing agents.[8]
4. Disposal of Contaminated Materials and Empty Containers:
-
Solid Waste: Items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound should be placed in a sealed, labeled bag before being deposited into the designated solid hazardous waste container.[1]
-
Empty Containers: Original containers of this compound must be decontaminated before they can be considered for regular disposal. The first rinse with a suitable solvent should always be collected as hazardous waste. For highly toxic compounds, the first three rinses must be collected.[9]
5. Arranging for Final Disposal:
-
Once the waste container is full or reaches the storage time limit set by your institution, contact your EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[3]
-
Ensure all required paperwork and waste manifests are completed accurately. The final disposal method for such organic compounds is typically high-temperature incineration.
6. Spill Management Protocol:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.[1]
-
Ensure the area is well-ventilated.
-
Before cleanup, don appropriate PPE as detailed in the table above.[1]
-
For solid spills, carefully cover with a damp absorbent material to avoid raising dust. For liquid spills, use an inert, non-combustible absorbent like vermiculite (B1170534) or sand.[10]
-
Carefully collect the absorbed material and any contaminated items using non-sparking tools and place them into a designated hazardous waste container.[1][4]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Report the spill to your laboratory supervisor and EHS department.[1]
Visualizing the Process
To ensure clarity and procedural adherence, the following diagrams illustrate the key workflows for handling and disposing of this compound waste.
Caption: General workflow for this compound disposal.
Caption: Decision workflow for waste segregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. pentachemicals.eu [pentachemicals.eu]
Personal protective equipment for handling Piperidione
Disclaimer: At the time of this document's creation, a specific Safety Data Sheet (SDS) for Piperidione (CAS No. 77-03-2) was not publicly available. The following guidance is based on the known hazards of structurally similar compounds, including 2,6-Piperidinedione (Glutarimide) and 4-Piperidone. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure proper handling and disposal of this chemical.
Immediate Safety and Operational Plan
Safe handling of this compound requires a comprehensive approach that includes proper engineering controls, personal protective equipment, and disposal procedures. The following sections detail the necessary precautions and operational steps.
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards of similar compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | Prevents skin contact, which may cause irritation or allergic reactions. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron worn over personal clothing. Closed-toe shoes are mandatory. | Protects against skin exposure from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate or there is a risk of inhaling dust or vapors, a NIOSH-approved respirator is necessary. | Minimizes the risk of respiratory tract irritation. |
Proper handling and storage are crucial to maintain the integrity of the chemical and the safety of the laboratory environment.
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use non-sparking tools and explosion-proof equipment if the compound is flammable.[2]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a designated, properly labeled, and sealed hazardous waste container. |
| Contaminated Materials (e.g., gloves, wipes, pipette tips) | Place in a sealed bag and then into the designated hazardous waste container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. |
Experimental Protocols: Spill and Exposure Management
Accidental Release Measures:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[4]
-
Clean: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Decontaminate: Decontaminate all equipment used in the cleanup.
First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
Visualizing Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate the handling workflow and the hierarchy of controls for personal protection.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Hierarchy of controls for mitigating exposure to this compound.
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
